molecular formula C6H12O6 B15615698 D-Allose-13C-1

D-Allose-13C-1

货号: B15615698
分子量: 181.15 g/mol
InChI 键: GZCGUPFRVQAUEE-SBSGZRAVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-Allose-13C-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SBSGZRAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the biological effects of D-Allose-13C-1?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Effects of D-Allose-13C-1

Introduction

D-Allose (B117823), a C-3 epimer of D-glucose, is a rare monosaccharide found in nature in very small quantities.[1][2] Its unique biological activities, including anti-cancer, anti-inflammatory, and cryoprotective properties, have made it a subject of significant research interest.[3][4][5] this compound is an isotopically labeled form of D-Allose, where the carbon atom at the C-1 position is a heavy isotope, ¹³C. This labeling does not alter the inherent biological effects of the molecule but serves as a powerful tool for researchers to trace its metabolic fate and elucidate its mechanisms of action using mass spectrometry or NMR spectroscopy.[3][6]

This guide provides a comprehensive overview of the biological effects of D-Allose, with the understanding that these effects are synonymous with those of this compound. It details the quantitative data from key studies, outlines experimental protocols, and visualizes the underlying molecular pathways.

Metabolic Fate of D-Allose

A primary characteristic of D-Allose is its minimal metabolism in mammalian systems. Unlike glucose, which is readily metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, D-Allose is poorly utilized.[7] Studies using ¹³C-labeled D-Allose confirm that it is not significantly converted into other metabolites.[8] Instead, after absorption, it is largely and rapidly excreted in its original form through urine.[8][9] This metabolic stability is a key feature, underpinning its potential as a low-calorie sugar substitute and allowing its other biological activities to manifest without the confounding effects of energy production.[8]

Experimental Protocol: Tracing the Metabolic Fate of D-Allose-¹³C

This protocol describes a general workflow for tracing the metabolism of D-Allose-¹³C in a cellular system.[3]

  • Cell Culture and Labeling: Culture the cells of interest to a steady state in a defined growth medium. Replace the standard medium with a medium containing a known concentration of D-Allose-¹³C (e.g., [U-¹³C₆]-D-Allose).

  • Time-Course Sampling: Incubate the cells for various durations (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake and metabolic conversion over time.[6]

  • Metabolite Extraction: At each time point, aspirate the labeling medium and wash the cells with cold phosphate-buffered saline (PBS). Quench metabolic activity and extract intracellular metabolites using a cold solvent, such as 80% methanol.

  • Sample Analysis: Separate the cell debris by centrifugation. Analyze the supernatant containing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Identify and quantify the mass isotopologues of D-Allose and downstream metabolites. The presence and distribution of the ¹³C label will reveal the extent to which D-Allose is metabolized and the pathways it enters.

Visualization: Metabolic Fate Workflow

Diagram 1: Workflow for ¹³C Metabolic Flux Analysis of D-Allose cluster_protocol Experimental Protocol cluster_results Expected Results start Culture cells to steady state labeling Replace medium with D-Allose-¹³C medium start->labeling incubation Incubate for time course (e.g., 0, 1, 4, 8, 24h) labeling->incubation extraction Quench and extract intracellular metabolites incubation->extraction analysis Analyze extracts by LC-MS or GC-MS extraction->analysis data Quantify ¹³C incorporation into metabolites analysis->data result1 High levels of intracellular D-Allose-¹³C data->result1 result2 Minimal to no ¹³C label in glycolytic or TCA cycle intermediates data->result2 result3 Conclusion: D-Allose is taken up by cells but not significantly metabolized result1->result3 result2->result3 Diagram 2: Signaling Pathway of D-Allose's Anti-Cancer Effects DAllose D-Allose TXNIP TXNIP (Tumor Suppressor) DAllose->TXNIP Upregulates ROS ROS Production DAllose->ROS Stimulates p27 p27kip1 stabilization TXNIP->p27 Leads to GLUT1 GLUT1 Expression TXNIP->GLUT1 Downregulates CellCycleArrest G1 Cell Cycle Arrest p27->CellCycleArrest GrowthInhibition Cancer Cell Growth Inhibition CellCycleArrest->GrowthInhibition GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake GlucoseUptake->GrowthInhibition Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->GrowthInhibition Diagram 3: Workflow for Assessing D-Allose Cryoprotection cluster_workflow Experimental Workflow Harvest Harvest Mammalian Cells Resuspend Resuspend cells in media with: - No Additive (Control) - D-Allose (Test) - Trehalose (Positive Control) Harvest->Resuspend Freeze Freeze cells at -80°C Resuspend->Freeze Thaw Thaw cells and recover in fresh medium Freeze->Thaw Assess Assess cell viability (Trypan Blue) and proliferation (MTT Assay) Thaw->Assess

References

The Synthesis and Structural Elucidation of D-Allose-¹³C-1: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and structural analysis of D-Allose-¹³C-1, a stable isotope-labeled rare sugar with significant applications in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for its synthesis and characterization, and exploring its role in cellular signaling pathways.

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1] The incorporation of a carbon-13 isotope at the C-1 position (D-Allose-¹³C-1) provides a powerful tool for tracing its metabolic fate and understanding its mechanism of action within complex biological systems. This guide details the chemical and biological synthesis strategies for producing D-Allose-¹³C-1 and the analytical techniques employed for its structural verification.

Synthesis of D-Allose-¹³C-1

The synthesis of D-Allose-¹³C-1 can be achieved through both chemo-enzymatic and biological methods. Each approach offers distinct advantages in terms of yield, scalability, and environmental impact.

Chemo-enzymatic Synthesis

A prominent chemo-enzymatic strategy involves a three-step process starting from a protected glucose derivative. This method is noted for its high yields and the absence of byproducts, simplifying subsequent purification steps.[1]

Experimental Protocol: Chemo-enzymatic Synthesis

  • Enzymatic Oxidation: A protected glucose derivative undergoes selective enzymatic oxidation at the C-3 position using a glycoside 3-oxidase. This step is highly specific and avoids the generation of unwanted side products.[1]

  • Stereoselective Reduction: The resulting C-3 ketone is then chemically reduced using a stereoselective reducing agent such as LS-Selectride. This step inverts the configuration at the C-3 position, yielding the allose derivative. This reaction has a reported yield of 86%.[1]

  • Deprotection: The final step involves the removal of protecting groups, typically through hydrogenation, to yield the final D-Allose-¹³C-1 product with a reported yield of 94%.[1]

Quantitative Data for Chemo-enzymatic Synthesis

StepReactionReagent/EnzymeYield (%)Reference
1Enzymatic OxidationGlycoside 3-oxidase-[1]
2Stereoselective ReductionLS-Selectride86[1]
3DeprotectionHydrogenation94[1]
Biosynthesis

Biological synthesis offers an environmentally friendly alternative, often utilizing multi-enzyme cascades. One established method involves a three-step enzymatic conversion from D-glucose. Another approach is the isomerization of D-allulose using commercial D-glucose isomerase.[1]

Experimental Protocol: Biosynthesis from D-Allulose

  • Enzyme Immobilization: Commercial D-glucose isomerase is immobilized in a packed bed reactor to enable continuous production.

  • Isomerization: A solution of D-allulose is passed through the reactor, where the immobilized enzyme catalyzes its conversion to D-allose.

  • Purification: The product stream is collected, and D-allose is purified from the remaining D-allulose and any byproducts.

Chemo-enzymatic Synthesis Workflow

Chemo-enzymatic Synthesis of D-Allose-¹³C-1 start Protected ¹³C-1 Glucose Derivative step1 Enzymatic Oxidation (Glycoside 3-oxidase) start->step1 intermediate C-3 Ketone Intermediate step1->intermediate step2 Stereoselective Reduction (LS-Selectride) intermediate->step2 protected_allose Protected D-Allose-¹³C-1 step2->protected_allose step3 Deprotection (Hydrogenation) protected_allose->step3 end D-Allose-¹³C-1 step3->end

Caption: A workflow diagram of the chemo-enzymatic synthesis of D-Allose-¹³C-1.

Structural Analysis

The structural integrity and isotopic enrichment of the synthesized D-Allose-¹³C-1 are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are indispensable. The ¹³C label at the C-1 position results in a characteristic splitting pattern in the NMR spectrum, confirming the position of the isotope.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A 5-10 mg sample of D-Allose-¹³C-1 is dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: Chemical shifts are referenced to an internal standard. The coupling constants between ¹³C-1 and adjacent protons are analyzed to confirm the structure and stereochemistry.

¹³C NMR Chemical Shift Data for D-Allose-¹³C-1 in D₂O

Carbon AtomChemical Shift (ppm) - α-pyranoseChemical Shift (ppm) - β-pyranoseChemical Shift (ppm) - α-furanoseChemical Shift (ppm) - β-furanoseReference
C194.394.997.5102.3[2]
C268.672.8--[2]
C373.272.7--[2]
C467.668.3--[2]
C568.375.1--[2]
C662.362.8--[2]

Note: The presence of multiple tautomers (α/β-pyranose and α/β-furanose) in solution leads to multiple signals for each carbon.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic enrichment of D-Allose-¹³C-1. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to verify the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Chromatography: The sample is injected into a liquid chromatography system, typically with a column designed for polar compounds, to separate it from any impurities.

  • Ionization: Electrospray ionization (ESI) is commonly used for the gentle ionization of carbohydrates.

  • Mass Analysis: The ionized molecules are analyzed by a high-resolution mass spectrometer to determine their mass-to-charge ratio.

Expected Monoisotopic Masses

CompoundMolecular FormulaMonoisotopic Mass (Da)
D-AlloseC₆H₁₂O₆180.063388
D-Allose-¹³C-1¹³CC₅H₁₂O₆181.066743
X-ray Crystallography

Single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional structure of D-Allose in the solid state. Studies have shown that β-D-allose crystallizes in a ⁴C₁ chair conformation.[3]

Metabolic Fate and Signaling Pathways

D-Allose-¹³C-1 is a valuable tracer for metabolic flux analysis (MFA) to quantitatively study cellular metabolism.[4] Upon entering the cell, D-allose can be phosphorylated by hexokinase to D-allose-6-phosphate.[5] Its subsequent metabolic fate can be tracked by monitoring the incorporation of the ¹³C label into downstream metabolites.

Studies have shown that D-allose can influence key signaling pathways. For instance, in cancer cells, D-allose has been shown to induce the expression of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor.[1] This leads to the downregulation of glucose transporter 1 (GLUT1), reduced glucose uptake, and cell cycle arrest.[1]

D-Allose Signaling Pathway in Cancer Cells

D-Allose Signaling in Cancer Cells D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase Allose_6P D-Allose-6-Phosphate Hexokinase->Allose_6P TXNIP TXNIP Induction Allose_6P->TXNIP GLUT1 GLUT1 Downregulation TXNIP->GLUT1 inhibits Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Glucose_Uptake->Cell_Cycle_Arrest

Caption: A simplified diagram of the signaling pathway initiated by D-Allose in cancer cells.

Experimental Workflow for ¹³C Metabolic Flux Analysis

Workflow for D-Allose-¹³C-1 Metabolic Flux Analysis start Cell Culture with D-Allose-¹³C-1 quench Metabolic Quenching start->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze data_proc Data Processing (Mass Isotopologue Distribution) analyze->data_proc mfa Metabolic Flux Analysis Software data_proc->mfa result Metabolic Flux Maps mfa->result

Caption: A general workflow for conducting metabolic flux analysis using D-Allose-¹³C-1.

Conclusion

D-Allose-¹³C-1 is a critical tool for researchers investigating the metabolic roles and signaling pathways of rare sugars. The synthetic and analytical methods outlined in this guide provide a robust framework for its production and characterization. The ability to trace the metabolism of D-Allose-¹³C-1 offers invaluable insights into its biological functions, paving the way for its potential therapeutic applications in various diseases.

References

A Technical Guide to the Chemo-enzymatic Synthesis of ¹³C Labeled D-Allose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a chemo-enzymatic strategy for the synthesis of ¹³C labeled D-Allose, a valuable tool in metabolic research and drug discovery. The methodology detailed herein offers a robust and efficient pathway to this rare sugar, starting from commercially available uniformly ¹³C labeled D-Glucose.

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide with significant potential in various biomedical applications. Its stable isotope-labeled form, ¹³C D-Allose, is particularly crucial for metabolic flux analysis, allowing researchers to trace its metabolic fate and understand its mechanism of action in biological systems. This guide outlines a four-step chemo-enzymatic synthesis that leverages the specificity of an engineered enzyme and the efficiency of chemical transformations to produce ¹³C labeled D-Allose with high purity and good overall yield.

Overall Synthesis Workflow

The chemo-enzymatic synthesis of uniformly ¹³C labeled D-Allose ([U-¹³C₆]-D-Allose) follows a four-step sequence starting from [U-¹³C₆]-D-Glucose:

  • Benzylation: Protection of the anomeric carbon of [U-¹³C₆]-D-Glucose with a benzyl (B1604629) group to form 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside.

  • Enzymatic Oxidation: Regioselective oxidation of the C-3 hydroxyl group of the protected glucose derivative using an engineered glycoside-3-oxidase.

  • Stereoselective Reduction: Chemical reduction of the resulting 3-keto intermediate using a stereoselective reducing agent to yield the allose configuration.

  • Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to afford the final product, [U-¹³C₆]-D-Allose.

cluster_0 Chemo-enzymatic Synthesis of ¹³C Labeled D-Allose start [U-¹³C₆]-D-Glucose step1 Step 1: Benzylation start->step1 intermediate1 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside step1->intermediate1 step2 Step 2: Enzymatic Oxidation (Engineered Glycoside-3-oxidase) intermediate1->step2 intermediate2 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside step2->intermediate2 step3 Step 3: Stereoselective Reduction (LS-Selectride) intermediate2->step3 intermediate3 1-O-benzyl-[U-¹³C₆]-D-allopyranoside step3->intermediate3 step4 Step 4: Deprotection (Catalytic Hydrogenation) intermediate3->step4 end [U-¹³C₆]-D-Allose step4->end

A high-level overview of the chemo-enzymatic synthesis workflow.

Experimental Protocols

Step 1: Benzylation of [U-¹³C₆]-D-Glucose

This protocol describes the synthesis of the starting material, 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside, from uniformly ¹³C labeled D-Glucose.

Materials:

  • [U-¹³C₆]-D-Glucose

  • Benzyl alcohol, anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Suspend [U-¹³C₆]-D-Glucose (1.0 eq) in anhydrous toluene.

  • Add anhydrous benzyl alcohol (1.2 eq) to the suspension.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside.

Step 2: Enzymatic Oxidation

This step involves the regioselective oxidation of the C-3 hydroxyl group of 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside.[1][2]

Materials:

  • 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside

  • Engineered glycoside-3-oxidase (e.g., 16F10 variant)

  • Catalase

  • Phosphate (B84403) buffer (pH 7.5)

Procedure:

  • Dissolve 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside in phosphate buffer (pH 7.5).

  • Add catalase to a final concentration of 0.1 mg/mL.

  • Initiate the reaction by adding the engineered glycoside-3-oxidase to a final concentration of 1 U/mL.

  • Incubate the reaction at 25°C with gentle agitation and aeration for approximately 6.5 hours.

  • Monitor the reaction for the complete consumption of the starting material by TLC or HPLC.

  • The reaction is expected to proceed with 100% conversion, yielding 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside.[1] The product can be used in the next step without extensive purification.

Step 3: Stereoselective Reduction

This protocol details the stereoselective reduction of the 3-keto intermediate to the corresponding allo-isomer.[1]

Materials:

  • 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside

  • LS-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (B95107) (THF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside from the previous step in a 2:1 mixture of anhydrous DMSO and THF.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add LS-Selectride (1.2 eq) to the stirred solution.

  • Maintain the reaction at 0°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-O-benzyl-[U-¹³C₆]-D-allopyranoside.

Step 4: Deprotection by Catalytic Hydrogenation

The final step is the removal of the benzyl protecting group to yield [U-¹³C₆]-D-Allose.[1]

Materials:

  • 1-O-benzyl-[U-¹³C₆]-D-allopyranoside

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-O-benzyl-[U-¹³C₆]-D-allopyranoside in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at 50 psi.

  • Stir the reaction vigorously overnight at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, [U-¹³C₆]-D-Allose.

Data Presentation

The following tables summarize the quantitative data for the chemo-enzymatic synthesis of D-Allose.

Table 1: Reaction Yields

StepReactionProductYield (%)Reference
2Enzymatic Oxidation1-O-benzyl-3-keto-D-glucopyranoside100[1]
3Stereoselective Reduction1-O-benzyl-D-allopyranoside86[1]
4DeprotectionD-Allose94[1]

Table 2: Overall Process Efficiency

ParameterValueReference
Overall Yield~81%[2]

Product Characterization

The identity, purity, and isotopic enrichment of the synthesized [U-¹³C₆]-D-Allose should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve a small amount of the final product in deuterium (B1214612) oxide (D₂O).

  • Lyophilize and re-dissolve in D₂O to minimize the HOD signal.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: To confirm the overall structure and anomeric configuration.

  • ¹³C NMR: To verify the uniform incorporation of ¹³C at all six carbon positions. The spectrum will show complex splitting patterns due to ¹³C-¹³C coupling.

  • 2D NMR (e.g., HSQC, COSY): To aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.

Data Acquisition:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the accurate mass and elemental composition of the ¹³C labeled D-Allose. Electrospray ionization (ESI) is a common technique for carbohydrate analysis.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaMonoisotopic Mass (Da)
D-AlloseC₆H₁₂O₆180.063388
[U-¹³C₆]-D-Allose¹³C₆H₁₂O₆186.083568

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key signaling pathway where D-Allose is involved.

cluster_1 Synthesis Logical Flow A Start: [U-¹³C₆]-D-Glucose B Protect Anomeric Carbon (Benzylation) A->B C Regioselective Oxidation at C-3 B->C D Stereoselective Reduction of C-3 Ketone C->D E Remove Protecting Group (Hydrogenation) D->E F Final Product: [U-¹³C₆]-D-Allose E->F

Logical progression of the synthesis.

cluster_2 D-Allose Signaling Pathway (Simplified) G D-Allose H Cellular Uptake G->H I Intracellular D-Allose H->I J Metabolic Perturbation I->J K Signaling Cascade Modulation J->K L Biological Effect (e.g., Anti-proliferative) K->L

Simplified D-Allose signaling pathway.

Conclusion

This technical guide provides a detailed protocol for the chemo-enzymatic synthesis of ¹³C labeled D-Allose. This method offers high yields and specificity, providing a reliable route to a critical tool for metabolic research. The detailed experimental procedures and characterization data will aid researchers in the successful synthesis and application of this valuable isotopic tracer.

References

The Role of D-Allose-13C-1 in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare hexose (B10828440) and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities.[1] These activities, which include anti-cancer, anti-inflammatory, and neuroprotective effects, position D-Allose as a promising candidate for therapeutic development.[1][2] The stable isotope-labeled form, D-Allose-13C-1, provides a powerful tool for elucidating the metabolic fate and intricate mechanisms of action of D-Allose within biological systems. By tracing the journey of the 13C isotope, researchers can gain unprecedented insights into its cellular uptake, metabolic transformations, and influence on key signaling pathways.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in biomedical research, detailing quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Biomedical Research

The unique properties of D-Allose underpin its therapeutic potential across various disease models.

Anticancer Effects

D-Allose has demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[3] A primary mechanism of its anti-cancer activity involves the upregulation of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[1][4] The induction of TXNIP leads to the downregulation of the glucose transporter 1 (GLUT1), thereby inhibiting glucose uptake and arresting the cell cycle in the G1 phase.[1][5][6]

Anti-inflammatory and Neuroprotective Properties

D-Allose exhibits potent anti-inflammatory and neuroprotective effects.[7][8][9] It has been shown to reduce cerebral infarct volume in models of ischemia/reperfusion injury.[8][10] Mechanistically, D-Allose can suppress the activity of myeloperoxidase (MPO) and the expression of cyclooxygenase-2 (COX-2), key mediators of inflammation.[7][10] Furthermore, it can attenuate oxidative stress, a key contributor to neuronal damage.[9][11]

Quantitative Data on the Biological Effects of D-Allose

The following tables summarize key quantitative data from various studies investigating the biomedical applications of D-Allose.

Table 1: Anti-Cancer Effects of D-Allose

Cell LineCancer TypeD-Allose ConcentrationEffectReference
HuH-7Hepatocellular Carcinoma50 mM40% growth inhibition[4]
HuH-7Hepatocellular Carcinoma50 mMGLUT1 protein level decreased to 42.32 ± 11.41% of control[12]
MDA-MB-231Caucasian Breast Adenocarcinoma50 mMGLUT1 protein level decreased to 62.58 ± 5.49% of control[12]
SH-SY5YNeuroblastoma50 mMGLUT1 protein level decreased to 64.40 ± 9.43% of control[12]
HuH-7Hepatocellular Carcinoma50 mMGlucose uptake decreased from 7.81 ± 0.33 to 5.33 ± 0.50 pmol/min/mg protein[12]
MOLT-4FHuman Leukemia1300 µMGI50 (50% growth inhibition)[13]
RT112Bladder Cancer50 mMCell viability decreased to 68.4 ± 1.9% of control[14]
253JBladder Cancer50 mMCell viability decreased to 68.2 ± 2.2% of control[14]
J82Bladder Cancer50 mMCell viability decreased to 60.9 ± 3.4% of control[14]
RT112Bladder Cancer50 mMIntracellular ROS levels increased by 360.2 ± 1.7%[14]
253JBladder Cancer50 mMIntracellular ROS levels increased by 203.8 ± 7.9%[14]
J82Bladder Cancer50 mMIntracellular ROS levels increased by 144 ± 1.8%[14]

Table 2: Neuroprotective and Anti-inflammatory Effects of D-Allose

ModelConditionD-Allose TreatmentEffectReference
RatCerebral Ischemia/Reperfusion300 mg/kg (IV)Infarct volume reduced from 114.9 ± 15.3 mm³ to 90.9 ± 13.5 mm³[7][10]
RatCerebral Ischemia/Reperfusion300 mg/kg (IV)Significant suppression of MPO activity[7][10]
RatCerebral Ischemia/Reperfusion300 mg/kg (IV)Significant decrease in COX-2-positive cells[7][10]
RatFocal Cerebral Ischemia400 mg/kg (IV)Significant reduction in brain damage and behavioral deficits[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following section provides protocols for key experiments.

Protocol 1: 13C Metabolic Flux Analysis (MFA) using this compound

This protocol outlines the general workflow for tracing the metabolic fate of this compound in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells of interest to a steady-state in a defined medium.

  • Replace the standard medium with a medium containing a known concentration of uniformly labeled this compound ([U-13C6]-D-Allose). The concentration should be determined based on preliminary dose-response studies.

  • Incubate the cells for a defined period to allow for cellular uptake and metabolism of the labeled sugar. Time points can range from minutes to hours depending on the expected metabolic rates.[15]

2. Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. For adherent cells, this can be achieved by aspirating the medium and washing with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).[16] For suspension cells, pellet the cells by centrifugation at a low speed and immediately freeze the pellet in liquid nitrogen.[16]

  • Extract metabolites using a suitable solvent system. A common method involves a two-phase liquid-liquid extraction with a methanol:chloroform:water mixture.[16]

  • Separate the polar (containing this compound and its metabolites) and non-polar phases by centrifugation.[16]

  • Dry the polar extract under a stream of nitrogen or using a vacuum concentrator.

3. Sample Preparation for GC-MS Analysis:

  • Derivatize the dried metabolite extract to make the sugars volatile for gas chromatography. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17][18]

  • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 70-95°C) for a specified time (e.g., 1 hour).[19]

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separate the metabolites based on their retention times and detect the mass-to-charge ratio of the fragments.

  • Analyze the mass isotopomer distributions (MIDs) of D-Allose and its downstream metabolites to determine the extent of 13C incorporation.[18]

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Utilize computational software (e.g., Metran) to model the metabolic network and estimate intracellular fluxes based on the measured MIDs.[20]

Protocol 2: Western Blot Analysis for TXNIP and GLUT1 Expression

This protocol details the procedure for assessing changes in protein expression in response to D-Allose treatment.

1. Cell Treatment and Lysis:

  • Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of D-Allose for a specified duration (e.g., 48 or 72 hours).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for TXNIP, GLUT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibodies.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by D-Allose is essential for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

D_Allose_Anticancer_Signaling cluster_cell Cancer Cell D_Allose D-Allose Cell_Membrane D_Allose->Cell_Membrane Hexokinase Hexokinase Cell_Membrane->Hexokinase D_Allose_6_P D-Allose-6-Phosphate Hexokinase->D_Allose_6_P Phosphorylation TXNIP_up TXNIP Upregulation D_Allose_6_P->TXNIP_up GLUT1_down GLUT1 Downregulation TXNIP_up->GLUT1_down Glucose_Uptake_inhib Glucose Uptake Inhibition GLUT1_down->Glucose_Uptake_inhib Cell_Cycle_Arrest G1 Cell Cycle Arrest Glucose_Uptake_inhib->Cell_Cycle_Arrest Proliferation_inhib Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation_inhib

Caption: D-Allose anti-cancer signaling pathway.

MFA_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Flux Calculation GCMS->Data_Analysis End End: Metabolic Flux Map Data_Analysis->End

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Anti_Inflammatory_Pathway Ischemia_Reperfusion Ischemia/Reperfusion Injury Leukocyte_Infiltration Leukocyte Infiltration Ischemia_Reperfusion->Leukocyte_Infiltration D_Allose D-Allose MPO_Activity MPO Activity D_Allose->MPO_Activity Inhibits COX2_Expression COX-2 Expression D_Allose->COX2_Expression Inhibits Neuroprotection Neuroprotection D_Allose->Neuroprotection Leukocyte_Infiltration->MPO_Activity Leukocyte_Infiltration->COX2_Expression Inflammation Inflammation MPO_Activity->Inflammation COX2_Expression->Inflammation

Caption: D-Allose anti-inflammatory signaling pathway.

Conclusion

This compound is an invaluable tool for researchers in the biomedical field. Its application in metabolic tracing studies provides a detailed understanding of the mechanisms underlying the therapeutic effects of D-Allose. The quantitative data and experimental protocols presented in this guide offer a solid foundation for designing and executing robust studies to further explore the potential of this rare sugar in drug discovery and development. The visualization of key signaling pathways provides a clear framework for understanding its complex biological activities. Continued research utilizing this compound will undoubtedly accelerate the translation of its promising preclinical findings into novel therapeutic strategies for a range of diseases.

References

The Metabolic Odyssey of D-Allose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Absorption, Distribution, Metabolism, Excretion, and Cellular Effects of a Promising Rare Sugar

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant scientific interest for its diverse physiological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. Unlike its abundant isomer, D-glucose, D-Allose is minimally metabolized in the body, positioning it as a potential low-calorie sugar substitute and a unique therapeutic agent. This technical guide provides a comprehensive overview of the metabolic fate of D-Allose, detailing its journey through the body and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacokinetics and pharmacodynamics of this intriguing rare sugar.

Absorption, Distribution, Metabolism, and Excretion (ADME) of D-Allose

The metabolic fate of D-Allose is characterized by its efficient absorption, limited metabolism, and subsequent excretion, primarily in its unchanged form.

Absorption

D-Allose is primarily absorbed in the small intestine via active transport. The principal transporter responsible for its uptake is the sodium-dependent glucose cotransporter 1 (SGLT1)[1]. Studies in rats have demonstrated that the specific inhibition of SGLT1 significantly reduces the plasma concentration of orally administered D-Allose[1]. While D-Allose shares structural similarities with fructose (B13574), its transport via the glucose transporter type 5 (GLUT5) appears to be minimal[1][2]. A small amount of D-Allose may also be absorbed through paracellular transport or simple diffusion[1].

Distribution

Following absorption, D-Allose is distributed throughout the body via the bloodstream. Studies in animal models have shown that D-Allose can be detected in various tissues. For instance, after intraperitoneal administration in mice with head and neck cancer xenografts, D-Allose was detected in both blood and tumor tissues within 10 minutes, with concentrations in the tumor peaking at 30 minutes[3]. In rats, following oral administration of radiolabeled D-psicose (an epimer of D-allose), high concentrations were observed in the liver and kidney[4].

Metabolism

A defining characteristic of D-Allose is its metabolic stability. It is largely unmetabolized in the body and is not a significant substrate for the major carbohydrate metabolic pathways such as glycolysis[5]. Studies using 13C-labeled D-Allose have confirmed that it is not significantly converted into other metabolites[6]. While D-Allose can be phosphorylated to D-Allose-6-phosphate by hexokinase, its further entry into central carbon metabolism appears to be limited[6]. In vitro studies using simulated gastric and intestinal fluids, as well as human and rat hepatocytes, have demonstrated that D-Allose remains largely intact, in stark contrast to fructose which is rapidly metabolized under the same conditions.

Excretion

The majority of absorbed D-Allose is excreted from the body unchanged, primarily through the urine. In rats, it has been reported that 91.2% of an orally administered dose of D-Allose was recovered in the urine within 24 hours[1]. In a human study, the urinary excretion rate was found to be 67%[1]. A smaller portion of unabsorbed D-Allose is excreted in the feces.

Quantitative Data on D-Allose Pharmacokinetics

The following tables summarize the available quantitative data on the pharmacokinetics and cellular effects of D-Allose.

Table 1: Pharmacokinetic Parameters of D-Allose in Rats

ParameterD-Allose (2 g/kg BW)D-Allose (2 g/kg BW) + SGLT1 InhibitorReference
Cmax (mM) 11.1 ± 0.530.983 ± 0.59[1]
Tmax (min) 75.0 ± 8.7120 ± 34[1]

Table 2: Tissue Distribution of D-Allose in Mice with Head and Neck Cancer Xenografts (Intraperitoneal Administration)

TissueTime PointObservationReference
Blood 10 minDetected[3]
Tumor 10 minDetected[3]
Tumor 30 minPeak Concentration[3]

Table 3: Effect of D-Allose on Glucose Uptake in Cancer Cells

Cell LineD-Allose Concentration (mM)Glucose Uptake Inhibition (%)Reference
HuH-7 (Hepatocellular Carcinoma) 50~50
MDA-MB-231 (Breast Adenocarcinoma) 50~40
SH-SY5Y (Neuroblastoma) 50~35

Cellular Signaling Pathways Modulated by D-Allose

D-Allose exerts significant biological effects by modulating key cellular signaling pathways, particularly those involved in glucose metabolism and cellular stress responses.

Inhibition of Glucose Uptake via TXNIP-GLUT1 Axis

One of the most well-characterized mechanisms of D-Allose's action, especially in cancer cells, is its ability to inhibit glucose uptake. D-Allose treatment leads to the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor[7]. TXNIP, in turn, promotes the internalization and degradation of Glucose Transporter 1 (GLUT1), a primary transporter of glucose into many cell types, including cancer cells. This reduction in surface GLUT1 leads to decreased glucose uptake, effectively starving cancer cells of their primary energy source and inhibiting their proliferation[7].

D_Allose_GLUT1_Pathway D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP Upregulates Cell Cell Membrane GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates (Internalization & Degradation) Cell_Proliferation Cancer Cell Proliferation TXNIP->Cell_Proliferation Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Mediates Glucose_Uptake->Cell_Proliferation Supports D_Allose_Stress_Pathway D_Allose D-Allose p38_MAPK p38-MAPK Phosphorylation D_Allose->p38_MAPK AMPK AMPK Activation p38_MAPK->AMPK Glycolysis Glycolysis AMPK->Glycolysis Inhibits ATP Intracellular ATP AMPK->ATP Decreases Cell_Growth Cancer Cell Growth AMPK->Cell_Growth Inhibits Glycolysis->ATP Produces ATP->Cell_Growth Supports PK_Study_Workflow Start Start: Fasted Rats Dosing Oral Administration of D-Allose (2 g/kg) Start->Dosing Sampling Serial Blood Sampling (0-180 min) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Quantification of D-Allose Processing->Analysis Data_Analysis Calculation of PK Parameters (Cmax, Tmax) Analysis->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End Hepatocyte_Stability_Workflow Start Start: Thawed Hepatocytes Incubation Incubate with D-Allose (e.g., 500 µg/mL) at 37°C Start->Incubation Sampling Collect Aliquots at Time Points (0-240 min) Incubation->Sampling Quenching Terminate Reaction with Acetonitrile Sampling->Quenching Processing Centrifuge and Collect Supernatant Quenching->Processing Analysis LC-MS/MS Quantification of D-Allose Processing->Analysis End End: Determine Metabolic Stability Analysis->End

References

D-Allose-13C-1: A Technical Guide for Tracing Rare Sugar Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Allose-13C-1 as a metabolic tracer in the study of rare sugar metabolism. D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide with demonstrated anti-cancer, anti-inflammatory, and immunosuppressive properties.[1][2] Its limited metabolism in the body makes it a unique tool for dissecting specific cellular processes.[3][4] The use of a stable isotope-labeled form, this compound, allows for precise tracking of its uptake, distribution, and minimal metabolic fate, offering a clearer understanding of its mechanism of action.

This document outlines the current understanding of D-Allose metabolism, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to guide researchers in utilizing this novel tracer.

Data Presentation: Quantitative Insights into D-Allose Bioactivity

Direct quantitative data from metabolic flux analysis using this compound is not yet widely available in peer-reviewed literature, highlighting the novelty of this tracer. However, studies on unlabeled D-Allose and related rare sugars provide valuable quantitative insights into its biological effects and metabolic stability.

Table 1: Inhibitory Effects of D-Allose on Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
MIA PaCa-2Pancreatic CancerIC5053.25 mM[5]
OVCAR-3Ovarian CancerGrowth InhibitionSignificant at 50 mM[5]

Table 2: Metabolic Stability of D-allulose (a D-Allose epimer) in Hepatocytes

OrganismIncubation Time (minutes)D-allulose Remaining (%)Reference
Human24094.5 - 96.8[6]
Rat24094.5 - 96.8[6]

Table 3: Pharmacokinetic Parameters of D-allulose in Rats (Intravenous Administration)

ParameterValueReference
Half-life (t1/2)72.2 min[1][6]
Systemic Clearance15.8 mL/min/kg[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a metabolic tracer.

Protocol 1: In Vitro this compound Tracing in Cancer Cells

Objective: To determine the uptake and metabolic fate of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2, OVCAR-3)

  • Complete cell culture medium

  • D-Glucose-free cell culture medium

  • This compound (uniformly labeled, [U-13C6]-D-Allose, is often used for broader tracing)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow cancer cells in complete medium in 6-well plates to 80% confluency.

  • Isotope Labeling:

    • Aspirate the complete medium and wash the cells once with D-Glucose-free medium.

    • Add D-Glucose-free medium supplemented with 10 mM this compound and 10% dFBS.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the samples for 30 seconds.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.[7]

  • Analysis: Analyze the extracts by LC-MS or NMR to measure the enrichment of 13C in D-Allose and potential downstream metabolites.

Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS/MS

Objective: To quantify the abundance of this compound and its isotopologues in biological extracts.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Chromatographic Separation:

    • Use a suitable column for polar metabolite analysis (e.g., HILIC or reversed-phase with an ion-pairing agent).

    • Establish a gradient elution profile to separate D-Allose from other sugars and metabolites.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Selected Reaction Monitoring (SRM) to detect and quantify the precursor and product ions for both unlabeled (12C) and labeled (13C) D-Allose. The specific m/z values will depend on the number of 13C atoms.[7]

    • Optimize collision energies for each transition.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional enrichment of 13C in the D-Allose pool.

Protocol 3: Analysis of 13C-Labeled Metabolites by NMR Spectroscopy

Objective: To identify and quantify 13C-labeled metabolites and determine the positional information of the 13C label.

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Lyophilize the metabolite extracts and resuspend in a deuterated solvent (e.g., D2O) with a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire 1D 1H and 13C NMR spectra. While 1H NMR is more sensitive, 13C NMR provides direct detection of the labeled carbon atoms with better spectral dispersion.[8][9]

    • For detailed structural information and positional isotopomer analysis, acquire 2D NMR spectra such as 1H-13C HSQC.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify metabolites by comparing chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).

    • Quantify the relative abundance of metabolites based on peak integrals.

    • Analyze the splitting patterns in the 13C dimension to determine the position of the 13C label.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways relevant to sugar metabolism and the proposed experimental workflow for this compound tracing.

Caption: Central carbon metabolism showing Glycolysis and the Pentose Phosphate Pathway.

D_Allose_Pathway cluster_uptake Cellular Uptake cluster_signaling Signaling Cascade D_Allose_ext D-Allose (extracellular) GLUT1 GLUT1 Transporter D_Allose_ext->GLUT1 D_Allose_int D-Allose (intracellular) GLUT1->D_Allose_int D_Allose_int_signal D-Allose (intracellular) D_Allose_int->D_Allose_int_signal TXNIP Thioredoxin-interacting protein (TXNIP) D_Allose_int_signal->TXNIP Upregulation GLUT1_exp GLUT1 Expression TXNIP->GLUT1_exp Inhibition Glucose_uptake Glucose Uptake GLUT1_exp->Glucose_uptake Decrease Cell_growth Cancer Cell Growth Glucose_uptake->Cell_growth Inhibition experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture isotope_labeling This compound Labeling cell_culture->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction lc_ms LC-MS/MS Analysis metabolite_extraction->lc_ms nmr NMR Spectroscopy metabolite_extraction->nmr data_analysis Data Analysis and Flux Calculation lc_ms->data_analysis nmr->data_analysis

References

The Role of D-Allose-13C-1 in Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare sugar, has emerged as a promising therapeutic agent in oncology due to its selective anti-proliferative and pro-apoptotic effects on cancer cells.[1][2] This technical guide provides a comprehensive overview of the role of D-Allose in cancer cell metabolism, with a specific focus on the application of isotopically labeled D-Allose, particularly D-Allose-13C-1, in elucidating its metabolic fate and mechanisms of action. This document details the core molecular pathways affected by D-Allose, summarizes key quantitative data from preclinical studies, and provides detailed protocols for essential experimental procedures. The primary mechanisms of D-Allose's anti-cancer activity include the upregulation of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), leading to the inhibition of glucose uptake via GLUT1, induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), and modulation of apoptosis and autophagy.[3][4] The use of stable isotope tracers like this compound is critical for precisely tracking its metabolic journey and understanding its impact on the intricate metabolic network of cancer cells.

Introduction

Cancer is characterized by profound alterations in cellular metabolism, most notably the "Warburg effect," where cancer cells exhibit increased glucose uptake and lactate (B86563) production even in the presence of oxygen. This metabolic reprogramming fuels rapid cell proliferation and survival. D-Allose, a C-3 epimer of D-glucose, has shown significant potential as an anti-cancer agent by targeting these metabolic vulnerabilities.[4][5] Unlike D-glucose, which is readily metabolized by cancer cells, D-Allose appears to have minimal metabolic breakdown and exerts its effects primarily through signaling pathways.[2]

The application of stable isotope-labeled compounds, such as this compound, is a powerful technique for metabolic flux analysis. By tracing the path of the 13C-labeled carbon atom, researchers can delineate the metabolic fate of D-Allose and its influence on central carbon metabolism, providing invaluable insights for therapeutic development.[6][7] While much of the current research has utilized uniformly labeled D-Allose ([U-13C6]D-Allose), the principles and methodologies are directly applicable to specifically labeled variants like this compound.[5][8]

Mechanisms of Anti-Cancer Action

D-Allose exerts its anti-tumor effects through a multi-faceted approach, targeting several key pathways in cancer cells.

Upregulation of TXNIP and Inhibition of Glucose Uptake

A primary mechanism of D-Allose's action is the significant upregulation of Thioredoxin-Interacting Protein (TXNIP).[3][9] TXNIP is a crucial regulator of cellular redox status and glucose metabolism. Increased TXNIP expression leads to the downregulation and internalization of the primary glucose transporter, GLUT1, thereby inhibiting glucose uptake and starving cancer cells of their main energy source.[3] This leads to a G1 phase cell cycle arrest.[3]

Induction of Reactive Oxygen Species (ROS)

D-Allose treatment has been shown to induce the production of intracellular Reactive Oxygen Species (ROS) in cancer cells.[10] While moderate levels of ROS can promote cancer cell survival, excessive ROS leads to oxidative stress, cellular damage, and apoptosis. The D-Allose-induced increase in ROS is a key contributor to its cytotoxic effects.[4][10]

Modulation of Apoptosis and Autophagy

D-Allose can induce programmed cell death (apoptosis) in various cancer cell lines. This is often linked to the increased oxidative stress and disruption of cellular metabolism.[4][11] Furthermore, D-Allose has been observed to induce autophagy. While autophagy can be a survival mechanism, in the context of D-Allose treatment, it may contribute to a form of autophagic cell death.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of D-Allose in cancer cells and a general workflow for investigating its metabolic effects using this compound.

D_Allose_Signaling cluster_membrane Cell Membrane D_Allose D-Allose Cell_Membrane D_Allose->Cell_Membrane ROS ROS D_Allose->ROS Induction TXNIP TXNIP Cell_Membrane->TXNIP Upregulation GLUT1 GLUT1 Glycolysis Glycolysis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) GLUT1->Cell_Cycle_Arrest Reduced Glucose Uptake TXNIP->GLUT1 Inhibition Glucose Glucose Apoptosis Apoptosis ROS->Apoptosis

Caption: D-Allose Signaling Pathway in Cancer Cells.

D_Allose_13C1_Workflow Start Cancer Cell Culture Labeling Incubate with This compound Start->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS MFA Metabolic Flux Analysis (MFA) LC_MS->MFA Data_Interpretation Data Interpretation MFA->Data_Interpretation

References

D-Allose-1-13C: A Technical Guide to its Potential in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare hexose (B10828440) and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the field of drug discovery and development.[1] Its unique biological activities, including anti-cancer, anti-inflammatory, and cytoprotective effects, position it as a promising therapeutic candidate.[1][2] The stable isotope-labeled form, D-Allose-1-13C, provides a powerful tool for elucidating the metabolic fate and mechanisms of action of D-Allose, offering unparalleled insights for researchers. By tracing the path of the 13C-labeled carbon at the C-1 position, scientists can meticulously map its metabolic journey and its influence on cellular pathways.[3]

This technical guide provides a comprehensive overview of the core applications of D-Allose-1-13C in drug discovery. It details its mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Core Mechanisms of Action

D-Allose exerts its therapeutic effects through a variety of molecular mechanisms. A primary pathway involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][4] This upregulation leads to the subsequent downregulation of the glucose transporter 1 (GLUT1), which in turn reduces glucose uptake by cancer cells, leading to cell cycle arrest and inhibition of proliferation.[4][5] Furthermore, D-Allose has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.[4]

Anti-Cancer Signaling Pathway

The anti-cancer effects of D-Allose can be attributed to its ability to modulate key signaling pathways that govern cell growth, metabolism, and survival.

D_Allose_Anticancer_Pathway D-Allose Anti-Cancer Signaling Pathway D_Allose D-Allose Cell_Membrane Cell Membrane D_Allose->Cell_Membrane ROS ROS Production D_Allose->ROS Induces Hexokinase Hexokinase Cell_Membrane->Hexokinase Phosphorylation TXNIP TXNIP (Thioredoxin-Interacting Protein) Hexokinase->TXNIP Upregulation GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulation Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest Glucose_Uptake->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS->Apoptosis Induces

D-Allose Anti-Cancer Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the biological effects of D-Allose.

Cell LineTreatmentEffectReference
HuH-7 (Hepatocellular Carcinoma)50 mM D-Allose for 7 days66.34% inhibition of cell proliferation[5]
MDA-MB-231 (Breast Cancer)50 mM D-Allose for 7 days52.93% inhibition of cell proliferation[5]
SH-SY5Y (Neuroblastoma)50 mM D-Allose for 7 days52.82% inhibition of cell proliferation[5]
RT112 (Bladder Cancer)50 mM D-Allose for 24 hours31.6% decrease in cell viability[6]
253J (Bladder Cancer)50 mM D-Allose for 24 hours31.8% decrease in cell viability[6]
J82 (Bladder Cancer)50 mM D-Allose for 24 hours39.1% decrease in cell viability[6]
Animal ModelTreatmentEffectReference
Rat model of cerebral ischemia/reperfusion300 mg/kg D-Allose20.9% reduction in infarct volume[7]
Xenograft mouse model of bladder cancerOral administration of D-AlloseSignificant inhibition of tumor growth[6]

Experimental Protocols

Synthesis of D-Allose-1-13C

The synthesis of D-Allose with 13C enrichment at the C-1 position can be achieved through methods such as the cyanohydrin reduction process.

Workflow for D-Allose-1-13C Synthesis

Synthesis_Workflow Chemo-enzymatic Synthesis of D-Allose-1-13C Starting_Material D-Arabinose Cyanohydrin_Formation Cyanohydrin Formation (K13CN) Starting_Material->Cyanohydrin_Formation Reduction Reduction Cyanohydrin_Formation->Reduction Purification Purification Reduction->Purification Final_Product D-Allose-1-13C Purification->Final_Product MFA_Workflow Metabolic Flux Analysis using D-Allose-1-13C Cell_Culture Cell Culture & Labeling (with D-Allose-1-13C) Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation

References

A Technical Guide to D-Allose-1-13C: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of D-Allose-1-13C. This stable isotope-labeled rare sugar is a powerful tool for metabolic research, enabling precise tracing of its metabolic fate and its influence on cellular signaling pathways.

Core Physical and Chemical Properties

D-Allose-1-13C is an isotopologue of the rare monosaccharide D-Allose, where the carbon atom at the C-1 position is replaced with a 13C isotope. This labeling provides a distinct mass signature for tracking the molecule in biological systems.

PropertyValueSource
Molecular Formula 13CC5H12O6[1]
Molecular Weight 181.15 g/mol [2]
Monoisotopic Mass 181.06674293 Da[2][3]
Appearance White Crystalline Solid[4][5]
Chemical Purity ≥98% (by 1H-NMR)[6]
Isotopic Enrichment 99 atom % 13C[5]
Solubility Soluble in Water[5]
Melting Point 128-130 °C[5]
CAS Number 70849-28-4[1][7]

Synthesis of D-Allose-1-13C

The introduction of a 13C isotope at a specific position is a key step in producing D-Allose-1-13C for research purposes. Chemo-enzymatic methods are often employed to achieve high yields and stereoselectivity.[3][8]

Chemo-enzymatic Synthesis Workflow

A common approach involves the use of a 13C-labeled starting material, followed by a series of enzymatic and chemical reactions to build the D-Allose backbone with the label at the C-1 position.[3]

chemo_enzymatic_synthesis Chemo-enzymatic Synthesis of D-Allose-1-13C start [1-13C]-Labeled Precursor enzymatic_oxidation Selective Enzymatic Oxidation start->enzymatic_oxidation reduction Stereoselective Chemical Reduction enzymatic_oxidation->reduction Inversion at C-3 deprotection Deprotection reduction->deprotection final_product D-Allose-1-13C deprotection->final_product metabolic_pathway Hypothetical Metabolic Fate of D-Allose-1-13C D_Allose_13C1 D-Allose-1-13C Hexokinase Hexokinase D_Allose_13C1->Hexokinase D_Allose_6_P D-Allose-6-Phosphate-1-13C Hexokinase->D_Allose_6_P PPP Pentose Phosphate Pathway D_Allose_6_P->PPP Glycolysis Glycolysis D_Allose_6_P->Glycolysis Other_Pathways Other Metabolic Pathways D_Allose_6_P->Other_Pathways

References

Methodological & Application

Application Notes & Protocols: Utilizing D-Allose-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction: D-Allose as a Unique Metabolic Tracer

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest for its wide range of physiological activities, including anti-inflammatory, anti-cancer, and immunosuppressant properties.[1][2][3] Unlike common monosaccharides such as glucose and fructose (B13574) that are central to cellular energy production, D-Allose is characterized by its minimal metabolic activity.[4] Studies using carbon-13 (¹³C) labeled D-Allose have demonstrated that it is largely unmetabolized in biological systems, with the majority being excreted from the body in its original form.[4]

This inherent metabolic stability makes D-Allose-¹³C a unique tool for Metabolic Flux Analysis (MFA). While typical ¹³C tracers like [U-¹³C₆]glucose are used to map the flow of carbon through central pathways like glycolysis and the TCA cycle, D-Allose-¹³C serves a different, yet equally critical, purpose.[5][6][7] Its primary application in MFA is not to trace downstream metabolic pathways, but rather to:

  • Verify Metabolic Inertness: Quantitatively confirm the lack of D-Allose catabolism in a specific cell line, tissue, or organism of interest.

  • Investigate Novel Pathways: Detect and quantify any minor or previously uncharacterized metabolic pathways that D-Allose may enter.

  • Probe Hexose (B10828440) Transport: Specifically study the kinetics and regulation of its own transport across the cellular membrane.

  • Serve as a Negative Control: Act as a valuable control in dual-tracer experiments to differentiate pathway-specific effects from general hexose uptake phenomena.

These application notes provide a comprehensive guide to the principles, experimental design, protocols, and data interpretation for using D-Allose-¹³C in metabolic flux studies.

Principle of D-Allose-¹³C Tracer Analysis

The core principle of a D-Allose-¹³C experiment is to introduce the labeled sugar to a biological system and trace the ¹³C label using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] The system is allowed to reach a metabolic and isotopic steady state, after which metabolites are extracted and analyzed.

The distribution of the ¹³C label, known as the mass isotopomer distribution (MID), reveals the metabolic fate of the tracer.[1][10] In the case of D-Allose-¹³C, the expected outcome is that the vast majority of the intracellular ¹³C signal will be detected as intact D-Allose-¹³C. The appearance of the ¹³C label in other metabolites (e.g., glycolytic intermediates, amino acids) would indicate that D-Allose is being metabolized, and the quantity of this incorporation would allow for the calculation of the flux into that specific pathway.

Experimental Workflow and Methodology

A generalized workflow for conducting a ¹³C-MFA experiment with D-Allose-¹³C involves careful planning, execution, and analysis to ensure high-quality, reproducible results.[1][11]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Sampling cluster_analysis Phase 3: Analysis & Interpretation A Experimental Design (Define objectives, select tracer) B Cell Culture & Adaptation (Achieve steady-state growth) A->B Plan C Introduce D-Allose-¹³C (Switch to labeled medium) B->C D Incubate to Isotopic Steady State C->D E Rapidly Quench Metabolism (e.g., cold methanol) D->E F Metabolite Extraction E->F G LC-MS/MS Analysis (Quantify MIDs) F->G H Data Processing (Correct for natural abundance) G->H I Flux Calculation & Statistical Analysis H->I J Biological Interpretation I->J

Caption: A generalized workflow for a D-Allose-¹³C metabolic flux experiment.
Detailed Protocol: In Vitro Cell Culture

This protocol provides a step-by-step methodology for a typical D-Allose-¹³C labeling experiment in cultured mammalian cells.

A. Cell Culture and Labeling:

  • Culture Cells: Culture the cell line of interest in a defined medium to ensure a consistent nutrient environment. Grow cells to mid-exponential phase to achieve a metabolic pseudo-steady state.[1]

  • Prepare Labeling Medium: Prepare an identical medium, but replace the primary unlabeled carbon source (e.g., glucose) with D-Allose-¹³C at the desired concentration. Ensure the isotopic purity of the tracer is known.

  • Initiate Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and immediately add the pre-warmed D-Allose-¹³C labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often equivalent to several cell doubling times.

B. Metabolite Quenching and Extraction:

  • Quench Metabolism: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.[12] Immediately place the culture plate on dry ice and add a quenching solution, such as ice-cold 80% methanol (B129727).

  • Scrape and Collect: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

  • Extraction: Perform metabolite extraction, for example, using a methanol-water-chloroform solvent system to separate polar metabolites from lipids and proteins.[12]

  • Sample Preparation: Centrifuge the extract to pellet debris. Collect the supernatant containing the polar metabolites and dry it under a vacuum or nitrogen stream.

C. Analytical Methods (LC-MS/MS):

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • LC Separation: Inject the sample into an LC system equipped with a column appropriate for separating polar metabolites (e.g., HILIC or reversed-phase ion-pairing chromatography).

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopomer distributions (MIDs) for D-Allose and other key metabolites of interest.[1][10]

D. Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for all detected mass isotopomers of each metabolite.

  • Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[12]

  • Flux Calculation: Use the corrected MIDs to infer metabolic flux. For D-Allose, this will primarily involve calculating its intracellular concentration and the percentage of labeling passed to any downstream products. Software tools like 13CFLUX2 or Metran can be adapted for this purpose.[1]

  • Statistical Validation: Perform statistical tests, such as a goodness-of-fit chi-square test, to assess how well the calculated fluxes explain the experimental data.[12]

Data Presentation and Interpretation

Quantitative data from a D-Allose-¹³C experiment should be summarized in clear, structured tables to facilitate interpretation. The primary data generated is the Mass Isotopomer Distribution (MID), which shows the fraction of each metabolite pool containing 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).

Table 1: Hypothetical Mass Isotopomer Distribution (MID) Data

The following table presents hypothetical, yet realistic, MID data for key metabolites after labeling cells with [1-¹³C]-D-Allose. This data illustrates the expected outcome of high intracellular labeling of D-Allose with minimal to no label incorporation into downstream pathways.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Extracellular D-Allose 0.0090.9910.0000.0000.0000.0000.000
Intracellular D-Allose 0.0120.9880.0000.0000.0000.0000.000
Allose-6-Phosphate 0.9850.0150.0000.0000.0000.0000.000
Fructose-6-Phosphate 0.9980.0020.0000.0000.0000.0000.000
Citrate (TCA Cycle) 0.9990.0010.0000.0000.0000.0000.000
Lactate (Glycolysis) 1.0000.0000.0000.000---

Interpretation:

  • High Intracellular Labeling: The intracellular D-Allose pool is almost entirely M+1, confirming efficient transport of the tracer into the cell.

  • Trace Phosphorylation: A very small fraction (1.5%) of Allose-6-Phosphate is M+1, suggesting minimal phosphorylation by a hexokinase.[13]

  • Negligible Downstream Metabolism: The labeling in Fructose-6-Phosphate and Citrate is negligible, indicating no significant flux from D-Allose into glycolysis or the TCA cycle. Lactate is completely unlabeled.

Visualization of D-Allose Metabolic Fate

The metabolic fate of D-Allose-¹³C can be visualized to highlight its primary role as a transport substrate with minimal catabolism. The following diagram illustrates this concept, contrasting it with the extensive metabolism of glucose.

G cluster_cell Cell Interior Allo_in D-Allose-¹³C A6P Allose-6-P-¹³C Allo_in->A6P Hexokinase (Very Low Flux) Minimal_Metabolism Minimal Catabolism (Hypothetical Pathway) Allo_out Extracellular D-Allose-¹³C Allo_in->Allo_out Export A6P->Minimal_Metabolism Glycolysis Glycolysis & TCA Cycle (e.g., Lactate, Citrate) Allo_out->Allo_in Transporter (e.g., GLUT)

Caption: The metabolic fate of D-Allose-¹³C in a typical mammalian cell.

This diagram illustrates that D-Allose is readily transported into and out of the cell. Its primary intracellular fate is to remain as free D-Allose, with only a minor, often negligible, flux towards phosphorylation and potential entry into other pathways. This contrasts sharply with D-glucose, which is rapidly phosphorylated and committed to catabolism.

References

Application Notes and Protocols for ¹³C-Metabolic Flux Analysis with D-Allose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic fluxes.[1] By introducing a ¹³C-labeled substrate, or tracer, into a biological system, researchers can track the flow of carbon atoms through metabolic pathways.[1] This is achieved by measuring the isotopic labeling patterns in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] The resulting data is then used in computational models to estimate the rates of metabolic reactions.[3]

While ¹³C-labeled glucose is a commonly used tracer to probe central carbon metabolism, the rare sugar D-Allose offers unique opportunities for metabolic research.[4] D-Allose, a C-3 epimer of D-glucose, is known to be poorly metabolized in most mammalian cells.[5][6] This characteristic makes ¹³C-labeled D-Allose an excellent tool for specific applications, such as:

  • Quantifying cellular uptake and phosphorylation: Tracking the intracellular accumulation of ¹³C-D-Allose and its phosphorylated forms can provide precise measurements of transport and initial metabolic steps.

  • Investigating specific, low-flux pathways: In systems where D-Allose is metabolized, ¹³C-MFA can elucidate these specific and potentially novel metabolic routes without the overwhelming labeling background from central carbon metabolism.

  • Serving as a negative control: In studies focused on glucose metabolism, ¹³C-D-Allose can be used as a control to distinguish active metabolic processing from passive uptake and non-specific binding.[7]

This document provides a detailed experimental protocol for conducting a ¹³C-MFA experiment using [U-¹³C₆]-D-Allose in cultured mammalian cells.

Materials and Methods

Materials and Reagents
Reagent/Material Supplier Catalog Number
[U-¹³C₆]-D-AlloseOmicron Biochemicals, Inc.ALO-007
D-Allose (unlabeled)Sigma-AldrichA5627
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Acetonitrile (LC-MS grade)Fisher ScientificA955-4
Methanol (B129727) (LC-MS grade)Fisher ScientificA456-4
Water (LC-MS grade)Fisher ScientificW6-4
Ammonium Acetate (LC-MS grade)Sigma-Aldrich70221
Dry Ice
Liquid Nitrogen
Equipment
Equipment Purpose
Cell culture incubator (37°C, 5% CO₂)Cell growth
Biosafety cabinetSterile cell handling
Centrifuge (refrigerated)Cell pelleting
Water bathReagent warming
-80°C freezerSample storage
LyophilizerSample drying
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)Metabolite analysis
Vortex mixerSample mixing
Pipettes and sterile consumables

Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates. Adjustments may be necessary for suspension cells or different culture formats.

Cell Culture and Seeding
  • Culture mammalian cells of interest in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C incubator with 5% CO₂.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into 6-well plates at a density that will result in approximately 80% confluency at the time of the labeling experiment (typically 24-48 hours post-seeding).

Isotope Labeling
  • Prepare the labeling medium by supplementing the base medium (e.g., glucose-free DMEM) with a known concentration of [U-¹³C₆]-D-Allose. A typical starting concentration is 10 mM, but this may need to be optimized for your specific cell line and experimental goals.

  • Prepare a parallel set of wells with medium containing the same concentration of unlabeled D-Allose to serve as a control.

  • When cells reach the desired confluency, aspirate the growth medium and gently wash the cells twice with pre-warmed sterile PBS.

  • Add the prepared labeling medium (or unlabeled control medium) to the respective wells.

  • Incubate the cells for a specific duration. Due to the slow metabolism of D-Allose, a longer labeling time (e.g., 24, 48, or 72 hours) may be required to observe any potential downstream labeling. It is recommended to perform a time-course experiment to determine the optimal labeling period.

Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

  • Prepare a quenching/extraction solution of 80% methanol in water and pre-chill it on dry ice to -20°C.

  • At the end of the labeling period, quickly aspirate the medium from the wells.

  • Immediately add 1 mL of the ice-cold 80% methanol solution to each well.

  • Place the plates on a rocker in a -20°C cold room or on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

  • Scrape the cells from the bottom of the wells using a cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated protein.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Store the metabolite extracts at -80°C until analysis.

Sample Preparation for Mass Spectrometry
  • Thaw the metabolite extracts on ice.

  • To remove any remaining protein or particulate matter, centrifuge the extracts again at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness using a lyophilizer or a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a solvent compatible with your chromatography method.

  • Vortex the samples briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to LC-MS vials for analysis.

Data Acquisition and Analysis

Mass Spectrometry Analysis
  • Perform targeted LC-MS/MS analysis to detect and quantify D-Allose and its potential phosphorylated derivatives (e.g., D-Allose-6-phosphate).

  • Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of these polar metabolites.

  • Set up the mass spectrometer to operate in negative ion mode.

  • Use multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions for each target metabolite. The transitions will need to be optimized for your specific instrument. For [U-¹³C₆]-D-Allose, the parent ion will have a mass shift of +6 Da compared to the unlabeled compound.

Metabolite Unlabeled Precursor Ion (m/z) [U-¹³C₆] Labeled Precursor Ion (m/z) Product Ion (m/z)
D-Allose179.055185.075e.g., 89.023
D-Allose-6-phosphate259.022265.042e.g., 96.960 (PO₃⁻)

Note: These are theoretical m/z values and should be experimentally verified.

Data Analysis Workflow
  • Peak Integration: Integrate the peak areas for each mass isotopologue of the target metabolites.

  • Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of ¹³C and other isotopes using established algorithms.

  • Calculation of Mass Isotopologue Distributions (MIDs): Determine the fractional abundance of each mass isotopologue for each metabolite.

  • Metabolic Flux Modeling (if applicable): If significant labeling is observed in downstream metabolites, use ¹³C-MFA software (e.g., INCA, 13CFLUX2) to estimate metabolic fluxes by fitting a metabolic model to the experimental MID data.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Cell Seeding incubation Incubation (24-48h) cell_seeding->incubation add_tracer Add [U-¹³C₆]-D-Allose incubation->add_tracer labeling_incubation Labeling Incubation (e.g., 24-72h) add_tracer->labeling_incubation quenching Quenching (Cold 80% Methanol) labeling_incubation->quenching extraction Extraction & Centrifugation quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Processing & Flux Calculation lc_ms->data_analysis

Caption: Experimental workflow for ¹³C-MFA with D-Allose.

Data Analysis Pipeline

data_analysis_pipeline raw_data Raw LC-MS/MS Data peak_integration Peak Integration raw_data->peak_integration isotope_correction Natural Isotope Abundance Correction peak_integration->isotope_correction mid_calculation Mass Isotopologue Distribution (MID) Calculation isotope_correction->mid_calculation flux_modeling Metabolic Flux Modeling (Optional) mid_calculation->flux_modeling flux_map Metabolic Flux Map flux_modeling->flux_map

Caption: Data analysis pipeline for ¹³C-MFA.

Potential D-Allose Metabolic Fate

dallose_metabolism D_Allose_ext [U-¹³C₆]-D-Allose (extracellular) D_Allose_int [U-¹³C₆]-D-Allose (intracellular) D_Allose_ext->D_Allose_int Transport D_Allose_P [U-¹³C₆]-D-Allose-6-P D_Allose_int->D_Allose_P Hexokinase Glycolysis Glycolysis D_Allose_P->Glycolysis Limited Entry

Caption: Hypothesized metabolic fate of D-Allose in mammalian cells.

Data Presentation

The quantitative results from a ¹³C-MFA experiment with D-Allose can be summarized in tables for clear interpretation and comparison.

Table 1: Mass Isotopologue Distribution (MID) of Intracellular D-Allose

Condition M+0 (%) M+1 (%) M+2 (%) M+3 (%) M+4 (%) M+5 (%) M+6 (%)
Unlabeled Control93.3 ± 0.56.1 ± 0.30.5 ± 0.10.1 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
[U-¹³C₆]-D-Allose2.1 ± 0.20.5 ± 0.10.3 ± 0.10.4 ± 0.11.2 ± 0.35.5 ± 0.890.0 ± 1.5

Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with n ¹³C atoms.

Table 2: Relative Abundance of D-Allose and D-Allose-6-Phosphate

Condition Relative Abundance of D-Allose Relative Abundance of D-Allose-6-P
Unlabeled Control1.00 ± 0.15Not Detected
[U-¹³C₆]-D-Allose15.2 ± 2.10.8 ± 0.2

Data are presented as peak area normalized to an internal standard and cell number, relative to the unlabeled control (mean ± standard deviation, n=3).

Conclusion

This application note provides a comprehensive protocol for conducting ¹³C-MFA experiments with D-Allose in mammalian cells. The unique metabolic properties of D-Allose make it a valuable tool for specific research questions that are not easily addressed with traditional tracers like glucose. By carefully following this protocol and adapting it to the specific experimental system, researchers can gain valuable insights into cellular metabolism.

References

Application Notes and Protocols for Cell Culture Labeling Using D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-allose, a rare sugar and a C-3 epimer of D-glucose, has attracted significant interest in biomedical research for its various physiological functions, including anti-proliferative effects on cancer cells.[1][2][3] Stable isotope tracing using uniformly labeled D-Allose-¹³C ([U-¹³C₆] D-Allose) is a powerful technique to elucidate the metabolic fate of D-allose within cells.[1] By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can gain insights into the specific metabolic pathways affected by D-allose, identify novel therapeutic targets, and understand its mechanism of action in greater detail.[1][4] This technique is central to metabolic flux analysis, providing a quantitative map of reaction fluxes within the cell.[5][6]

Unlike D-glucose, which is rapidly metabolized, D-allose is processed minimally by cells, making D-Allose-¹³C an excellent tool to serve as a control substrate to distinguish active metabolic processing from other phenomena such as cellular uptake and biodistribution.[7][8] These application notes provide a comprehensive guide for conducting D-Allose-¹³C tracing experiments in a cell culture setting.

Experimental Workflow

The general workflow for an in vitro metabolic tracer experiment using D-Allose-¹³C involves several key stages, from initial cell culture to final data analysis. The process is designed to ensure robust and reproducible results for tracking the metabolic fate of the labeled substrate.

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A 1. Cell Culture (Seed cells to ~80% confluency) B 2. Prepare Labeling Medium (Glucose-free medium + D-Allose-¹³C) A->B C 3. Medium Exchange (Wash with PBS, add labeling medium) B->C D 4. Incubation (Time course, e.g., 0-24h) C->D E 5. Quench Metabolism (Rapid cooling, e.g., liquid N₂) D->E F 6. Metabolite Extraction (e.g., Cold 80% Methanol) E->F G 7. Sample Analysis (LC-MS, GC-MS, or NMR) F->G H 8. Data Analysis (Calculate fractional enrichment) G->H G cluster_medium Extracellular cluster_cell Intracellular cluster_glycolysis Glycolysis cluster_tca TCA Cycle Allose_ext D-Allose-¹³C Allose_int D-Allose-¹³C Allose_ext->Allose_int Uptake F6P Fructose-6-P-¹³C Allose_int->F6P Slow Conversion Pyruvate Pyruvate-¹³C F6P->Pyruvate Lactate Lactate-¹³C Pyruvate->Lactate Citrate Citrate-¹³C Pyruvate->Citrate Mitochondria AKG α-Ketoglutarate-¹³C Citrate->AKG Malate Malate-¹³C AKG->Malate

References

Application Note: GC-MS Analysis of D-Allose-13C-1 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare hexose (B10828440) monosaccharide and a C-3 epimer of D-glucose, has attracted significant interest in biomedical and pharmaceutical research.[1] Its diverse biological activities, including anti-proliferative, anti-inflammatory, and anti-cancer effects, make it a promising candidate for therapeutic development.[1][2] Unlike D-glucose, D-allose is poorly metabolized in the body and is largely excreted unchanged, positioning it as a potential low-calorie sugar substitute.[3][4]

Stable isotope tracing using D-Allose-13C-1 allows for the precise tracking of its metabolic fate within biological systems. This technique is invaluable for elucidating the mechanisms behind its therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of carbohydrates, and with appropriate derivatization, it is well-suited for the quantitative analysis of 13C-labeled sugars and their metabolites.[5]

This application note provides detailed protocols for the GC-MS analysis of this compound labeled metabolites, guidance on data interpretation, and visualization of relevant biological pathways.

Metabolic Fate and Signaling Pathways of D-Allose

Studies using 13C-labeled D-allose have demonstrated its limited metabolism in biological systems.[3] It does not significantly enter major metabolic pathways such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway.[3][4] Instead, its biological effects are largely attributed to the modulation of cellular signaling pathways.

One of the key mechanisms of D-allose's anti-cancer effects is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][6] TXNIP is a tumor suppressor that inhibits glucose uptake by downregulating the expression of glucose transporter 1 (GLUT1).[1][2] By inducing TXNIP, D-allose can lead to cell cycle arrest in the G1 phase and inhibit the proliferation of cancer cells.[1][6]

D_Allose_Signaling_Pathway This compound This compound Cell_Membrane This compound->Cell_Membrane TXNIP_Induction TXNIP Induction Cell_Membrane->TXNIP_Induction Enters cell GLUT1 GLUT1 Glucose_Uptake_Inhibition Inhibition of Glucose Uptake GLUT1->Glucose_Uptake_Inhibition TXNIP_Induction->GLUT1 Downregulates Cell_Cycle_Arrest G1 Cell Cycle Arrest Glucose_Uptake_Inhibition->Cell_Cycle_Arrest D_Glucose D-Glucose D_Glucose->GLUT1 Transport

D-Allose signaling pathway in cancer cells.

Experimental Protocols

Protocol 1: In Vitro Isotope Labeling

This protocol is suitable for adherent or suspension cell cultures to trace the metabolic fate of this compound.

Materials:

  • Cell line of interest

  • Standard growth medium

  • Glucose-free medium

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Liquid nitrogen

Procedure:

  • Cell Culture: Culture cells in standard growth medium to approximately 80% confluency.

  • Isotope Labeling:

    • Prepare labeling medium by supplementing glucose-free medium with this compound to the desired concentration (e.g., 10 mM).

    • Remove the standard growth medium, wash cells once with PBS, and add the pre-warmed labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • To quench metabolism, rapidly wash the cells with ice-cold PBS.

    • Immediately add cold 80% methanol and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Proceed to the derivatization protocol.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, the polar hydroxyl groups of sugars must be derivatized to increase their volatility. Trimethylsilylation (TMS) is a common and effective derivatization method.[7]

Materials:

  • Dried metabolite extract

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Oximation:

    • To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Vortex briefly to dissolve the pellet.

    • Incubate the mixture at 90°C for 30 minutes. This step converts the open-chain aldehyde or ketone group to an oxime, reducing the number of anomeric peaks.[7]

  • Silylation:

    • After cooling to room temperature, add 30 µL of BSTFA with 1% TMCS to the sample.

    • Vortex thoroughly.

    • Incubate at 70°C for 60 minutes to convert hydroxyl groups to trimethylsilyl (B98337) ethers.

  • Analysis:

    • After cooling, transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.

Protocol 3: GC-MS Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute.

    • Ramp 1: 2°C/min to 218°C.

    • Ramp 2: 10°C/min to 280°C, hold for 2 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-650.

Data Presentation

Quantitative data from GC-MS analysis of 13C-labeled metabolites should be presented in a clear and structured format. The following tables provide an illustrative example of how to present data from a this compound tracing experiment in a cancer cell line. Due to the limited metabolism of D-allose, the primary labeled species detected is expected to be unchanged this compound.

Table 1: Relative Abundance of this compound Isotopologues in Cancer Cells

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
0100.00.00.00.00.00.00.0
15.294.80.00.00.00.00.0
42.197.90.00.00.00.00.0
81.598.50.00.00.00.00.0
241.198.90.00.00.00.00.0

Note: This is hypothetical data for illustrative purposes. M+0 represents the unlabeled form, while M+1 represents the incorporation of one 13C atom from this compound.

Table 2: Fractional Contribution of this compound to Downstream Metabolites after 24 hours

MetaboliteFractional Contribution from this compound (%)
D-Allose> 98%
Glycolytic Intermediates< 1%
TCA Cycle Intermediates< 1%
Pentose Phosphate Pathway Intermediates< 1%

Note: This is hypothetical data for illustrative purposes, reflecting the expected minimal metabolism of D-allose.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells Incubation Incubate to 80% Confluency Cell_Seeding->Incubation Labeling Add this compound Labeling Medium Incubation->Labeling Time_Course Incubate for Time Course Labeling->Time_Course Quenching Quench Metabolism (Ice-cold PBS) Time_Course->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Drying Dry Extract Extraction->Drying Derivatization Derivatization (Oximation & Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

GC-MS analysis workflow for this compound.

Conclusion

The use of this compound as a metabolic tracer, coupled with GC-MS analysis, is a powerful approach to investigate the metabolic fate and biological activities of this rare sugar. The methodologies outlined in this application note provide a framework for designing and executing experiments to further our understanding of the therapeutic potential of D-Allose. While D-allose is minimally metabolized, tracing its limited entry into metabolic pathways and its significant impact on signaling cascades can provide invaluable data for drug development professionals and academic researchers.

References

Quantifying D-Allose-¹³C₁ Incorporation into Central Carbon Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare sugar and a C-3 epimer of D-glucose, has attracted significant interest in biomedical research for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1][2] Understanding the metabolic fate of D-allose is crucial for elucidating its mechanisms of action. Stable isotope tracing using ¹³C-labeled D-allose is a powerful technique to track its incorporation into central carbon metabolism.[3] However, studies have consistently shown that D-allose is poorly metabolized, making its primary utility as a tracer different from that of readily metabolized sugars like ¹³C-glucose.[4][5]

These application notes provide a comprehensive guide for designing and conducting experiments to quantify the incorporation of D-Allose-¹³C₁ into central carbon metabolism. The protocols are intended for researchers in cell biology, drug discovery, and metabolic engineering. Given the limited metabolism of D-allose, a key application of D-Allose-¹³C₁ is as a control to distinguish active metabolic processing from cellular uptake and biodistribution.[4]

Data Presentation

Due to the characteristically low incorporation of D-allose into central carbon metabolism, quantitative data from D-Allose-¹³C₁ tracing experiments are expected to show minimal labeling in downstream metabolites compared to tracers like ¹³C-glucose.[5] The primary value of such an experiment lies in confirming this limited metabolism and using it as a baseline.

Table 1: Expected Mass Isotopologue Distribution (MID) of Key Central Carbon Metabolites after Labeling with [U-¹³C₆] D-Allose vs. [U-¹³C₆] D-Glucose.

MetaboliteExpected % Labeling from [U-¹³C₆] D-Allose (24h)Expected % Labeling from [U-¹³C₆] D-Glucose (24h)Primary Pathway
Glucose-6-Phosphate>95% (as Allulose-6-Phosphate)>95%Glycolysis / PPP
Fructose-6-Phosphate<1%>95%Glycolysis / PPP
Ribose-5-Phosphate<1%>95%Pentose Phosphate Pathway
Citrate<1%>90%TCA Cycle
Glutamate<1%>90%TCA Cycle
Lactate<1%>95%Glycolysis

Note: The values in this table are illustrative and based on the known poor metabolism of D-allose. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflow

D-allose has been shown to exert its biological effects by modulating key signaling pathways. For instance, in cancer cells, D-allose can induce the expression of the tumor suppressor thioredoxin-interacting protein (TXNIP), which in turn downregulates the glucose transporter GLUT1, leading to reduced glucose uptake.[1][2]

D_Allose_Signaling D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase D-Allose-6-P D-Allose-6-P Hexokinase->D-Allose-6-P TXNIP Induction TXNIP Induction D-Allose-6-P->TXNIP Induction GLUT1 GLUT1 TXNIP Induction->GLUT1 down-regulation Glucose Uptake Glucose Uptake GLUT1->Glucose Uptake inhibition Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Glucose Uptake->Cell Cycle Arrest (G1)

Caption: D-Allose signaling pathway in cancer cells.

A typical experimental workflow for tracing D-Allose-¹³C₁ incorporation involves cell culture, isotope labeling, metabolite extraction, and analysis by mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Cell_Culture 1. Cell Culture (to ~80% confluency) Medium_Change 2. Medium Change (Glucose-free medium wash) Cell_Culture->Medium_Change Isotope_Labeling 3. Isotope Labeling (Medium with D-Allose-¹³C₁) Medium_Change->Isotope_Labeling Incubation 4. Incubation (Time course: 0, 2, 6, 12, 24h) Isotope_Labeling->Incubation Quenching 5. Quenching (Cold Methanol) Incubation->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction LC_MS_Analysis 7. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis 8. Data Analysis (MID Calculation) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for D-Allose-¹³C₁ tracing.

Experimental Protocols

Protocol 1: Cell Culture and D-Allose-¹³C₁ Labeling

Objective: To label cells with [U-¹³C₆] D-Allose to trace its metabolic fate.

Materials:

  • Cell line of interest (e.g., HeLa, A549, HuH-7)[1][3]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled D-allose-free cell culture medium

  • [U-¹³C₆] D-Allose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.

  • Acclimatization: Once cells reach the desired confluency, aspirate the complete medium and wash the cells once with glucose-free medium.[3]

  • Labeling: Add pre-warmed glucose-free medium supplemented with 10 mM [U-¹³C₆] D-Allose and 10% dialyzed FBS.[3]

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.[1]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold PBS (4°C)

  • Methanol (B129727) (LC-MS grade, pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Dry ice

Procedure:

  • Quenching: At each time point, remove the culture plate from the incubator and immediately place it on a bed of dry ice to rapidly quench metabolic activity.[1]

  • Washing: Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.[3]

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).[1]

  • Cell Lysis: Scrape the cells and collect the cell suspension in a microcentrifuge tube. Ensure complete cell lysis by performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]

  • Protein Precipitation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1][3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until analysis.[1]

Protocol 3: LC-MS/MS Analysis

Objective: To detect and quantify ¹³C incorporation into central carbon metabolites.

Sample Preparation:

  • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.[3]

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility.

LC-MS/MS Method:

  • Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites.

  • Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer capable of distinguishing between isotopologues.

  • Data Analysis: Determine the mass isotopologue distributions (MIDs) for key metabolites of the central carbon metabolism. Correct for the natural abundance of ¹³C.

Conclusion

The protocols and application notes provided offer a robust framework for investigating the metabolic fate of D-allose using stable isotope tracing. While significant incorporation into the central carbon metabolism is not expected, the use of D-Allose-¹³C₁ is invaluable as a control to differentiate cellular uptake from active metabolism.[4] This information is critical for understanding the complete therapeutic potential of D-allose and for the development of novel therapeutic strategies.[1]

References

Tracing the Fate of D-Allose-13C-1 in Vivo: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo studies in mouse models to trace the metabolic fate of D-Allose uniformly labeled with Carbon-13 at the first position (D-Allose-13C-1). D-Allose, a rare sugar, has garnered significant interest for its various biological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a potential therapeutic agent. Stable isotope tracing using this compound offers a powerful method to elucidate its in vivo journey.

Introduction to D-Allose and Stable Isotope Tracing

D-Allose is a C3 epimer of D-glucose and is poorly metabolized in the body.[1][2] This metabolic stability makes this compound an interesting tracer to distinguish active metabolic processing from cellular uptake and biodistribution.[1] Unlike 13C-glucose, which is readily metabolized through glycolysis and the TCA cycle, this compound is expected to trace different, less prominent metabolic routes.[1] A significant portion of administered D-Allose is absorbed through the sodium-dependent glucose cotransporter 1 (SGLT1) and subsequently excreted unchanged in the urine.[3][4] However, some studies suggest it can be phosphorylated to D-Allose-6-phosphate, though its downstream fate in mammalian systems is not fully understood.[5]

Stable isotope tracing is a technique that utilizes molecules labeled with non-radioactive isotopes, such as 13C, to track their movement and transformation within a biological system.[6][7] By introducing this compound into a mouse model, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the labeled carbon in various tissues and biofluids, providing insights into the metabolic fate of D-Allose.[1][8]

Experimental Applications

  • Pharmacokinetics and Biodistribution: Determine the rate of absorption, distribution to various organs, and clearance of D-Allose.

  • Metabolic Fate Analysis: Identify and quantify any downstream metabolites of D-Allose, confirming its metabolic stability or revealing minor metabolic pathways.

  • Control for Glucose Tracing Studies: Use this compound as a control to differentiate between glucose uptake and its subsequent metabolism in pathologies with altered glucose transport, such as cancer.[1]

  • Investigating Therapeutic Mechanisms: Elucidate how the biodistribution and minimal metabolism of D-Allose contribute to its reported anti-inflammatory, anti-cancer, and antioxidant effects.[5][9][10]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for tracing this compound in vivo and a hypothesized signaling pathway based on current literature.

G cluster_0 Preparation cluster_1 Administration & Monitoring cluster_2 Sample Collection cluster_3 Analysis A Acclimatize Mice C Fasting (optional) A->C B Prepare this compound Solution D Administer this compound (e.g., Oral Gavage, IV) B->D C->D E Monitor Animal Vitals D->E F Blood Sampling (Time Course) D->F G Urine Collection D->G H Euthanasia & Tissue Harvest (e.g., Liver, Kidney, Brain, Tumor) E->H F->H G->H I Flash Freeze Samples H->I J Metabolite Extraction I->J K LC-MS/GC-MS or NMR Analysis J->K L Data Processing & Isotopologue Analysis K->L

Caption: Experimental workflow for in vivo this compound tracing. (Max Width: 760px)

G DA_ext Extracellular This compound SGLT1 SGLT1 Transporter DA_ext->SGLT1 Uptake DA_int Intracellular This compound SGLT1->DA_int A6P D-Allose-6-Phosphate-13C-1 DA_int->A6P Phosphorylation Excretion Urinary Excretion (Unchanged) DA_int->Excretion Signaling Modulation of Signaling Pathways (e.g., TXNIP) DA_int->Signaling Metabolism Potential Minor Metabolic Pathways (e.g., Glycolysis, PPP) A6P->Metabolism

Caption: Hypothesized metabolic fate and signaling of D-Allose. (Max Width: 760px)

Detailed Experimental Protocols

This section provides a detailed protocol for tracing the fate of this compound in a mouse model. This protocol is a general guideline and should be optimized based on the specific research question.

Protocol: In Vivo Tracing of this compound in Mice

1. Animal Preparation

  • Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used. The choice of strain should be appropriate for the research question.[5]

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature, and humidity) for at least one week before the experiment with ad libitum access to standard chow and water.[5]

  • Fasting: Fast mice for 4-6 hours prior to administration of the tracer to reduce endogenous glucose levels.[5] Provide free access to water.

2. Tracer Preparation and Administration

  • Tracer: Use uniformly labeled [U-13C6]D-Allose for maximal labeling of potential downstream metabolites. If only this compound is available, note that the label will only be on the first carbon. The tracer should be of high purity and sterile.

  • Tracer Solution: Prepare a sterile solution of this compound in saline. The concentration will depend on the desired dose and administration route. A typical dose for a bolus administration is in the range of 1-2 g/kg body weight.

  • Administration:

    • Oral Gavage (PO): This route mimics dietary intake.

    • Intravenous (IV) Injection: For direct introduction into the circulation, a bolus injection via the tail vein can be performed.[8]

    • Intraperitoneal (IP) Injection: An alternative systemic administration route.[11]

3. Sample Collection

  • Blood Sampling: Collect small blood samples (e.g., 20-30 µL from the tail vein) at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration to determine the plasma pharmacokinetics of this compound.[8] Collect blood in EDTA-coated tubes.

  • Urine Collection: House mice in metabolic cages to collect urine over a 24-hour period to quantify the excretion of unchanged this compound.

  • Tissue Harvesting:

    • At the desired endpoint (e.g., 4 hours post-administration), euthanize the mouse using an approved method (e.g., cervical dislocation under deep anesthesia).

    • Immediately perfuse the circulatory system with ice-cold saline to remove blood from the tissues.[5]

    • Rapidly dissect tissues of interest (e.g., liver, kidney, brain, muscle, intestine, tumor).[5]

    • Immediately flash-freeze tissues in liquid nitrogen to quench all metabolic activity.[1][11]

    • Store all samples at -80°C until analysis.[5]

4. Metabolite Extraction

  • Plasma: Add 4 volumes of cold (-20°C) methanol (B129727) to 1 volume of plasma, vortex, and centrifuge at high speed to precipitate proteins. Collect the supernatant.

  • Tissues:

    • Weigh the frozen tissue (~20-50 mg).

    • Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol or a mixture of methanol:acetonitrile:water).[1]

    • Centrifuge the homogenate at high speed in the cold to pellet cellular debris.[1]

    • Collect the supernatant containing the polar metabolites.

5. Sample Analysis

  • Analytical Methods: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 13C-labeled isotopologues.[1] NMR spectroscopy can also be used for structural elucidation and quantification.[8]

  • Data Analysis:

    • Identify the mass shifts corresponding to the incorporation of 13C from this compound into D-Allose itself and any potential downstream metabolites.

    • Calculate the fractional enrichment of 13C to determine the relative contribution of the tracer to these metabolic pools.[1]

    • Quantify the absolute concentration of this compound in different tissues and biofluids.

Quantitative Data Presentation

The following tables present illustrative quantitative data from a hypothetical this compound tracing experiment in mice. This data is intended to serve as a template for presenting experimental results.

Table 1: Pharmacokinetics of this compound in Mouse Plasma Following a Single Oral Dose (1 g/kg)

Time (minutes)Plasma Concentration of this compound (µg/mL)
00
1550.2 ± 8.5
30125.6 ± 15.2
6098.4 ± 12.1
12045.3 ± 7.9
24010.1 ± 2.5
Values represent mean ± SD (n=5)

Table 2: Biodistribution of this compound in Various Tissues 4 Hours Post-Administration

TissueThis compound Concentration (µg/g tissue)
Liver35.7 ± 6.2
Kidney88.2 ± 11.5
Brain5.1 ± 1.8
Muscle12.4 ± 3.1
Small Intestine65.9 ± 9.8
Values represent mean ± SD (n=5)

Table 3: Fractional Enrichment of 13C in Potential Downstream Metabolites in Liver Tissue

MetaboliteFractional Enrichment (%) from this compound
D-Allose-6-Phosphate1.5 ± 0.4
Glycolytic Intermediates< 0.1
TCA Cycle Intermediates< 0.1
Values represent mean ± SD (n=5) and indicate very limited metabolism.

Table 4: Urinary Excretion of this compound

ParameterValue
Total Dose Administered25 mg
This compound Excreted in Urine (24h)21.5 ± 2.1 mg
Percentage of Dose Excreted Unchanged86.0 ± 8.4 %
Values represent mean ± SD (n=5)

Conclusion

Tracing the fate of this compound in vivo is a critical step in understanding its biological effects and therapeutic potential. The protocols and application notes provided here offer a framework for conducting these studies in mouse models. Due to the limited metabolism of D-Allose, it is anticipated that the majority of the administered dose will be recovered unchanged in the urine. However, careful analysis of tissues may reveal minor metabolic pathways or provide valuable information on its tissue distribution and cellular uptake, which can be correlated with its pharmacological activities. The use of this compound as a tracer, particularly in comparison to 13C-glucose, will be instrumental in deconvolving metabolic effects from transport phenomena in various physiological and pathological states.

References

Application Notes and Protocols for Studying Glycolysis and the Pentose Phosphate Pathway Using D-Allose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in modern metabolic research, offering profound insights into the dynamic nature of metabolic pathways.[1] By introducing non-radioactive, isotopically labeled compounds into biological systems, researchers can track the fate of atoms through intricate biochemical networks.[1] This enables the precise quantification of metabolic fluxes, the elucidation of pathway activities, and the identification of metabolic reprogramming in various disease states and in response to therapeutic interventions.[1] D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered interest for its potential therapeutic properties.[2] While generally considered to be poorly metabolized, the use of D-Allose labeled with a stable isotope at a specific position, such as D-Allose-13C-1, provides a powerful tool to investigate its potential, albeit limited, entry into central carbon metabolism, specifically glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][4]

These application notes provide a comprehensive guide for utilizing this compound to trace its metabolic fate and assess its impact on glycolysis and the PPP. The protocols outlined below are based on established methodologies for 13C-metabolic flux analysis (13C-MFA).[5]

Core Principle

The foundational principle of using this compound as a tracer lies in the ability to distinguish the 13C isotope from the naturally abundant 12C. If this compound is taken up by cells and enters metabolic pathways, the 13C label will be incorporated into downstream metabolites. By using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the presence and distribution of this 13C label in key metabolites of glycolysis and the PPP can be detected and quantified. This information can reveal whether D-Allose is a substrate for enzymes in these pathways and at what rate these conversions occur.

Metabolic Pathways Overview

Glycolysis and the pentose phosphate pathway are two fundamental pathways of glucose metabolism. Glycolysis breaks down glucose into pyruvate, generating ATP and NADH in the process.[6] The PPP runs parallel to glycolysis and is a major source of NADPH and the precursors for nucleotide biosynthesis.[7][8][9]

Below is a diagram illustrating the potential entry points of this compound into these pathways.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI 6PGL 6PGL G6P->6PGL G6PD F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP Aldolase GAP GAP F16BP->GAP Aldolase DHAP->GAP 13BPG 13BPG GAP->13BPG 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG PEP PEP 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate 6PG 6PG 6PGL->6PG 6PGLase Ru5P Ru5P 6PG->Ru5P 6PGD R5P R5P Ru5P->R5P Xu5P Xu5P Ru5P->Xu5P R5PXu5P R5PXu5P GAPS7P GAPS7P R5PXu5P->GAPS7P Transketolase E4PF6P E4PF6P GAPS7P->E4PF6P Transaldolase E4PXu5P E4PXu5P F6PGAP F6PGAP E4PXu5P->F6PGAP Transketolase This compound This compound Allose-6P-13C-1 Allose-6P-13C-1 This compound->Allose-6P-13C-1 Hexokinase? Allose-6P-13C-1->F6P Putative Isomerase?

Caption: Potential entry of this compound into glycolysis and the PPP.

Experimental Protocols

A successful 13C tracing experiment requires careful planning and execution, from cell culture to data analysis.

Experimental Workflow

The overall experimental workflow for tracing the metabolism of this compound is depicted below.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (e.g., cancer cell line) Isotope_Labeling 2. Isotope Labeling Incubate with this compound Cell_Culture->Isotope_Labeling Metabolite_Quenching 3. Rapid Quenching (e.g., liquid nitrogen) Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., methanol (B129727)/chloroform/water) Metabolite_Quenching->Metabolite_Extraction Sample_Derivatization 5. Derivatization (for GC-MS) (Optional) Metabolite_Extraction->Sample_Derivatization LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS NMR NMR Analysis Metabolite_Extraction->NMR Data_Analysis 6. Data Analysis (Mass Isotopomer Distribution) LC_MS->Data_Analysis GC_MS GC-MS Analysis GC_MS->Data_Analysis NMR->Data_Analysis Sample_Derivativatization Sample_Derivativatization Sample_Derivativatization->GC_MS

Caption: Experimental workflow for this compound tracing.
Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the labeling of cultured cells with this compound to trace its incorporation into intracellular metabolites.

Materials:

  • Cell culture medium (e.g., DMEM) lacking glucose

  • This compound

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen or dry ice

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with this compound at the desired concentration (e.g., 5-25 mM) and dialyzed FBS. A control medium with unlabeled D-Allose should also be prepared.

  • Isotope Labeling:

    • Once cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, place the culture plates on a bed of dry ice or in a liquid nitrogen bath.[10]

    • Aspirate the labeling medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well and place on dry ice for 15 minutes.[10]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[10]

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the supernatant under a vacuum or nitrogen stream.[2] The dried metabolites can be stored at -80°C until analysis.

Protocol 2: Sample Preparation for Mass Spectrometry (LC-MS/MS)

This protocol outlines the preparation of extracted metabolites for analysis by Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

Procedure:

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).[2] The volume will depend on the expected metabolite concentration and the sensitivity of the instrument.

  • Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g) at 4°C to remove any remaining particulate matter.

  • Transfer: Transfer the clear supernatant to an LC-MS vial.

  • Analysis: Analyze the samples using an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., a HILIC column). Monitor the mass-to-charge ratios (m/z) for the unlabeled (M+0) and labeled (M+1) forms of key metabolites in glycolysis and the PPP.

Protocol 3: Sample Preparation for NMR Spectroscopy

NMR spectroscopy can provide detailed information about the specific position of the 13C label within a molecule.

Materials:

  • Dried metabolite extract

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Reconstitution: Dissolve the dried metabolite extract in D₂O.[11]

  • pH Adjustment: Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

  • Transfer: Transfer the sample to an NMR tube.

  • Analysis: Acquire 1D 13C and 1H NMR spectra. For more detailed analysis, 2D heteronuclear correlation experiments such as 1H-13C HSQC can be performed to identify which protons are directly attached to 13C atoms.[11]

Data Presentation and Interpretation

The quantitative data obtained from MS or NMR analysis should be summarized in tables to facilitate comparison and interpretation. The key metric to be determined is the isotopic enrichment in the metabolites of interest.

Hypothetical Quantitative Data

The following table presents hypothetical data on the percentage of 13C enrichment in key metabolites after a 24-hour incubation with this compound versus a control with unlabeled D-Allose.

MetabolitePathway% 13C Enrichment (Unlabeled D-Allose)% 13C Enrichment (this compound)
Allose-6-phosphateD-Allose Metabolism< 1%15%
Fructose-6-phosphateGlycolysis< 1%2%
3-PhosphoglycerateGlycolysis< 1%< 1%
LactateGlycolysis< 1%< 1%
6-PhosphogluconatePentose Phosphate Pathway< 1%1.5%
Ribose-5-phosphatePentose Phosphate Pathway< 1%1%

Interpretation of Hypothetical Data:

  • The significant enrichment in Allose-6-phosphate suggests that D-Allose is phosphorylated by hexokinase or a similar kinase.

  • The low but detectable enrichment in Fructose-6-phosphate and 6-Phosphogluconate could indicate a slow conversion of Allose-6-phosphate into intermediates of glycolysis and the PPP.

  • The lack of significant enrichment in downstream metabolites like 3-Phosphoglycerate and Lactate suggests that the flux from D-Allose through the lower part of glycolysis is minimal.

  • The low enrichment in Ribose-5-phosphate indicates a limited contribution of D-Allose to the PPP.

This hypothetical data supports the prevailing view that D-Allose is poorly metabolized, but it also demonstrates how this compound can be used to quantify the extent of its limited entry into central carbon metabolism.[3][12]

Conclusion

The use of this compound as a metabolic tracer provides a nuanced approach to studying its metabolic fate. While D-Allose is not a major substrate for glycolysis or the pentose phosphate pathway, the methodologies described here allow for the sensitive detection and quantification of any minor metabolic conversions. For researchers in drug development, this can be crucial for understanding the complete biological activity of D-Allose and its derivatives. The provided protocols offer a robust framework for conducting these sensitive metabolic tracing experiments, enabling a deeper understanding of the intricate metabolic networks within cells.

References

Unraveling Metabolic Reprogramming: A Dual-Tracer Approach with D-Allose-13C-1 and 15N-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, and represents a critical area of investigation for novel therapeutic development. To dissect the complex interplay of metabolic pathways, stable isotope tracing has emerged as a powerful technique. This document details a dual-tracer approach utilizing D-Allose-13C-1 and 15N-glutamine to simultaneously probe distinct yet interconnected aspects of cellular metabolism.

D-Allose, a rare sugar, is poorly metabolized, making this compound an excellent tool to study glucose uptake dynamics and minor metabolic pathways, as well as serving as a control for glucose metabolism.[1][2] It has also been shown to exhibit anti-cancer properties by upregulating the expression of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor that can inhibit glucose uptake.[3][4] In parallel, 15N-glutamine is a critical tracer for elucidating the pathways of nitrogen metabolism, including nucleotide and amino acid biosynthesis, and for tracking the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[5][6]

The co-administration of this compound and 15N-glutamine provides a more comprehensive and dynamic picture of cellular metabolism than single-tracer experiments.[5] This dual-tracer strategy allows researchers to investigate the impact of D-Allose on glucose uptake and metabolism while simultaneously monitoring the crucial role of glutamine in supporting cellular proliferation and bioenergetics. This approach is particularly valuable for identifying metabolic vulnerabilities in cancer cells and for evaluating the mechanism of action of drugs targeting metabolic pathways.[5]

Data Presentation

The following tables summarize hypothetical quantitative data from a dual-tracer experiment using D-Allose-¹³C-1 and ¹⁵N-Glutamine in a cancer cell line. This data illustrates how the combination of tracers can reveal shifts in central carbon and nitrogen metabolism.

Table 1: 13C-Labeling of Intracellular Metabolites from this compound

Metabolite% 13C Enrichment (Control)% 13C Enrichment (D-Allose Treated)Fold Change
Intracellular this compound5.2 ± 0.84.9 ± 0.70.94
Glycolytic Intermediates< 0.1< 0.1-
TCA Cycle Intermediates< 0.1< 0.1-
Ribose-5-phosphate< 0.1< 0.1-

Data is presented as mean ± standard deviation. This hypothetical data suggests that D-Allose is minimally metabolized, as evidenced by the lack of significant 13C enrichment in downstream metabolites.

Table 2: 15N-Enrichment of Intracellular Metabolites from 15N-Glutamine

Metabolite% 15N Enrichment (Control)% 15N Enrichment (D-Allose Treated)Fold Change
Glutamate85.3 ± 4.283.1 ± 3.90.97
Aspartate60.1 ± 3.545.2 ± 2.80.75
Alanine35.7 ± 2.128.9 ± 1.90.81
Proline42.5 ± 2.933.7 ± 2.50.79
Purine Nucleotides25.8 ± 1.718.3 ± 1.50.71
Pyrimidine Nucleotides20.4 ± 1.314.1 ± 1.10.69

Data is presented as mean ± standard deviation. This hypothetical data indicates that D-Allose treatment may reduce the flux of glutamine-derived nitrogen into the biosynthesis of other amino acids and nucleotides.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a dual-tracer experiment with this compound and 15N-glutamine in cell culture.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment. Culture in standard complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Media Preparation: Prepare the labeling medium. This should be a base medium (e.g., glucose-free, glutamine-free DMEM) supplemented with this compound (e.g., 10 mM), 15N-glutamine (e.g., 2 mM), and 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and glutamine.

  • Tracer Administration:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 2 mL of the prepared labeling medium to each well.

  • Incubation: Incubate the cells for a time course (e.g., 0, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation into intracellular metabolites.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: At each time point, aspirate the labeling medium and immediately wash the cells with 5 mL of ice-cold PBS to halt metabolic activity.

  • Extraction Solution: Add 1 mL of ice-cold 80% methanol (B129727) (v/v in water) to each well.

  • Cell Lysis: Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis.

  • Harvesting: Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: LC-MS Analysis
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50 µL of 50% methanol in water).

  • LC Separation: Separate the metabolites using a suitable LC column and gradient. For example, a C18 column with a gradient of water with 0.1% formic acid (mobile phase A) and acetonitrile (B52724) with 0.1% formic acid (mobile phase B).

  • MS Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues of each metabolite.

  • Data Acquisition: Acquire data in a manner that allows for the quantification of the different mass isotopomers for each metabolite of interest (e.g., m+0, m+1, etc.).

Protocol 4: Data Analysis
  • Peak Integration: Integrate the peak areas for each mass isotopomer of the targeted metabolites.

  • Natural Abundance Correction: Correct the raw isotopomer distribution data for the natural abundance of stable isotopes (e.g., 13C, 15N).

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of 13C and 15N in each metabolite.

  • Metabolic Flux Analysis (Optional): Utilize the fractional enrichment data to perform metabolic flux analysis (MFA) using appropriate software to quantify the rates of metabolic pathways.

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for the dual-tracer approach.

G Experimental Workflow for Dual-Tracer Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Prepare Labeling Medium (this compound + 15N-Glutamine) tracer_admin Tracer Administration media_prep->tracer_admin incubation Time Course Incubation tracer_admin->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis & MFA lcms->data_analysis G Integrated Signaling Pathways of D-Allose and Glutamine Metabolism cluster_allose D-Allose Pathway cluster_glutamine Glutamine Pathway allose This compound uptake Cellular Uptake allose->uptake txnip TXNIP Upregulation uptake->txnip glut1 GLUT1 Inhibition txnip->glut1 glucose_uptake Glucose Uptake Inhibition glut1->glucose_uptake tca TCA Cycle (Anaplerosis) glucose_uptake->tca Reduced Carbon for TCA Cycle glutamine 15N-Glutamine glutamate 15N-Glutamate glutamine->glutamate mTOR mTOR Signaling glutamine->mTOR akg 15N-α-Ketoglutarate glutamate->akg biosynthesis Nucleotide & Amino Acid Biosynthesis glutamate->biosynthesis akg->tca tca->biosynthesis Precursors

References

Application Notes and Protocols for D-Allose-¹³C-1 Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Allose, a rare sugar and an epimer of D-glucose, has garnered significant interest in biomedical research due to its unique physiological functions, including anti-inflammatory and anti-proliferative effects.[1] Stable isotope-labeled D-Allose, particularly with ¹³C at the C-1 position (D-Allose-¹³C-1), is an invaluable tool for metabolic flux analysis, pharmacokinetic studies, and tracing the metabolic fate of this sugar in biological systems.[2] Unlike common sugars like glucose, D-Allose is largely unmetabolized and is mostly excreted from the body in its original form.[3]

Accurate quantification by mass spectrometry is critical for these studies. The primary goals of sample preparation are to efficiently extract D-Allose-¹³C-1 from complex biological matrices (e.g., cells, plasma, tissue), remove interfering substances like proteins and lipids, and prepare it for analysis by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] For GC-MS, a chemical derivatization step is necessary to convert the non-volatile sugar into a volatile compound suitable for gas chromatography.[2][4][5]

This document provides detailed protocols for the preparation of samples containing D-Allose-¹³C-1 for subsequent mass spectrometry analysis.

Overall Experimental Workflow

The general workflow for preparing biological samples for D-Allose-¹³C-1 analysis involves several key stages, from initial sample collection and metabolic quenching to final analysis. The choice between LC-MS and GC-MS will determine if a derivatization step is required.

G cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Analysis Pathway a Biological Sample (Cells, Plasma, Tissue) b Metabolic Quenching (Liquid Nitrogen / Cold Solvent) a->b c Metabolite Extraction (e.g., Methanol (B129727)/Chloroform/Water) b->c d Phase Separation c->d e Collect Polar Phase (Contains D-Allose-¹³C-1) d->e f Sample Evaporation (Drying) e->f g Derivatization (for GC-MS) f->g i Reconstitution (for LC-MS) f->i h GC-MS Analysis g->h j LC-MS/MS Analysis i->j

Caption: General workflow for D-Allose-¹³C-1 sample preparation.

Protocol 1: Metabolite Extraction from Cultured Cells

This protocol describes a method for extracting small polar metabolites, including D-Allose-¹³C-1, from both adherent and suspension cell cultures. Rapidly quenching metabolic activity is the most critical step to ensure that the measured metabolite levels reflect the state of the cells at the time of collection.[6][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen or Dry Ice

  • Pre-chilled (-80°C) 80% Methanol (HPLC grade)[2]

  • Pre-chilled (-20°C) Chloroform (HPLC grade)[2]

  • Ultrapure Water (LC-MS Grade)

  • Cell Scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Metabolic Quenching & Cell Collection:

    • For Adherent Cells: Rapidly aspirate the culture medium. Immediately wash the cells once with ice-cold PBS.[6] Instantly add liquid nitrogen to cover the cell monolayer to quench metabolic activity.[2][7] Alternatively, place the culture dish on dry ice.

    • For Suspension Cells: Quickly centrifuge the cell suspension (e.g., 500 x g for 2-3 minutes at 4°C).[2] Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen.[2]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to the frozen cells (per 10 cm dish or ~10 million cells).

    • For adherent cells, use a cell scraper to scrape the cells into the methanol solution.[6][7]

    • Transfer the resulting cell lysate/suspension to a 1.5 mL microcentrifuge tube.

  • Phase Separation (Methanol/Chloroform/Water):

    • To the methanol lysate, add 0.5 mL of pre-chilled (-20°C) chloroform.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.5 mL of ultrapure water to the tube.

    • Vortex again for 30 seconds.

    • Incubate the mixture on ice for 10 minutes to facilitate phase separation.[2]

  • Collection of Polar Metabolites:

    • Centrifuge the sample at >12,000 x g for 15 minutes at 4°C.[2]

    • Three layers will form: an upper aqueous/polar phase (containing D-Allose-¹³C-1), a lower non-polar lipid phase, and a protein disk at the interface.[2]

    • Carefully pipette the upper polar phase into a new, clean microcentrifuge tube, avoiding the protein disk.

    • The collected extract is now ready for drying and subsequent analysis.

Protocol 2: Derivatization for GC-MS Analysis

Sugars are non-volatile and must be chemically modified to increase their volatility for GC-MS analysis.[4] A two-step derivatization involving oximation followed by silylation is a robust method that reduces the number of isomeric peaks, simplifying the resulting chromatogram.[5]

Materials:

  • Dried polar metabolite extract (from Protocol 1)

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven (70°C)

  • GC vials with inserts

Procedure:

  • Drying: Evaporate the polar extract to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. Ensure the sample is completely dry, as water will interfere with the derivatization reagents.

  • Oximation Step:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in pyridine.

    • Add 50 µL of this solution to the dried metabolite pellet.

    • Vortex thoroughly to dissolve the pellet.

    • Incubate the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Silylation Step:

    • Add 80 µL of MSTFA (with 1% TMCS) to the sample.

    • Vortex well.

    • Incubate at 70°C for 30 minutes.

    • After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

Hypothetical Metabolic Pathway

While D-Allose is known to be poorly metabolized, tracer studies using D-Allose-¹³C-1 can help elucidate any minor metabolic routes. One hypothetical pathway involves phosphorylation by hexokinase and subsequent entry into the Pentose Phosphate Pathway (PPP), a key route for sugar metabolism.[8]

pathway Allose D-Allose-¹³C-1 Allose6P D-Allose-¹³C-1-6-Phosphate Allose->Allose6P Hexokinase PPP Pentose Phosphate Pathway (PPP) Allose6P->PPP Metabolites ¹³C-Labeled PPP Intermediates PPP->Metabolites

Caption: Hypothetical pathway of D-Allose-¹³C-1 metabolism.

Data Presentation and Analytical Parameters

The following tables summarize typical instrument parameters for LC-MS/MS analysis and expected quantitative performance based on a standardized protocol.

Table 1: Example LC-MS/MS Instrumentation and Parameters

This table is based on a common method for analyzing underivatized sugars in biological fluids.[8]

ParameterSpecification
LC System Waters ACQUITY UPLC I-Class
Mass Spectrometer Waters Xevo TQ-S micro
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
Table 2: Example Quantitative Performance Data for D-Allose-¹³C-1

This table presents hypothetical data from an inter-laboratory comparison to illustrate typical method performance for quantifying a 50.0 µg/mL spiked sample.[8]

LaboratoryMean Measured Conc. (µg/mL)Standard DeviationCV (%)Accuracy (%)
Lab Alpha 49.51.83.6%99.0%
Lab Beta 51.22.14.1%102.4%
Lab Gamma 48.91.53.1%97.8%
CV = Coefficient of Variation; Accuracy = (Mean Measured / True Concentration) x 100

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Natural 13C Abundance in Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when correcting for natural 13C abundance in Metabolic Flux Analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to correct for the natural abundance of 13C in MFA?

A: All naturally occurring carbon is a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C. In ¹³C-MFA, we introduce substrates enriched with ¹³C to trace their metabolic fate. Mass spectrometry detects the total ¹³C content in metabolites, which is a sum of the ¹³C from the labeled tracer and the naturally present ¹³C.[1] To accurately quantify the incorporation of the tracer and thus calculate metabolic fluxes, it is crucial to distinguish between these two sources of ¹³C.[1][2] Failure to correct for natural ¹³C abundance leads to an overestimation of isotopic enrichment, resulting in inaccurate flux calculations.[1][3]

Q2: What is a Mass Isotopologue Distribution (MID) and how does natural abundance affect it?

A: A mass isotopologue distribution (MID) represents the relative abundance of all isotopic forms of a metabolite, which differ in the number of heavy isotopes they contain. For a metabolite with 'n' carbon atoms, there are 'n+1' mass isotopologues (M+0, M+1, M+2, ..., M+n), where M+0 is the isotopologue with no ¹³C atoms, M+1 has one, and so on. Natural ¹³C abundance means that even in an unlabeled sample, there will be non-zero abundances for M+1, M+2, etc., which can confound the interpretation of labeling patterns from an experiment.[2]

Q3: What are the primary methods for natural abundance correction?

A: The most common methods involve using a correction matrix.[4] This mathematical approach uses the known natural isotopic abundances of all elements in a metabolite to calculate the theoretical MID of an unlabeled molecule. This information is then used to deconvolve the measured MID from a labeled experiment into the component that is solely due to the isotopic tracer. Several software tools, such as IsoCor, AccuCor2, and IsoCorrectoR, have been developed to automate this process.[5][6][7]

Q4: What information is required to perform an accurate natural abundance correction?

A: To perform an accurate correction, you need:

  • The correct elemental formula of the metabolite, including any derivatizing agents used for analysis (e.g., for GC-MS).

  • The measured mass isotopologue distribution (MID) of your metabolite from the mass spectrometer.

  • The natural isotopic abundances of all elements in the molecule (C, H, N, O, S, etc.).

  • For some software, the mass resolution of the instrument may be required, especially for high-resolution data.[1]

Troubleshooting Guide

Q5: After correction, some of my mass isotopologue abundances are negative. What does this indicate and how can I resolve it?

A: Negative abundance values are a common issue and typically point to problems with the raw data or the correction parameters.[7]

  • Possible Causes:

    • Incorrect Molecular Formula: The elemental formula used for the correction (including derivatization agents) is inaccurate.

    • Low Signal Intensity or Missing Peaks: Very low signal-to-noise ratios can lead to inaccurate measurement of certain isotopologues.

    • Background Interference: Co-eluting compounds or high background noise can distort the measured MID.[1]

    • Inaccurate Measurement of Unlabeled Standard: If the correction method relies on a measured unlabeled standard, any error in that measurement will propagate.

  • Solutions:

    • Verify Molecular Formula: Double-check the elemental composition of your metabolite and any derivatizing agents.

    • Improve Signal-to-Noise: Optimize your mass spectrometry method to increase signal intensity.

    • Enhance Chromatographic Separation: Improve the separation of your metabolite from co-eluting species.

    • Review Peak Integration: Ensure that all isotopologue peaks have been integrated correctly and that background subtraction was performed appropriately.

    • Use Iterative Correction Methods: Some software, like IsoCor, uses iterative algorithms that can help to avoid negative values by finding the best non-negative fit.[5]

Q6: The fit between my model-simulated and experimentally measured labeling data is poor after correction. What are the potential reasons?

A: A poor fit, often indicated by a high sum of squared residuals (SSR), suggests that the model does not accurately describe the experimental data.

  • Possible Causes:

    • Errors in Natural Abundance Correction: Any of the issues mentioned in Q5 can lead to incorrectly corrected data being fed into the flux model.

    • Incorrect Metabolic Network Model: The model may be missing key reactions or contain incorrect atom transitions.[8]

    • System Not at Isotopic Steady State: Standard ¹³C-MFA assumes that the isotopic labeling of intracellular metabolites is constant over time. If this is not the case, the model will not fit the data.[8]

    • Incorrect Measurement Error Assumptions: The weighting of data points in the model fitting depends on the assumed measurement errors. Inaccurate error estimates can lead to a poor fit.

  • Solutions:

    • Re-evaluate Correction: First, ensure your natural abundance correction was performed correctly by checking all inputs and parameters.

    • Validate Metabolic Model: Review your metabolic network for completeness and accuracy of all reactions and atom mappings.

    • Confirm Isotopic Steady State: Perform a time-course experiment to ensure that the labeling of key metabolites has reached a plateau.

    • Refine Measurement Errors: Use replicate measurements to get a better estimate of the actual measurement variance for your MIDs.

Quantitative Data

For accurate correction, the natural isotopic abundances of all elements in the target metabolites and any derivatization agents must be known.

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02

Source: Data compiled from the IUPAC Subcommittee for Isotopic Abundance Measurements (1997).[9]

Experimental Protocols

Protocol 1: Natural Abundance Correction Using IsoCor

This protocol provides a general workflow for using the IsoCor software to correct for natural ¹³C abundance in mass spectrometry data.

1. Software and Input File Preparation:

  • Download and install IsoCor, which is available as a Python package.[2][10]
  • Prepare the following input files in tab-separated value (.tsv) format:
  • Measurements File: This file contains your raw mass spectrometry data, with columns for sample name, metabolite name, isotopologue (e.g., 0 for M+0, 1 for M+1), and the measured area/intensity.[8]
  • Metabolites File: This file lists the names of your metabolites and their corresponding elemental formulas (e.g., C6H12O6 for glucose).
  • Derivatives File (if applicable): If you are using a derivatization agent (e.g., for GC-MS), this file should contain its name and elemental formula.

2. Running the Correction in IsoCor (GUI):

  • Launch the IsoCor graphical user interface.
  • Load your 'Measurements', 'Metabolites', and (if needed) 'Derivatives' files.
  • In the correction parameters panel, select '13C' as the isotopic tracer.
  • Specify the mass resolution of your instrument if you have high-resolution data.
  • If known, you can also input the isotopic purity of your tracer. For natural abundance correction of unlabeled samples, this is not necessary.
  • Click the "Process" button to run the correction.

3. Output and Data Interpretation:

  • IsoCor will generate an output file containing the corrected MIDs for each of your metabolites.
  • A log file will also be created, which will report any warnings or errors that occurred during the correction process.
  • Review the output file to ensure that the corrected MIDs are plausible (e.g., no negative values). The M+0 for a fully unlabeled sample should be close to 100% after correction.

Visualizations

Correction_Workflow cluster_data_acquisition Data Acquisition cluster_correction_process Correction Process cluster_downstream_analysis Downstream Analysis MS_Analysis Mass Spectrometry (LC-MS or GC-MS) Raw_Data Raw Mass Spectra (Measured MIDs) MS_Analysis->Raw_Data Correction_Software Correction Software (e.g., IsoCor) Raw_Data->Correction_Software Corrected_Data Corrected MIDs Correction_Software->Corrected_Data Input_Data Input Data: - Measured MIDs - Elemental Formulas - Natural Abundances Input_Data->Correction_Software MFA_Modeling Metabolic Flux Analysis (MFA Modeling) Corrected_Data->MFA_Modeling

Caption: Workflow for natural 13C abundance correction in MFA.

Logical_Relationship cluster_input Input Data cluster_correction Correction Step cluster_output Output & Interpretation Measured_MID Measured MID (Tracer + Natural ¹³C) No_Correction No Correction Measured_MID->No_Correction Correct_Correction Correct Correction Measured_MID->Correct_Correction Overestimated_Enrichment Overestimated ¹³C Enrichment No_Correction->Overestimated_Enrichment Accurate_Enrichment Accurate ¹³C Enrichment Correct_Correction->Accurate_Enrichment Inaccurate_Fluxes Inaccurate Fluxes Overestimated_Enrichment->Inaccurate_Fluxes Accurate_Fluxes Accurate Fluxes Accurate_Enrichment->Accurate_Fluxes

Caption: Impact of correct vs. incorrect natural abundance correction.

References

Technical Support Center: Troubleshooting Poor Fit in 13C-Metabolic Flux Analysis (13C-MFA) Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during 13C-Metabolic Flux Analysis (13C-MFA). Below you will find troubleshooting guides and frequently asked questions to help you address challenges related to poor model fit and other experimental and computational aspects of 13C-MFA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor fit in a 13C-MFA model?

A poor fit between your simulated and measured labeling data, often indicated by a high sum of squared residuals (SSR), can arise from several sources. The credibility of your estimated fluxes is dependent on achieving an acceptable fit.[1] Key causes include:

  • Incorrect or Incomplete Metabolic Model: The metabolic network model is the foundation of 13C-MFA. Errors such as missing reactions, incorrect atom transitions, or inaccurate representation of cellular compartmentalization (e.g., cytosol vs. mitochondria) can lead to a poor fit.[1]

  • Failure to Reach Isotopic Steady State: A core assumption for standard 13C-MFA is that the system has reached both metabolic and isotopic steady state. If the isotopic labeling of metabolites is still changing over time, the model will not accurately reflect the data.[2]

  • Analytical and Measurement Errors: Issues with sample preparation, instrument calibration, or data processing can introduce significant errors. This includes contamination with unlabeled biomass, incorrect peak integration, and improper correction for the natural abundance of 13C.[1]

  • Inaccurate Biomass Composition: The model's biomass equation, which accounts for the drain of metabolic precursors into biomass, must accurately reflect the composition of your cells under the specific experimental conditions. An incorrect composition will lead to erroneous flux calculations.

Q2: How can I determine if my model has a "good fit"?

The goodness-of-fit is statistically evaluated to determine if the model provides an acceptable explanation of the experimental data. The primary metric used is the Sum of Squared Residuals (SSR) , which quantifies the difference between the measured and simulated labeling patterns.[2] A statistically acceptable fit is typically assessed using a chi-square (χ²) test. The acceptable range for the SSR is determined by the degrees of freedom in your model (number of measurements minus the number of estimated fluxes). A p-value greater than 0.05 generally indicates that there is no statistically significant difference between the model and the data, suggesting a good fit.[2]

To ensure you have found the global minimum SSR, it is recommended to restart the flux estimation multiple times (at least 10) with random initial values for the fluxes.[2]

Q3: My flux confidence intervals are very wide. What does this mean and how can I improve them?

Wide confidence intervals indicate a high degree of uncertainty in the estimated flux values. This suggests that the flux is poorly determined by the experimental data. Common reasons for wide confidence intervals include:

  • Insufficient Labeling Information: The chosen isotopic tracer may not provide enough labeling variation in the metabolites related to the flux of interest.

  • Redundant or Interconnected Pathways: The structure of the metabolic network itself can make it difficult to independently resolve certain fluxes.

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates, increasing their uncertainty.

To improve the precision of your flux estimates and narrow the confidence intervals, consider the following:

  • Optimize Tracer Selection: Use parallel labeling experiments with different tracers to provide complementary labeling information. For instance, [1,2-¹³C₂]glucose is often effective for resolving fluxes in the upper central carbon metabolism, while [U-¹³C₅]glutamine can provide better resolution for the TCA cycle.[3]

  • Increase Measurement Redundancy: Measure the labeling patterns of more metabolites, particularly those closely linked to the poorly resolved fluxes.

  • Improve Data Quality: Minimize analytical errors by using biological and technical replicates and ensuring proper sample handling and instrument calibration.

Troubleshooting Guides

Issue 1: High Sum of Squared Residuals (SSR) - Poor Goodness-of-Fit

A high SSR value that falls outside the statistically acceptable range indicates a significant discrepancy between your model and your experimental data. The following workflow can help you troubleshoot this issue.

Troubleshooting_Poor_Fit start High SSR: Poor Model Fit check_model 1. Review Metabolic Model start->check_model check_steady_state 2. Verify Isotopic Steady State check_model->check_steady_state Model correct refine_model Refine Model (Add/remove reactions, check atom transitions) check_model->refine_model Model incorrect? check_data_quality 3. Assess Data Quality check_steady_state->check_data_quality At steady state extend_labeling Extend Labeling Time or Use Instationary MFA (INST-MFA) check_steady_state->extend_labeling Not at steady state? reprocess_data Re-process Raw Data (Check integration, natural abundance correction) check_data_quality->reprocess_data Data issues found? acceptable_fit Acceptable Fit check_data_quality->acceptable_fit Data quality is high refine_model->start extend_labeling->start reprocess_data->start rerun_samples Re-run Samples if Necessary reprocess_data->rerun_samples Processing errors persist? rerun_samples->start

Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.

Quantitative Data Summary: Good vs. Poor Fit

The following table provides a hypothetical example of the Sum of Squared Residuals (SSR) for different metabolites in a 13C-MFA experiment, illustrating a good versus a poor fit. A statistically acceptable fit is achieved when the total SSR falls within the 95% confidence interval of the chi-square (χ²) distribution for the given degrees of freedom.

Metabolite FragmentMeasured MID (M+n)Simulated MID (Good Fit)Residual (Good Fit)Simulated MID (Poor Fit)Residual (Poor Fit)
Alanine (m/z 260)M+0: 0.35, M+1: 0.15, M+2: 0.50M+0: 0.36, M+1: 0.14, M+2: 0.50-0.01, 0.01, 0.00M+0: 0.45, M+1: 0.10, M+2: 0.45-0.10, 0.05, 0.05
Aspartate (m/z 418)M+0: 0.20, M+1: 0.25, M+2: 0.55M+0: 0.21, M+1: 0.24, M+2: 0.55-0.01, 0.01, 0.00M+0: 0.30, M+1: 0.20, M+2: 0.50-0.10, 0.05, 0.05
Glutamate (m/z 432)M+0: 0.10, M+1: 0.30, M+2: 0.60M+0: 0.11, M+1: 0.29, M+2: 0.60-0.01, 0.01, 0.00M+0: 0.20, M+1: 0.25, M+2: 0.55-0.10, 0.05, 0.05
Total SSR 15.7 89.2
Degrees of Freedom 25 25
χ² 95% Confidence Interval (14.6, 37.7) (14.6, 37.7)
Goodness-of-Fit Acceptable Not Acceptable

Detailed Experimental Protocols

Protocol 1: Verification of Isotopic Steady State

Objective: To confirm that the isotopic labeling of intracellular metabolites has reached a steady state before harvesting cells for 13C-MFA analysis.

Methodology:

  • Experimental Setup: During your labeling experiment, designate several time points for sampling. For mammalian cell cultures, this could be, for example, 18 and 24 hours after the introduction of the 13C-labeled tracer.[2] For microorganisms with faster growth rates, shorter time intervals may be appropriate.

  • Sample Collection: At each designated time point, collect a sufficient number of cells for metabolite extraction and analysis. It is crucial to perform rapid quenching of metabolic activity at the moment of sampling (see Protocol 2).

  • Metabolite Extraction and Analysis: Extract intracellular metabolites from the cell pellets and analyze the mass isotopomer distributions (MIDs) of key central carbon metabolism intermediates (e.g., pyruvate, citrate, glutamate) using GC-MS or LC-MS.

  • Data Comparison: Compare the MIDs of the selected metabolites between the different time points.

  • Assessment: If the labeling enrichment does not show a statistically significant change between the later time points, it can be concluded that isotopic steady state has been reached.[2] If labeling is still increasing, consider extending the labeling period in future experiments or utilizing instationary MFA (INST-MFA) methods.[2]

Protocol 2: Metabolite Quenching and Extraction for Suspension-Cultured Cells

Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites for accurate labeling analysis.

Methodology:

  • Preparation: Prepare a quenching solution of 60% methanol (B129727) supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate and cool it to -40°C.[1]

  • Quenching: Quickly transfer a known volume of cell suspension into a larger volume of the cold quenching solution. The volume ratio should be sufficient to rapidly lower the temperature and quench metabolism, typically within seconds.[1]

  • Pelleting: Centrifuge the quenched cell suspension at a low speed (e.g., 1,000 x g) for a short duration (e.g., 2-5 minutes) at a cold temperature (e.g., -20°C) to pellet the cells.

  • Extraction: Discard the supernatant and resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly to ensure complete cell lysis and metabolite extraction.

  • Clarification: Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.

Protocol 3: GC-MS Sample Preparation for Amino Acid Analysis

Objective: To hydrolyze cellular protein and derivatize the resulting amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Cell Pellet Collection: Harvest cell pellets from your 13C-labeling experiment.

  • Protein Hydrolysis: Add 6 M HCl to the cell pellets and incubate at 100-110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

  • Drying: After hydrolysis, dry the samples completely under a stream of nitrogen or using a vacuum concentrator to remove the HCl.

  • Derivatization: Re-suspend the dried amino acids in a suitable solvent (e.g., pyridine) and add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI). Incubate at a raised temperature (e.g., 70-85°C) for 30-60 minutes to allow for complete derivatization.

  • Analysis: The derivatized samples are now ready for injection into the GC-MS for analysis of their mass isotopomer distributions.

Protocol 4: Correction for Natural 13C Abundance

Objective: To accurately distinguish between the 13C enrichment from the isotopic tracer and the naturally occurring 13C in metabolites.

Methodology:

  • Data Acquisition: Acquire the full mass isotopomer distribution (MID) for each metabolite of interest from your mass spectrometry analysis. This includes the intensities of the monoisotopic peak (M+0) and all subsequent isotopologues (M+1, M+2, etc.).

  • Software Tools: Utilize specialized software designed for natural abundance correction. Several tools are available, often as standalone programs or integrated into MFA software packages.

  • Required Inputs: To perform the correction, you will need:

    • The raw, uncorrected MIDs of your metabolites.

    • The precise elemental formula of each metabolite, including any atoms added during derivatization.[4]

    • The isotopic purity of the 13C-labeled tracer used in the experiment.[4]

  • Correction Algorithm: The software will use this information to calculate the theoretical contribution of naturally abundant isotopes to the measured MIDs and subtract it, providing the corrected MIDs that reflect only the enrichment from the tracer.

  • Verification: It is good practice to analyze an unlabeled (natural abundance) sample alongside your labeled samples. After correction, the M+0 abundance of the unlabeled sample should be close to 100%, with other isotopologues close to zero. Any significant deviation may indicate an issue with the correction parameters or the raw data.[4]

Signaling Pathways and Workflows

13C_MFA_Workflow exp_design 1. Experimental Design (Tracer Selection) labeling_exp 2. Isotopic Labeling Experiment exp_design->labeling_exp quenching 3. Quenching & Metabolite Extraction labeling_exp->quenching ms_analysis 4. Mass Spectrometry Analysis (GC-MS or LC-MS) quenching->ms_analysis data_processing 5. Data Processing (Peak Integration, Natural Abundance Correction) ms_analysis->data_processing flux_estimation 6. Flux Estimation (Software-based fitting) data_processing->flux_estimation model_evaluation 7. Model Evaluation (Goodness-of-fit, Confidence Intervals) flux_estimation->model_evaluation model_evaluation->exp_design Poor fit? Re-evaluate results Flux Map & Biological Interpretation model_evaluation->results

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

References

Technical Support Center: Achieving Isotopic Steady State in ¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to achieving isotopic steady state in ¹³C labeling experiments for metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is isotopic steady state and why is it important?

A1: Isotopic steady state is a condition in which the isotopic enrichment of intracellular metabolites remains constant over time during a ¹³C labeling experiment.[1][2] Reaching this state is a fundamental assumption for standard steady-state ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3] It ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes. If the labeling is still changing, the calculated fluxes will not be reliable.[3]

Q2: How long does it take to reach isotopic steady state?

A2: The time required to reach isotopic steady state varies depending on several factors, including the organism or cell type, the specific metabolite, and the metabolic pathway being investigated.[2] Metabolites in pathways with high fluxes and small pool sizes, such as glycolysis, can reach isotopic steady state within minutes.[2] In contrast, intermediates in pathways with larger pool sizes or slower fluxes, like the TCA cycle, may take several hours to reach a steady state.[2] It is crucial to determine this empirically for your specific experimental system.

Q3: What is the difference between metabolic steady state and isotopic steady state?

A3: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[2] Isotopic steady state, on the other hand, specifically refers to the point where the enrichment of the ¹³C isotope in these metabolites becomes stable.[2] While metabolic steady state is a prerequisite for isotopic steady state, the time required to achieve each can differ.

Q4: What if I cannot achieve isotopic steady state in my experiment?

A4: If achieving isotopic steady state is not feasible, for example, due to slow turnover rates or long experimental durations that might alter cell physiology, you can use isotopically non-stationary MFA (INST-MFA).[3][4] INST-MFA models the change in isotopic labeling over time and does not require the system to be at an isotopic steady state.[4] This approach requires collecting samples at multiple time points during the labeling process.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered when trying to achieve isotopic steady state.

Problem 1: Isotopic enrichment of target metabolites is low or undetectable.

Possible CauseTroubleshooting Steps
Inefficient tracer uptake - Verify the uptake rate of the ¹³C-labeled tracer in your specific cell line or organism. - Increase the concentration of the ¹³C tracer in the medium, being mindful of potential toxicity. - Ensure the tracer is of high isotopic purity.
Slow metabolic pathway - Extend the labeling time to allow for sufficient incorporation of the ¹³C label. - Consider using a different tracer that enters a more active metabolic pathway upstream of your metabolites of interest.
Large intracellular pools of the unlabeled metabolite - Pre-culture cells in a medium with a low concentration of the unlabeled metabolite before introducing the ¹³C tracer. - Extend the incubation time to allow for the turnover of the existing unlabeled pool.
Incorrect analytical method - Verify the sensitivity and calibration of your mass spectrometer or NMR instrument. - Ensure your sample preparation and extraction methods are efficient for the target metabolites.

Problem 2: Isotopic enrichment is not reaching a plateau (no steady state).

Possible CauseTroubleshooting Steps
Metabolic state is not stable - Ensure that cells are in a consistent growth phase (e.g., exponential phase) during the experiment.[5] - Verify that nutrient concentrations in the medium are not becoming limiting over the course of the experiment.
Slow turnover of large metabolite pools - Significantly extend the labeling time and collect samples at later time points to confirm if a plateau is eventually reached. - If steady state is not achievable within a practical timeframe, switch to an INST-MFA approach.[3]
Compartmentalization of metabolites - Be aware that different subcellular pools of the same metabolite (e.g., mitochondrial vs. cytosolic) may reach isotopic steady state at different rates. The measured labeling represents an average of these pools.[6]

Problem 3: High variability in isotopic enrichment between replicate experiments.

Possible CauseTroubleshooting Steps
Inconsistent cell culture conditions - Standardize cell seeding density, growth medium composition, and culture duration. - Ensure consistent environmental conditions (temperature, CO₂, humidity) for all replicates.
Variability in sample collection and processing - Implement a rapid and consistent quenching and metabolite extraction protocol to minimize metabolic activity post-harvest. - Ensure precise and consistent timing for all steps of the experimental workflow.
Analytical instrument instability - Perform regular calibration and maintenance of your analytical instruments. - Include internal standards in your samples to control for analytical variability.

Data Presentation

Table 1: Recommended ¹³C-Labeled Tracers for Major Metabolic Pathways in Mammalian Cells

This table summarizes optimal ¹³C tracers for resolving fluxes in different parts of central carbon metabolism, based on studies in human lung carcinoma cells (A549).

Metabolic PathwayBest Performing Tracer(s)Rationale
Glycolysis [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucoseThese tracers provide high precision for estimating glycolytic fluxes.[7]
Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]glucoseThis tracer is highly informative for resolving the fluxes through both the oxidative and non-oxidative branches of the PPP.[7]
Tricarboxylic Acid (TCA) Cycle [U-¹³C₅]glutamine, [U-¹³C₆]glucose[U-¹³C₅]glutamine is the preferred tracer for the TCA cycle, while uniformly labeled glucose is also informative.[7]
Overall Central Carbon Metabolism [1,2-¹³C₂]glucoseProvides the highest overall precision for estimating fluxes across glycolysis, PPP, and the TCA cycle.[7]

Table 2: Illustrative Time to Reach >90% Isotopic Steady State for Key Metabolites

This table provides an example of the time required to approach isotopic steady state for several central carbon metabolism intermediates in a mammalian cell line after labeling with [U-¹³C]-glucose. Note: These are illustrative values and the actual time will vary depending on the specific cell line and experimental conditions.

MetaboliteMetabolic PathwayApproximate Time to >90% Steady State
Glucose-6-phosphateGlycolysis / PPP< 10 minutes
Fructose-1,6-bisphosphateGlycolysis< 15 minutes
3-PhosphoglycerateGlycolysis< 30 minutes
PyruvateGlycolysis~ 1 hour
CitrateTCA Cycle> 4 hours
α-KetoglutarateTCA Cycle> 6 hours
MalateTCA Cycle> 6 hours
AspartateAnaplerosis / TCA Cycle> 8 hours

Experimental Protocols

Protocol 1: General Procedure for Steady-State ¹³C Labeling in Adherent Mammalian Cells

  • Cell Culture: Culture adherent mammalian cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Medium Exchange: One hour prior to labeling, replace the growth medium with fresh medium to ensure nutrient levels are not limiting.

  • Initiate Labeling: Aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add pre-warmed labeling medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose).

  • Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized for the specific cell line and metabolites of interest.[2]

  • Quenching Metabolism: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold quenching solution (e.g., 80% methanol).

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.

    • Perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR to determine the mass isotopologue distributions.

  • Data Analysis: Correct the raw data for the natural abundance of ¹³C and use appropriate software to calculate metabolic fluxes.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_selection 2. Tracer Selection labeling 3. Isotopic Labeling tracer_selection->labeling quenching 4. Quenching labeling->quenching extraction 5. Metabolite Extraction quenching->extraction ms_analysis 6. MS/NMR Analysis extraction->ms_analysis data_processing 7. Data Processing ms_analysis->data_processing flux_calculation 8. Flux Calculation data_processing->flux_calculation

A generalized experimental workflow for a ¹³C metabolic flux analysis experiment.

troubleshooting_workflow start Problem: Isotopic steady state not achieved check_time Was the labeling time sufficient? start->check_time extend_time Extend labeling time and re-evaluate at multiple time points check_time->extend_time No check_metabolic_state Is the system at metabolic steady state? check_time->check_metabolic_state Yes extend_time->check_time end Solution extend_time->end Plateau reached stabilize_culture Stabilize cell culture conditions (e.g., maintain exponential growth) check_metabolic_state->stabilize_culture No consider_inst_mfa Consider using Isotopically Non-Stationary MFA (INST-MFA) check_metabolic_state->consider_inst_mfa Yes, but still no plateau stabilize_culture->check_time consider_inst_mfa->end

A troubleshooting workflow for failure to achieve isotopic steady state.

References

Technical Support Center: Optimizing LC-MS Methods for 13C Labeled Sugar Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 13C labeled sugars.

Frequently Asked Questions (FAQs)

Q1: Which type of liquid chromatography is best suited for analyzing 13C labeled sugars?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for the analysis of underivatized sugars, including their 13C labeled counterparts. Due to their high polarity, sugars are poorly retained on traditional reversed-phase (e.g., C18) columns. HILIC columns utilize a polar stationary phase and a high organic content mobile phase, which facilitates the retention and separation of polar analytes like sugars.

Q2: What are the most common HILIC stationary phases for sugar analysis, and how do they compare?

A2: The most common HILIC stationary phases for sugar analysis are amide, diol, and zwitterionic phases. Each offers different selectivities. Amide phases are generally a good starting point, offering robust performance. Zwitterionic columns can provide unique selectivity, especially for separating sugar isomers. Diol columns are another viable option. The choice of column will depend on the specific sugars being analyzed and the complexity of the sample matrix.[1][2]

Q3: How do mobile phase additives affect the separation of 13C labeled sugars in HILIC?

A3: Mobile phase additives play a crucial role in optimizing peak shape and retention in HILIC. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common volatile buffers compatible with mass spectrometry. The pH of the mobile phase can significantly impact the retention and peak shape of sugars; for instance, alkaline conditions can help to collapse anomeric peaks, resulting in sharper, single peaks for some sugars.[3][4][5][6] The concentration of the buffer is also important, as it can influence the thickness of the water layer on the stationary phase and affect retention.[4]

Q4: What are the primary challenges encountered when analyzing 13C labeled sugars by LC-MS?

A4: The primary challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[7][8][9]

  • Poor Peak Shape: Sugars can exhibit peak tailing, fronting, or splitting due to their anomeric forms or interactions with the stationary phase.[10]

  • Co-elution of Isomers: Closely related sugar isomers (e.g., glucose and fructose) can be difficult to separate chromatographically.[11][12][13]

  • Low Sensitivity: Sugars can have poor ionization efficiency, leading to low signal intensity.

Troubleshooting Guides

Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My 13C labeled sugar peaks are tailing. What are the possible causes and solutions?

A:

  • Cause: Secondary interactions between the sugar's hydroxyl groups and active sites on the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (e.g., using a mobile phase with a small amount of ammonium hydroxide) can help to deprotonate the silanol (B1196071) groups on the silica (B1680970) surface, reducing these interactions.[6]

    • Increase Column Temperature: Raising the column temperature can improve peak shape by increasing the rate of anomer interconversion and reducing mobile phase viscosity.[4]

    • Change Stationary Phase: Consider a different HILIC column chemistry, such as an amide or a zwitterionic phase, which may offer better peak shapes for your specific analytes.[1][2]

Q: I am observing split peaks for my sugar standards. What could be the reason?

A:

  • Cause 1: Separation of Anomers: Sugars can exist as different anomers (α and β forms) which can sometimes be separated under HILIC conditions, resulting in split or broadened peaks.[10]

    • Solution: Increasing the column temperature or the pH of the mobile phase can accelerate the interconversion between anomers, leading to a single, sharper peak.[6][14]

  • Cause 2: Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (more aqueous) than the initial mobile phase can cause peak distortion.[10]

    • Solution: Dissolve your standards and samples in a solvent that is as close as possible to the initial mobile phase composition, ideally high in organic content (e.g., 80-90% acetonitrile).

  • Cause 3: Co-elution of Isomers: What appears to be a split peak might be the co-elution of two different sugar isomers.

    • Solution: Optimize your chromatographic method (e.g., gradient, mobile phase composition) to improve the resolution between the isomers. Injecting individual standards of the suspected isomers can help confirm this issue.[11][12][13]

Low Sensitivity and Inaccurate Quantification

Q: The signal for my 13C labeled sugars is very low. How can I improve sensitivity?

A:

  • Cause 1: Poor Ionization Efficiency: Sugars can be difficult to ionize, especially in positive ion mode.

    • Solution:

      • Optimize Ionization Source Parameters: Systematically tune the source parameters (e.g., spray voltage, gas flows, and temperature) for your specific analytes.

      • Switch to Negative Ion Mode: Sugars often ionize more efficiently in negative ion mode, forming [M-H]⁻ or adducts like [M+Cl]⁻ or [M+formate]⁻.

      • Mobile Phase Additives: The choice and concentration of the mobile phase additive can significantly impact ionization. Experiment with different additives like ammonium formate or ammonium acetate.[5][15]

  • Cause 2: Ion Suppression from Matrix Components: Co-eluting compounds from your sample matrix are interfering with the ionization of your target sugars.[7][8][9]

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]

      • Optimize Chromatography: Modify your LC gradient to better separate your sugars from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[9]

      • Use a Stable Isotope Labeled Internal Standard: A 13C labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Q: My quantitative results are not reproducible. What could be the issue?

A:

  • Cause 1: Inadequate Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase.

    • Solution: Ensure that the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs, especially after a gradient.[16]

  • Cause 2: Matrix Effects: Sample-to-sample variability in the matrix can lead to inconsistent ion suppression or enhancement.[7]

    • Solution: The use of a suitable stable isotope-labeled internal standard is crucial for correcting for these variations. Matrix-matched calibration curves can also improve accuracy.[7]

  • Cause 3: Incomplete Metabolite Quenching: If analyzing intracellular metabolites, failure to rapidly quench metabolic activity can lead to changes in metabolite levels during sample preparation.

    • Solution: Implement a rapid and effective quenching protocol, such as using cold methanol (B129727) or liquid nitrogen.[17][18]

Data Presentation: Quantitative LC-MS Parameters

Table 1: Comparison of HILIC Stationary Phases for Sugar Analysis
Stationary PhasePrinciple of SeparationAdvantagesDisadvantages
Amide Partitioning and hydrogen bondingGood retention for a wide range of polar compounds, robust and versatile.[1]May have lower selectivity for some sugar isomers compared to other phases.
Diol Hydrogen bonding and dipole-dipole interactionsGood for separating some sugar isomers.May provide less retention for very polar sugars compared to amide or zwitterionic phases.[2]
Zwitterionic Partitioning, electrostatic interactions, and hydrogen bondingOffers unique selectivity for charged and neutral polar analytes, can be effective for separating isomers.[1][14]Retention can be highly sensitive to mobile phase pH and ionic strength.
Table 2: Effect of Mobile Phase Additives on HILIC Separation of Sugars
AdditiveTypical ConcentrationEffect on ChromatographyMS Compatibility
Ammonium Formate 5-20 mMProvides good buffering capacity around pH 3-5. Can improve peak shape for acidic and neutral sugars.Excellent
Ammonium Acetate 5-20 mMProvides good buffering capacity around pH 4-6. Can offer different selectivity compared to ammonium formate.[5]Excellent
Ammonium Hydroxide 0.05-0.2%Creates alkaline conditions (pH > 8), which can help to collapse anomeric peaks for reducing sugars, leading to sharper peaks.[6]Good, but can sometimes cause ion suppression.
Formic Acid 0.1%Creates acidic conditions, which can improve peak shape for some compounds.Excellent
Table 3: Example MRM Transitions for 13C Labeled Glucose and Glycolytic Intermediates (Negative Ion Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Glucose (M+0)179.189.0[M-H]⁻
Glucose (M+6)185.192.0[U-13C6-Glucose-H]⁻
Glucose-6-Phosphate (M+0)259.097.0[M-H]⁻
Glucose-6-Phosphate (M+6)265.099.0[U-13C6-G6P-H]⁻
Fructose-6-Phosphate (M+0)259.097.0[M-H]⁻
Fructose-6-Phosphate (M+6)265.099.0[U-13C6-F6P-H]⁻
Lactate (M+0)89.043.0[M-H]⁻
Lactate (M+3)92.045.0[U-13C3-Lactate-H]⁻

Note: These are example transitions and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Quenching and Extraction of Polar Metabolites from Adherent Mammalian Cells
  • Preparation:

    • Prepare a quenching solution of 80% methanol in water (LC-MS grade) and pre-chill it to -80°C.

    • Prepare ice-cold 0.9% NaCl solution.

  • Cell Washing and Quenching:

    • Aspirate the cell culture medium from the plate.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl, aspirating the saline completely after each wash.

    • Immediately add 1 mL of the pre-chilled 80% methanol quenching solution to each well (for a 6-well plate).

  • Metabolite Extraction:

    • Place the plate on a shaker in a cold room (4°C) for 10-15 minutes to ensure complete cell lysis and metabolite extraction.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the polar metabolites to a new clean tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 2: HILIC-LC Method for 13C Labeled Sugar Separation
  • LC System and Column:

    • UHPLC or HPLC system.

    • HILIC column (e.g., Amide phase, 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Sample Diluent: 80:20 Acetonitrile:Water.

    • Gradient:

      • 0-2 min: 85% B

      • 2-12 min: Linear gradient from 85% to 30% B

      • 12-15 min: Hold at 30% B

      • 15.1-20 min: Return to 85% B and equilibrate.

  • Column Equilibration:

    • Before the first injection, equilibrate the column with the initial mobile phase conditions (85% B) for at least 20 minutes.

    • Ensure a sufficient equilibration time between injections (at least 5 minutes or 10 column volumes).

Protocol 3: MS/MS Method for Targeted Analysis of 13C Labeled Sugars
  • Mass Spectrometer:

    • Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source Optimization:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Infusion: Infuse a standard solution of your 13C labeled sugar of interest (e.g., U-13C6-glucose) to optimize the source parameters.

    • Key Parameters to Optimize:

      • Capillary/Spray Voltage

      • Gas Flow (Nebulizer and Drying Gas)

      • Gas Temperature

      • Sheath Gas Flow and Temperature (if applicable)

  • MRM (Multiple Reaction Monitoring) Method Setup:

    • For each 13C labeled sugar and its isotopologues, determine the precursor ion (Q1) and a specific product ion (Q3).

    • Optimize the collision energy (CE) for each transition to maximize the signal of the product ion.

    • Set up a timed MRM method if analyzing a large number of metabolites to ensure sufficient data points across each chromatographic peak.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis a Cell Culture & 13C Labeling b Metabolism Quenching a->b c Metabolite Extraction b->c d HILIC Separation c->d e Mass Spectrometry Detection d->e f Peak Integration & Isotopologue Abundance e->f g Natural Abundance Correction f->g h Metabolic Flux Analysis g->h

Caption: Experimental workflow for 13C labeled sugar analysis.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing, Fronting, Splitting) cause1 Anomer Separation start->cause1 cause2 Sample Solvent Mismatch start->cause2 cause3 Secondary Interactions start->cause3 cause4 Co-elution start->cause4 sol1 Increase Column Temp / Adjust Mobile Phase pH cause1->sol1 sol2 Match Sample Solvent to Initial Mobile Phase cause2->sol2 sol3 Change Column Chemistry / Adjust pH cause3->sol3 sol4 Optimize Gradient / Inject Standard cause4->sol4

Caption: Troubleshooting decision tree for poor peak shape.

References

Technical Support Center: Overcoming Challenges in 13C Labeled Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 13C labeled metabolite extraction for metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving the in vivo metabolic state of my samples?

A1: Rapid and effective quenching of metabolic activity is the most critical initial step.[1] This process aims to instantly halt all enzymatic reactions, providing a stable snapshot of the metabolome at the time of sampling.[1] Incomplete or slow quenching can lead to significant alterations in metabolite profiles, compromising the accuracy of your results.

Q2: What are the most common methods for quenching metabolism?

A2: The two most prevalent methods for quenching are:

  • Cold Solvent Quenching: This involves rapidly immersing the cells or tissue in a pre-chilled solvent, typically a methanol-water mixture (e.g., 80% methanol) at temperatures ranging from -20°C to -80°C.[2]

  • Cryogenic Quenching: This method uses liquid nitrogen to flash-freeze the biological sample, effectively stopping metabolic activity instantaneously.[3]

Q3: Which quenching method is better, cold solvent or cryogenic quenching?

A3: Both methods have their advantages and disadvantages. Cold solvent quenching is often simpler to implement for adherent cell cultures. However, it carries the risk of metabolite leakage from the cells into the quenching solution.[4] Cryogenic quenching with liquid nitrogen is generally considered to be more effective at instantly halting metabolism and minimizing leakage, but it can be more challenging to handle, especially for adherent cells.[1][5]

Q4: How can I minimize metabolite leakage during cold solvent quenching?

A4: Minimizing metabolite leakage is crucial for accurate quantification. Here are some key considerations:

  • Optimize Methanol (B129727) Concentration: The concentration of methanol in the quenching solution can significantly impact cell membrane integrity. While 60% methanol is common, some studies suggest that higher concentrations might reduce leakage for certain organisms.[6]

  • Control Temperature: Maintaining a very low temperature (e.g., -40°C or below) is critical.

  • Minimize Contact Time: The duration of exposure to the quenching solvent should be as short as possible.[2]

  • Consider Additives: For some cell types, adding buffering agents like HEPES to the quenching solution can help stabilize the cell membrane and reduce leakage.[4]

Q5: What are the best practices for storing quenched samples?

A5: Quenched samples should be stored at -80°C until you are ready for metabolite extraction.[2][3] It is crucial to minimize the storage time, as some degradation can still occur even at low temperatures.[1] Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of sensitive metabolites.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your 13C labeled metabolite extraction experiments.

Problem 1: Low Yield of Labeled Metabolites

Possible Causes:

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for the metabolites of interest.

  • Metabolite Degradation: Metabolites can degrade during the extraction process due to temperature, pH, or oxidative stress.

  • Incomplete Cell Lysis: If the cells are not completely lysed, the intracellular metabolites will not be released for extraction.

Solutions:

  • Optimize Extraction Solvent: Different solvent systems have varying efficiencies for different classes of metabolites. A common starting point is a mixture of methanol, acetonitrile, and water. For a broader range of metabolites, including lipids, a two-phase extraction using solvents like methyl-tert-butyl ether (MTBE) and methanol/chloroform can be more effective.[7][8]

  • Maintain Cold Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.[2]

  • Control pH: Ensure the pH of your extraction solvent is suitable for the stability of your target metabolites. Acidic conditions can help in quenching but may degrade certain compounds if exposure is prolonged.[9]

  • Incorporate Mechanical Lysis: For robust cells or tissues, include a mechanical disruption step such as sonication or bead beating after adding the extraction solvent to ensure complete cell lysis.[10]

  • Use of Antioxidants: For metabolites prone to oxidation, consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.[5]

Problem 2: High Variability Between Replicates

Possible Causes:

  • Inconsistent Quenching: Variations in the timing or temperature of quenching can lead to different metabolic snapshots.

  • Inconsistent Extraction Procedure: Any variation in solvent volumes, incubation times, or handling between samples can introduce variability.

  • Sample Heterogeneity: The initial biological samples may not have been uniform.

Solutions:

  • Standardize Quenching Protocol: Ensure that the quenching step is performed identically for all samples, with precise timing and temperature control.

  • Automate or Standardize Extraction: Use automated liquid handlers if available. If performing manual extractions, use precise pipetting techniques and ensure all samples are treated identically.

  • Ensure Homogeneous Samples: For cell cultures, ensure uniform cell density and growth conditions. For tissues, proper homogenization is critical.

Problem 3: Evidence of Continued Metabolic Activity After Quenching

Possible Causes:

  • Quenching Not Cold/Fast Enough: The temperature of the quenching solution was not low enough, or the transfer was not rapid enough to halt all enzymatic activity.

  • Insufficient Quenching Volume: The volume of the quenching solution was not sufficient to rapidly cool the entire sample.

Solutions:

  • Pre-cool Quenching Solution: Ensure your quenching solvent is thoroughly chilled to the target temperature (e.g., -80°C).[11]

  • Rapid Transfer: Minimize the time between removing the sample from its growth environment and immersing it in the quenching solution.

  • Use an Appropriate Volume Ratio: Use a significantly larger volume of quenching solution relative to the sample volume (e.g., at least 5:1) to ensure rapid heat exchange.

Data Presentation

Table 1: Comparison of Metabolite Recovery with Different Extraction Solvents

Extraction SolventRelative Recovery of Amino Acids (%)Relative Recovery of Organic Acids (%)Relative Recovery of Nucleotides (%)
80% Methanol859080
80% Ethanol958885
Acetonitrile/Methanol/Water (40:40:20)929593
Methanol/Chloroform888582
MTBE/Methanol908788

This table summarizes representative data compiled from multiple sources and should be used as a general guide. Optimal solvent choice is highly dependent on the specific cell type and target metabolites.[7][8]

Table 2: Effect of Quenching Method on Metabolite Leakage

Quenching MethodAverage Metabolite Leakage (%)
60% Methanol at -40°C15-25
100% Methanol at -40°C< 5
Liquid Nitrogen< 2

Data is generalized from studies on yeast and microalgae. The extent of leakage can vary significantly with cell type.[4][6]

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells
  • Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -80°C.

  • Aspiration: At the desired time point, rapidly aspirate the culture medium from the plate.

  • Washing (Optional but Recommended): Quickly wash the cells with ice-cold saline or PBS (less than 10 seconds) to remove extracellular metabolites. Aspirate the wash solution completely.

  • Quenching: Immediately add the pre-chilled 80% methanol quenching solution to the plate, ensuring the entire cell monolayer is covered. Place the plate on dry ice for 10-15 minutes to ensure complete quenching and cell lysis.[2]

  • Cell Scraping: While on dry ice, use a pre-chilled cell scraper to scrape the lysed cells into the quenching solution.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the lysate for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, it is best to analyze the samples within 24 hours of extraction.[2]

Protocol 2: Extraction from Cryogenically Quenched Samples
  • Quenching: Rapidly immerse the sample (e.g., cell pellet or tissue) in liquid nitrogen.

  • Homogenization (for tissue): If working with tissue, use a cryo-homogenizer to grind the frozen tissue into a fine powder.

  • Extraction Solvent Addition: Add a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20) to the frozen sample.

  • Mechanical Lysis: For cell pellets, perform sonication or bead beating in the extraction solvent to ensure complete lysis. For tissue powder, vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at high speed at 4°C to pellet the cell debris or tissue remnants.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

  • Storage: Store at -80°C until analysis.

Visualizations

G Workflow for Overcoming Low Metabolite Yield cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Metabolite Yield InefficientExtraction Inefficient Extraction LowYield->InefficientExtraction Degradation Metabolite Degradation LowYield->Degradation IncompleteLysis Incomplete Cell Lysis LowYield->IncompleteLysis OptimizeSolvent Optimize Extraction Solvent InefficientExtraction->OptimizeSolvent ColdTemp Maintain Cold Temperatures Degradation->ColdTemp ControlpH Control pH & Use Antioxidants Degradation->ControlpH MechanicalLysis Incorporate Mechanical Lysis IncompleteLysis->MechanicalLysis

Caption: Troubleshooting workflow for low metabolite yield.

G Decision Pathway for Quenching Method Selection Start Start: Select Quenching Method SampleType What is your sample type? Start->SampleType AdherentCells Adherent Cells SampleType->AdherentCells Adherent SuspensionOrTissue Suspension Cells or Tissue SampleType->SuspensionOrTissue Suspension/Tissue LeakageConcern Is metabolite leakage a major concern? AdherentCells->LeakageConcern CryoQuench Use Cryogenic Quenching (Liquid Nitrogen) SuspensionOrTissue->CryoQuench ColdSolvent Use Cold Solvent Quenching (e.g., 80% Methanol) LeakageConcern->ColdSolvent No LeakageConcern->CryoQuench Yes OptimizeCold Optimize: Methanol concentration, Temperature, Contact time ColdSolvent->OptimizeCold

Caption: Decision pathway for selecting a quenching method.

References

Technical Support Center: Improving Precision of Flux Estimates in 13C-MFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C-Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Frequently Asked Questions (FAQs)

Experimental Design

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Data Acquisition and Analysis

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Experimental Design

Q1: How can I improve the precision of my flux estimates through experimental design?

Improving the precision of flux estimates in 13C-MFA begins with a robust experimental design. Key factors to consider include the choice of isotopic tracers, the use of parallel labeling experiments, and ensuring the system reaches a metabolic and isotopic steady state.[1][2] A well-designed experiment will yield informative labeling patterns in metabolites, which are crucial for accurately quantifying metabolic fluxes.[3]

The overall workflow for a 13C-MFA experiment involves several key stages, each contributing to the final precision of the flux estimates.

13C-MFA Experimental Workflow cluster_design Experimental Design cluster_experiment Tracer Experiment cluster_analysis Data Acquisition & Analysis Tracer_Selection Optimal Tracer Selection Cell_Culture Cell Culture & Labeling Tracer_Selection->Cell_Culture Parallel_Labeling Parallel Labeling Strategy Parallel_Labeling->Cell_Culture Steady_State Achieve Isotopic Steady State Cell_Culture->Steady_State Sampling Sample Collection Steady_State->Sampling Measurement Isotopic Labeling Measurement (MS/NMR) Sampling->Measurement Flux_Estimation Flux Estimation (Software) Measurement->Flux_Estimation Statistical_Analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Estimation->Statistical_Analysis Troubleshooting Poor Model Fit Start Poor Goodness-of-Fit (High SSR) Check_Model Is the metabolic model correct and complete? Start->Check_Model Check_SteadyState Was isotopic steady state a valid assumption? Check_Model->Check_SteadyState No Revise_Model Revise Metabolic Model: - Add missing reactions - Correct atom transitions - Consider compartmentalization Check_Model->Revise_Model Yes Check_Data Are there errors in the measurement data? Check_SteadyState->Check_Data No Use_INST_MFA Consider using INST-MFA or extend labeling time Check_SteadyState->Use_INST_MFA Yes Recheck_Data Re-examine Raw Data: - Check peak integration - Verify natural abundance correction - Re-run samples if necessary Check_Data->Recheck_Data Yes Good_Fit Acceptable Fit Check_Data->Good_Fit No Revise_Model->Start Use_INST_MFA->Start Recheck_Data->Start

References

Dealing with wide confidence intervals in metabolic flux results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with wide confidence intervals in their metabolic flux analysis (MFA) results.

Frequently Asked Questions (FAQs)

Q1: What do wide confidence intervals in my metabolic flux results signify?

Key implications of wide confidence intervals include:

  • Low confidence in the flux estimate: The true flux value could lie anywhere within the wide range, making the mean estimate unreliable.

  • Difficulty in comparing conditions: When comparing flux maps between different experimental conditions (e.g., control vs. treated), wide and overlapping confidence intervals can make it impossible to determine if observed differences are statistically significant.[1]

  • Indication of an unsuitable experimental strategy: It often points to limitations in the experimental design, such as the choice of isotopic tracer or the set of measured metabolites.[1]

Q2: My confidence intervals are too wide. What are the most common causes?

A2: Wide confidence intervals in 13C-Metabolic Flux Analysis (13C-MFA) can stem from several factors, broadly categorized into experimental design, data quality, and the metabolic model itself.

CategoryCommon Causes
Experimental Design Suboptimal Isotopic Tracer Selection: The chosen 13C-labeled substrate may not introduce sufficient isotopic labeling into the pathways of interest to constrain the fluxes effectively.[2] Different tracers have varying strengths in resolving fluxes in different parts of metabolism (e.g., glycolysis vs. TCA cycle).[2][3]
Insufficient Measurement Data: A lack of sufficient, independent labeling measurements (e.g., from different metabolites or fragments) can lead to an underdetermined system where multiple flux distributions can explain the data.[4]
Single Labeling Experiment: Relying on a single tracer experiment may not provide enough constraints to resolve all fluxes with high precision.[5]
Data Quality High Measurement Errors: Large errors in external rate measurements (e.g., substrate uptake, product secretion) or in mass spectrometry data (isotopic labeling) will propagate to the flux estimates, resulting in wider confidence intervals.[6]
Inaccurate Data Correction: Failure to correctly account for the natural abundance of isotopes or background noise in mass spectrometry data can introduce systematic errors.
Metabolic Model Incomplete or Incorrect Network Structure: A metabolic model that is missing relevant pathways or contains incorrect reaction stoichiometry can lead to a poor fit of the data and consequently, wide confidence intervals for some fluxes.[6][7]
Unidentifiable Fluxes: Some fluxes, particularly in parallel or cyclic pathways, may be structurally unidentifiable with the given set of measurements, regardless of data quality.[1]

Q3: How can I improve my experimental design to reduce the width of confidence intervals?

A3: A well-designed experiment is the most effective way to minimize confidence intervals. Key strategies include optimizing your choice of isotopic tracers and implementing parallel labeling experiments.

Optimal Tracer Selection

The choice of 13C-labeled substrate is critical. An ideal tracer will generate unique labeling patterns for metabolites in different pathways, allowing the model to distinguish between them.

  • In Silico Simulation: Before conducting wet-lab experiments, use in silico simulations to evaluate different commercially available tracers.[8] Software packages for 13C-MFA often include tools for this purpose. The goal is to identify the tracer or tracer combination that provides the best theoretical flux resolution for your specific metabolic network.[2]

  • Pathway-Specific Tracers: Consider which pathways are of greatest interest. For example:

    • [1,2-13C2]glucose is often effective for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[2]

    • [U-13C5]glutamine is typically a good choice for probing the TCA cycle.[2]

    • Mixtures of tracers, such as 80% [1-13C]glucose and 20% [U-13C]glucose, have also been used effectively.[9]

Parallel Labeling Experiments

Conducting multiple experiments with different tracers can dramatically improve the precision of flux estimates.[5][10] The combined data from these parallel experiments provide more constraints on the model, leading to narrower confidence intervals.[11]

Experimental Protocol: Parallel Labeling with [1,2-13C]glucose and [U-13C]glucose

This protocol provides a general framework for a parallel labeling experiment with a model organism like E. coli.

  • Cell Culture Preparation:

    • Prepare two sets of cultures under identical conditions (medium, temperature, aeration, etc.).

    • Grow the cells in a chemically defined medium with unlabeled glucose to mid-exponential phase to ensure balanced growth.

  • Isotope Labeling:

    • Harvest the cells from the unlabeled medium by centrifugation.

    • Resuspend one set of cultures in a medium containing a known concentration of [1,2-13C]glucose as the sole carbon source.

    • Resuspend the second set of cultures in a medium containing [U-13C]glucose at the same concentration.

    • Continue the cultures to allow the intracellular metabolites to reach isotopic steady state. This typically requires several cell doublings and should be verified empirically.

  • Sample Collection and Quenching:

    • Rapidly harvest the cells from both labeled cultures.

    • Quench metabolic activity immediately to preserve the in vivo metabolic state. This can be achieved by rapidly filtering the culture and plunging the filter into a cold solvent like 60% methanol (B129727) chilled to -70°C.

  • Metabolite Extraction and Analysis:

    • Hydrolyze cell pellets to release proteinogenic amino acids.

    • Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[12]

    • Measure the mass isotopomer distributions (MIDs) of the derivatized amino acids.

  • Flux Estimation:

    • Simultaneously fit the labeling data from both the [1,2-13C]glucose and [U-13C]glucose experiments to your metabolic model to estimate the flux distribution and their confidence intervals.[11]

The following diagram illustrates the workflow for a parallel labeling experiment.

G cluster_prep Preparation cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 cluster_analysis Data Analysis unlabeled_culture Culture with Unlabeled Glucose culture1 Culture with [1,2-13C]glucose unlabeled_culture->culture1 Inoculate culture2 Culture with [U-13C]glucose unlabeled_culture->culture2 Inoculate sample1 Sample Collection & Quenching culture1->sample1 analysis1 GC-MS Analysis of Amino Acids sample1->analysis1 flux_estimation Simultaneous Flux Estimation analysis1->flux_estimation sample2 Sample Collection & Quenching culture2->sample2 analysis2 GC-MS Analysis of Amino Acids sample2->analysis2 analysis2->flux_estimation

Workflow for a parallel labeling experiment.

Q4: My goodness-of-fit test (Chi-square test) fails. What does this mean and how can I troubleshoot it?

A4: A failed goodness-of-fit test (indicated by a high chi-square value and a low p-value, typically < 0.05) suggests a statistically significant discrepancy between your experimental data and the model's predictions.[11][13] This implies that the assumptions of your 13C-MFA are not being met.

Troubleshooting a Failed Goodness-of-Fit Test:

G start Failed Goodness-of-Fit Test check_data 1. Review Raw Data (GC-MS, External Rates) start->check_data data_ok Data Quality Acceptable check_data->data_ok check_model 2. Evaluate Metabolic Model model_ok Model is Correct check_model->model_ok check_assumptions 3. Verify Experimental Assumptions assumptions_ok Assumptions Valid check_assumptions->assumptions_ok data_ok->check_model Yes fix_data Re-process or Re-acquire Data data_ok->fix_data No model_ok->check_assumptions Yes fix_model Refine Metabolic Network (add/remove reactions) model_ok->fix_model No fix_assumptions Re-design Experiment (e.g., check for isotopic steady state) assumptions_ok->fix_assumptions No end Re-run Flux Estimation & Goodness-of-Fit Test assumptions_ok->end Yes fix_data->end fix_model->end fix_assumptions->end

Troubleshooting a failed goodness-of-fit test.
  • Review Raw Data:

    • GC-MS/LC-MS Data: Scrutinize the chromatograms for poor peak shapes, co-elution, or low signal-to-noise ratios. Re-integrate peaks if necessary. Ensure that corrections for natural isotope abundance are applied correctly.

    • External Rates: Double-check the calculations for substrate uptake and product secretion rates. Ensure these measurements were taken during the same metabolic steady state as the labeling experiment.

  • Evaluate the Metabolic Model:

    • Missing Reactions: The model may be missing a relevant metabolic pathway that is active under your experimental conditions. Literature reviews and genomic data can help identify missing reactions.[7]

    • Incorrect Cofactor Balancing: Ensure that cofactors like ATP, NADH, and NADPH are correctly balanced in the reactions.

    • Reversibility of Reactions: The assumed directionality or reversibility of reactions might be incorrect.

  • Verify Experimental Assumptions:

    • Metabolic and Isotopic Steady State: 13C-MFA assumes that the cells are in a pseudo-steady state. Verify this by measuring cell growth and external rates over time. Isotopic steady state can be confirmed by analyzing metabolite labeling at multiple time points.

    • Tracer Purity: Confirm the isotopic purity of your labeled substrate.

Q5: What computational approaches can be used to obtain more accurate confidence intervals?

A5: While improving experimental design is paramount, using appropriate computational methods to calculate confidence intervals is also crucial for accuracy.

  • Sensitivity Analysis (Profile Likelihood): This is a preferred method for determining accurate, non-linear confidence intervals.[14] It involves systematically varying a single flux value while optimizing all other fluxes to see how the goodness-of-fit (sum of squared residuals, SSR) changes. The 95% confidence interval for that flux is the range of values for which the SSR does not increase above a statistically defined threshold (e.g., 3.84 for a chi-square distribution with one degree of freedom).[15]

  • Monte Carlo Simulations: This approach involves creating a large number of simulated datasets by adding random noise (based on the measurement errors) to your experimental data.[16] Flux estimation is then performed on each of these simulated datasets. The distribution of the resulting flux estimates for each reaction provides a robust determination of the confidence intervals.[17][18]

The following table summarizes the advantages and disadvantages of these methods:

MethodAdvantagesDisadvantages
Sensitivity Analysis Accurately captures non-linear relationships between fluxes and measurements. Computationally more efficient than Monte Carlo for large models.Can be complex to implement from scratch (though available in many 13C-MFA software packages).
Monte Carlo Simulations Provides a robust and intuitive way to understand flux uncertainty. Can be easier to implement for smaller models.Computationally intensive, especially for large metabolic networks and a high number of simulations.

References

Technical Support Center: 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 13C Tracer Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding contamination issues in 13C-labeled metabolic tracer studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in 13C tracer experiments?

A1: Contamination in 13C tracer experiments can arise from several sources, critically impacting the accuracy of your results. Key sources include:

  • Isotopic Impurity of the Tracer: Commercially available 13C-labeled tracers are never 100% pure and may contain a small fraction of the unlabeled (12C) isotopologue.[1][2] For example, a batch of L-Glucose-13C might be contaminated with a small amount of D-Glucose-13C from the synthesis process.[3]

  • Natural 13C Abundance: Carbon naturally exists as approximately 1.1% 13C.[1] This background level of 13C in all carbon-containing molecules must be mathematically corrected to avoid overestimation of tracer incorporation.[1][4]

  • Environmental and Reagent Contamination: Unlabeled carbon sources from culture media, serum, or atmospheric CO2 can be inadvertently incorporated by cells. Additionally, solvents, reagents, and plasticware can introduce interfering compounds and "chemical noise" in mass spectrometry analysis.[5][6] It is crucial to use high-purity, LC/MS-grade solvents and low-leachable plasticware.[6][7]

  • Sample Handling and Preparation: Cross-contamination between samples, improper quenching of metabolism, and residual extracellular medium can all introduce significant errors.[8][9][10] Rapid washing with ice-cold PBS is a common step to remove residual labeling medium before quenching.[8]

  • Analytical System Contamination: The analytical instruments themselves, such as GC-MS or LC-MS systems, can have background contamination from previous analyses, build-up in the inlet or column, or from the solvents used for mobile phases.[6][11]

Q2: I'm observing low-level 13C enrichment in my negative control or in metabolites that shouldn't be labeled. What could be the cause?

A2: Unexpected low-level 13C enrichment is a common issue that can often be traced back to a few key factors:

  • Tracer Impurity: The most likely culprit is contamination of your labeled tracer with a metabolically active isomer. For instance, if you are using L-Glucose-13C as a negative control, any observed enrichment in downstream metabolites is likely due to contamination with D-Glucose-13C, which is readily metabolized by mammalian cells.[3] It's essential to check the manufacturer's certificate of analysis for your tracer's purity.[3]

  • Non-Enzymatic Reactions: Although less common, some non-enzymatic chemical reactions could lead to the modification and apparent incorporation of the tracer.[3]

  • Analytical Artifacts: Issues such as background noise in the mass spectrometer or errors in the natural abundance correction algorithms can manifest as low-level enrichment.[3] Running a "no-cell" control (media with the tracer but without cells) can help identify background signals from the media itself.[3]

Q3: Why is correcting for natural 13C abundance so important, and how is it done?

A3: Correcting for the natural abundance of 13C is a critical step in analyzing data from stable isotope tracing experiments. Because approximately 1.1% of all carbon is 13C, every carbon-containing molecule will have a natural distribution of isotopologues (M+1, M+2, etc.) even before the introduction of a 13C tracer.[1]

Failing to account for this can lead to a significant overestimation of isotopic enrichment from your tracer, resulting in inaccurate calculations of metabolic fluxes.[1][4]

The correction is typically performed computationally using algorithms that require the following information:

  • The complete and correct molecular formula of the analyte (including any derivatization agents).[1]

  • The measured mass isotopologue distribution (MID) from the mass spectrometer.[1]

  • The isotopic purity of the 13C tracer.[1]

Software packages such as IsoCor and AccuCor2 are available to perform these corrections.[1][12]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common contamination issues encountered during 13C tracer experiments.

Issue 1: High Background Noise in Mass Spectrometry Data

Symptom: The mass spectrum shows a high level of chemical noise across a wide mass range, making it difficult to distinguish true metabolite signals.

Troubleshooting Workflow:

A High Background Noise Observed B Run Blank Injection (Solvent Only) A->B C Contaminated Solvents/Reagents B->C Noise Present D Check LC/MS System Components B->D Noise Absent I Use High-Purity Solvents & Fresh Aliquots C->I E Systematic Check: Tubing, Fittings, Injector, Column D->E G Sample Matrix Effects D->G Noise Appears with Sample F Leachables from Plasticware E->F Noise Persists J Clean/Replace Contaminated Components E->J Source Identified K Use Glassware or Certified Low-Leachable Plastics F->K H Implement Sample Cleanup (e.g., SPE) G->H

Caption: Troubleshooting workflow for high background noise in MS data.

Detailed Steps:

  • Analyze a Blank: Inject the solvent used for sample reconstitution to check for contamination. If the noise is present in the blank, the solvent is likely contaminated.[6][11]

    • Solution: Use fresh, high-purity (LC-MS grade) solvents.[6]

  • Check for Leachables: If the solvent is clean, consider contaminants leached from plastic consumables like pipette tips, vials, or tubing.[6]

  • Evaluate Sample Matrix Effects: If the noise only appears with the injection of a biological sample, it is likely due to the complexity of the sample matrix.[6]

    • Solution: Implement a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation.[6]

  • Inspect the LC/MS System: Systematically check components of the LC/MS system for contamination, including the injector, tubing, fittings, and column.[11]

    • Solution: Clean or replace any contaminated parts.[11]

Issue 2: Inconsistent or Unexpectedly Low 13C Enrichment

Symptom: Replicate samples show highly variable 13C enrichment, or the overall enrichment is much lower than anticipated.

Troubleshooting Workflow:

A Inconsistent/Low 13C Enrichment B Verify Tracer Purity & Identity A->B C Tracer Contamination or Degradation B->C Discrepancy Found D Review Experimental Protocol B->D Purity Confirmed H Check Certificate of Analysis; Run Standard C->H E Incomplete Removal of Unlabeled Media D->E Protocol Issue F Insufficient Labeling Time D->F Protocol Issue G Contamination from Unlabeled Carbon Sources D->G Protocol Issue I Optimize Cell Washing Steps E->I J Perform Time-Course Experiment to Determine Isotopic Steady State F->J K Use Dialyzed Serum; Check Media Components G->K

Caption: Troubleshooting workflow for inconsistent or low 13C enrichment.

Detailed Steps:

  • Assess Tracer Purity: Confirm the isotopic and chemical purity of your 13C tracer.[3] Contact the manufacturer for a detailed certificate of analysis.

    • Solution: If the tracer is impure, acquire a new, high-purity batch.

  • Review Cell Culture and Labeling Protocol:

    • Incomplete Washing: Residual unlabeled medium can dilute the labeled intracellular pools.[8] Ensure washing steps are rapid and efficient.

    • Insufficient Labeling Time: The system may not have reached an isotopic steady state, where the labeling of intracellular metabolites is stable.[5][8] Perform a time-course experiment to determine the optimal labeling duration.

    • Unlabeled Carbon Sources: Standard cell culture media and supplements (like fetal bovine serum) contain unlabeled glucose and amino acids that compete with your tracer.

    • Solution: Use a defined labeling medium and consider using dialyzed serum to reduce the concentration of small unlabeled metabolites.

Quantitative Data Summary

Contamination can significantly alter the measured isotopic enrichment. The following tables provide data on typical tracer purities and the potential impact of contamination.

Table 1: Typical Isotopic and Chemical Purity of Commercial 13C-Glucose Tracers

TracerIsotopic Purity (atom % 13C)Chemical Purity
D-Glucose (U-13C6)≥99%≥99%
D-Glucose (1-13C)98-99%≥98%
L-Glucose (1-13C)≥99%Not specified

Data sourced from representative commercial suppliers.[2]

Table 2: Impact of Natural 13C Abundance on Unlabeled Metabolites

MetaboliteFormulaExpected M+1 Abundance (%) from Natural 13C
PyruvateC3H4O3~3.3%
LactateC3H6O3~3.3%
CitrateC6H8O7~6.6%
GlutamateC5H9NO4~5.5%
NAD+C21H27N7O14P2~23.1% (due to 21 carbons)

Calculations are based on a natural 13C abundance of approximately 1.1% per carbon atom. This demonstrates that even without any tracer incorporation, a significant portion of a metabolite pool can be heavier than the monoisotopic mass.[1][12]

Experimental Protocols

Protocol: General Workflow for a 13C Tracer Experiment in Adherent Cells

This protocol outlines the key steps for conducting a 13C tracer experiment with adherent mammalian cells.[8]

  • Cell Culture and Seeding:

    • Culture cells to the desired confluency in standard growth medium.

    • Seed cells in multi-well plates and allow them to adhere and grow overnight.[3]

  • Medium Exchange (Optional but Recommended):

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Replace the standard medium with a base medium lacking the metabolite to be traced (e.g., glucose-free medium) for 1-2 hours to clear unlabeled intracellular pools.[3]

  • Tracer Incubation:

    • Remove the wash medium and add the labeling medium containing the 13C-labeled tracer at the desired concentration.

    • Include appropriate controls:

      • Unlabeled Control: Cells grown in medium with the unlabeled version of the tracer.

      • Negative Control: (If applicable) Cells grown with a non-metabolized labeled compound (e.g., L-Glucose-13C).[3]

    • Incubate the cells for a predetermined time to allow for tracer incorporation and to reach isotopic steady state.[8]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS to remove any remaining extracellular tracer.[3][8]

    • Immediately add a sufficient volume of a cold extraction solvent (e.g., 80% methanol, -80°C) to each well to quench all enzymatic activity.[3][8]

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation for Analysis:

    • Perform a phase separation (e.g., by adding chloroform (B151607) and water) to separate polar metabolites from lipids and proteins.[8]

    • Collect the polar (aqueous) phase containing the metabolites of interest.

    • Dry the metabolite extract, for example, using a speedvac or under nitrogen.[7]

    • Prepare the sample for analysis according to the requirements of the analytical platform (e.g., derivatization for GC-MS).[8]

  • Data Acquisition and Analysis:

    • Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopologue distribution of the target metabolites.[8]

    • Correct the raw data for the natural abundance of 13C.[4][8]

A 1. Cell Seeding & Growth B 2. Medium Exchange to Remove Unlabeled Metabolites A->B C 3. Incubation with 13C-Labeled Tracer B->C D 4. Rapid Washing with Ice-Cold PBS C->D E 5. Quenching Metabolism with Cold Solvent D->E F 6. Metabolite Extraction & Phase Separation E->F G 7. Sample Preparation (Drying, Derivatization) F->G H 8. MS Analysis & Data Acquisition G->H I 9. Data Correction for Natural 13C Abundance H->I

References

Validation & Comparative

A Comparative Guide to Metabolic Tracing: D-Allose-13C-1 vs. U-13C-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of metabolic research, stable isotope tracers are indispensable for delineating biochemical pathways and quantifying metabolic fluxes. The choice of tracer is paramount for the successful interrogation of cellular metabolism. This guide provides a comprehensive, data-driven comparison between the well-established tracer, uniformly labeled 13C-glucose (U-13C-glucose), and the novel tracer, D-Allose-1-13C (a specifically labeled variant of the rare sugar D-Allose).

While U-13C-glucose is a cornerstone for tracing central carbon metabolism, the unique metabolic properties of D-Allose suggest a distinct and complementary role as a tracer. This guide will objectively compare their metabolic fates, present supporting experimental data and detailed protocols, and visualize key pathways and workflows to aid researchers in selecting the optimal tracer for their experimental needs.

Core Comparison: Metabolic Fate and Applications

The primary distinction between U-13C-glucose and D-Allose-1-13C lies in their cellular metabolism. U-13C-glucose is readily taken up by cells and extensively catabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] This makes it an ideal tracer for quantifying the flux through these fundamental pathways.

In stark contrast, D-Allose, a C-3 epimer of D-glucose, is poorly metabolized by most mammalian cells.[1][2] This metabolic stability suggests that D-Allose-1-13C is not suited for tracing the same pathways as U-13C-glucose. Instead, it offers unique applications as a control for glucose uptake, for investigating non-metabolic distribution, or for probing the specific, often minor, metabolic routes it may enter.[1]

Quantitative Data Summary

Direct, peer-reviewed experimental data comparing the metabolic tracing of D-Allose-1-13C and U-13C-glucose is still emerging. The following tables summarize the well-documented metabolic fate of U-13C-glucose and the inferred or hypothetical fate of D-Allose-1-13C based on studies with unlabeled D-Allose and general principles of metabolic tracing.

Table 1: Comparison of Tracer Metabolism and Applications

FeatureU-13C-GlucoseD-Allose-1-13C
Cellular Uptake Actively transported via GLUT transportersEnters cells, likely via GLUT transporters, but with lower affinity[3]
Metabolic Fate Rapidly enters glycolysis, PPP, and TCA cycle[1]Primarily remains unmetabolized; minimal entry into glycolysis[2]
Primary Application Quantifying fluxes in central carbon metabolism[1]Control for glucose uptake; tracing non-metabolic distribution[1]
13C Incorporation High incorporation into glycolytic and TCA cycle intermediates[4]Low to negligible incorporation into downstream metabolites[3]

Table 2: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites

This table presents hypothetical MID data after a 24-hour incubation with each tracer to illustrate the expected differences in 13C incorporation.

MetaboliteU-13C-Glucose (% Labeled)D-Allose-1-13C (% Labeled)Interpretation
Glucose-6-Phosphate> 95%< 5%Confirms efficient uptake and phosphorylation of glucose, but not allose.
Fructose-6-Phosphate> 95%< 1%Indicates glucose readily proceeds through glycolysis, while allose does not.
Citrate (TCA Cycle)> 80%< 1%Demonstrates the significant contribution of glucose to the TCA cycle.
Lactate (Glycolysis)> 90%< 1%Shows high glycolytic activity from glucose.

Signaling Pathways and Metabolic Fates

The metabolic pathways of glucose and allose are fundamentally different. U-13C-glucose serves as a direct fuel source, with its labeled carbons being incorporated into a multitude of downstream metabolites. D-Allose, on the other hand, exerts its biological effects more through the modulation of signaling pathways rather than direct metabolism.[5]

cluster_glucose U-13C-Glucose Metabolism cluster_allose D-Allose-13C-1 Fate & Signaling U13C_Glucose U-13C-Glucose G6P G6P U13C_Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP F6P F6P G6P->F6P Biomass Biomass Precursors PPP->Biomass Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate TCA->Biomass DAllose D-Allose-1-13C GLUT1 GLUT1 DAllose->GLUT1 Uptake TXNIP TXNIP DAllose->TXNIP Upregulation Excretion Excretion DAllose->Excretion A6P Allose-6-P GLUT1->A6P Phosphorylation (minor) TXNIP->GLUT1 Downregulation CellGrowth Inhibition of Cell Growth TXNIP->CellGrowth

Metabolic pathways of U-13C-Glucose and D-Allose-1-13C.

Experimental Protocols

Detailed and rigorous experimental design is crucial for successful metabolic tracer studies. Below are generalized protocols for in vitro and in vivo experiments that can be adapted for either U-13C-glucose or D-Allose-1-13C.

In Vitro Metabolic Tracing Protocol

Objective: To trace the metabolic fate of 13C-labeled substrates in cultured cells.

Methodology:

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired concentration of either U-13C-glucose or D-Allose-1-13C.

  • Labeling: Replace the standard culture medium with the 13C-labeling medium and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions of key metabolites.[6]

In Vivo Metabolic Tracing Protocol

Objective: To investigate the whole-body metabolism and tissue-specific fate of 13C-labeled substrates in animal models.

Methodology:

  • Animal Acclimatization: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer the 13C-labeled tracer via an appropriate route (e.g., intravenous infusion, oral gavage, or intraperitoneal injection).[7]

  • Tissue and Biofluid Collection: At designated time points, euthanize the animals and rapidly collect blood and tissues of interest.

  • Sample Processing:

    • Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissues in a cold extraction solvent.

    • Process blood to separate plasma or serum.

  • Metabolite Extraction and Analysis: Follow the same extraction and analysis procedures as described for the in vitro protocol.

cluster_workflow General Experimental Workflow for 13C Metabolic Tracing start Start culture_or_animal In Vitro (Cells) or In Vivo (Animal) start->culture_or_animal labeling 13C Tracer Labeling culture_or_animal->labeling sampling Sample Collection (Cells, Tissues, Biofluids) labeling->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS / GC-MS Analysis extraction->analysis data Data Processing & Flux Analysis analysis->data end End data->end

A generalized experimental workflow for 13C metabolic tracing studies.

Conclusion and Future Directions

U-13C-glucose and D-Allose-1-13C are metabolic tracers with distinct and complementary applications. U-13C-glucose remains the gold standard for quantifying fluxes through central carbon metabolism due to its ready entry into glycolysis, the PPP, and the TCA cycle.

D-Allose-1-13C, owing to its limited metabolism, emerges as a valuable tool for dissecting the initial steps of hexose (B10828440) transport and for serving as a negative control to validate that observed labeling patterns from 13C-glucose are the result of specific enzymatic conversions.[1] In pathologies characterized by altered glucose uptake, such as cancer, D-Allose-1-13C can help to deconvolve transport from metabolism.

Future studies directly comparing these tracers in various physiological and pathological models are necessary to fully elucidate the potential of D-Allose-1-13C and to further refine our understanding of cellular metabolism. Such research will undoubtedly expand the toolkit available to the metabolomics community, enabling a more nuanced and comprehensive interrogation of metabolic networks in health and disease.

References

D-Allose-13C-1: A Superior Metabolic Tracer for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating complex biochemical pathways. While ¹³C-glucose has long been the gold standard for tracing central carbon metabolism, the rare sugar D-Allose, when labeled with ¹³C at the first carbon (D-Allose-¹³C-1), presents a unique set of advantages for specific research applications. This guide provides an objective comparison of D-Allose-¹³C-1 with conventional tracers like ¹³C-glucose, supported by experimental insights and detailed protocols, to aid researchers in selecting the optimal tool for their metabolic investigations.

Core Comparison: D-Allose-¹³C-1 vs. ¹³C-Glucose

The primary distinction between D-Allose-¹³C-1 and ¹³C-glucose as metabolic tracers lies in their respective metabolic fates. ¹³C-glucose is readily taken up by cells and swiftly channeled into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, making it an excellent tool for measuring fluxes in these central pathways.[1] In stark contrast, D-Allose is poorly metabolized by most mammalian cells.[2] This metabolic inertia is the cornerstone of its advantages in specific experimental contexts.

Key Advantages of D-Allose-¹³C-1:
  • Minimal Metabolic Interference: Due to its limited metabolism, D-Allose-¹³C-1 serves as an excellent negative control to distinguish active metabolic processing from other cellular events like uptake and biodistribution.[1]

  • Specific Pathway Probe: In organisms or engineered cells that possess a specific pathway for D-Allose catabolism, D-Allose-¹³C-1 can provide targeted insights into the flux through that particular route without the confounding background of central carbon metabolism.[3]

  • Investigating Glucose Transport Inhibition: D-Allose has been shown to inhibit glucose uptake, in part by downregulating the expression of glucose transporters like GLUT1 through the upregulation of Thioredoxin-interacting protein (TXNIP).[4] D-Allose-¹³C-1 can be used to study the dynamics of this inhibition and its downstream metabolic consequences.

Data Presentation: A Comparative Overview

Direct quantitative comparative data from published, peer-reviewed studies on the metabolic fate of D-Allose-¹³C-1 versus ¹³C-glucose is still emerging. The following tables summarize the well-documented fate of ¹³C-glucose and the inferred fate of D-Allose-¹³C-1 based on current knowledge of D-Allose metabolism.

Table 1: Comparison of Metabolic Tracer Characteristics

FeatureD-Allose-¹³C-1¹³C-Glucose (e.g., [1,2-¹³C₂]Glucose)
Primary Application Probing specific D-Allose metabolic pathways; Negative control for glucose metabolism; Studying glucose transport inhibition.[1][3]Quantifying fluxes through glycolysis, Pentose Phosphate Pathway (PPP), and TCA cycle.[5]
Metabolic Fate Largely unmetabolized and excreted unchanged.[6]Extensively metabolized through central carbon pathways.[6]
Advantages Minimal interference with central metabolism; High specificity for allose-related pathways.[1][3]Provides high-precision flux data for central carbon metabolism; Well-established methodologies.[5]
Disadvantages Not suitable for tracing central carbon metabolism in most organisms; Limited commercial availability and higher cost.Can be less informative for specific, peripheral pathways; Extensive labeling can complicate analysis.

Table 2: Inferred/Expected ¹³C Incorporation into Key Metabolites

MetaboliteExpected ¹³C Enrichment from D-Allose-¹³C-1Expected ¹³C Enrichment from [U-¹³C₆]Glucose
Glycolytic Intermediates NegligibleHigh
(e.g., Pyruvate, Lactate)
PPP Intermediates NegligibleHigh
(e.g., Ribose-5-phosphate)
TCA Cycle Intermediates NegligibleHigh
(e.g., Citrate, Malate)
D-Allose-6-phosphate High (if phosphorylated)None

Experimental Protocols

The following are detailed methodologies for key experiments involving D-Allose-¹³C-1 as a metabolic tracer, primarily in a cell culture context.

Protocol 1: In Vitro Cell Labeling with [U-¹³C₆]D-Allose

This protocol outlines the steps for labeling cultured cancer cells with uniformly labeled D-Allose-¹³C to trace its metabolic fate.

Materials:

  • Cancer cell line of interest (e.g., HuH-7, MDA-MB-231)[4]

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]D-Allose

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates to achieve 70-80% confluency at the time of labeling.[4]

  • Preparation of Labeling Medium: Prepare DMEM with the desired concentration of [U-¹³C₆]D-Allose (e.g., 10 mM) and supplement with 10% dFBS.[7]

  • Cell Labeling:

    • Once cells reach the desired confluency, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.[1]

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).[4]

  • Metabolite Extraction: Proceed immediately to Protocol 2.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

This protocol details the extraction of intracellular metabolites for subsequent analysis by LC-MS/MS.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol[1]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching and Lysis:

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.[7]

    • Place the plate on ice for 5-10 minutes to quench metabolic activity and lyse the cells.[1]

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.[1]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation:

    • Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.[1]

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube for LC-MS/MS analysis.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway influenced by D-Allose and a general experimental workflow for metabolic tracing.

G cluster_0 Cell Membrane GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Transport D-Allose D-Allose TXNIP TXNIP D-Allose->TXNIP Upregulates Glucose Glucose Glucose->GLUT1 TXNIP->GLUT1 Downregulates

D-Allose signaling pathway impacting glucose uptake.

G Cell_Culture 1. Cell Culture & Labeling (D-Allose-13C-1 or 13C-Glucose) Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 4. Data Analysis (Mass Isotopologue Distribution) LC_MS_Analysis->Data_Analysis Flux_Calculation 5. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

General experimental workflow for metabolic tracing.

G cluster_glucose 13C-Glucose Metabolism cluster_allose This compound Metabolism Glucose_13C 13C-Glucose G6P_13C G6P-13C Glucose_13C->G6P_13C Glycolysis_13C Glycolysis (13C-labeled intermediates) G6P_13C->Glycolysis_13C PPP_13C PPP (13C-labeled intermediates) G6P_13C->PPP_13C TCA_13C TCA Cycle (13C-labeled intermediates) Glycolysis_13C->TCA_13C Allose_13C This compound A6P_13C A6P-13C Allose_13C->A6P_13C Hexokinase Minimal_Metabolism Minimal Further Metabolism A6P_13C->Minimal_Metabolism

Comparative metabolic fate of 13C-Glucose vs. This compound.

References

A Comparative Guide to the Metabolic Fates of D-Allose-13C-1 and 13C-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways and fates of D-Allose-13C-1 and 13C-Glucose. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an essential resource for designing and interpreting metabolic studies that utilize these isotopic tracers.

The fundamental difference in the metabolic pathways of D-Allose and D-Glucose positions their 13C-labeled counterparts for distinct roles in metabolic research. While 13C-Glucose is a well-established tracer for central carbon metabolism, the unique properties of D-Allose suggest its utility as a control for glucose uptake and for investigating specific, less-common metabolic routes.[1]

Quantitative Data Comparison

The metabolic fates of D-Allose and D-Glucose are markedly different. D-Glucose is a primary energy source and is extensively metabolized, whereas D-Allose is poorly metabolized and largely excreted from the body in its original form.[2] The following table summarizes the key quantitative differences in their metabolic pathways.

FeatureThis compound13C-Glucose
Metabolic Fate Minimally metabolized.[2]Extensively metabolized.[1][2]
Primary Excretion Form Unchanged D-Allose (urine and feces).[2]Metabolites (e.g., CO2, water).[2]
Key Pathways Involved Not significantly involved in major metabolic pathways.[2]Glycolysis, Pentose Phosphate Pathway, TCA Cycle.[1][2]
Cellular Uptake Enters cells via glucose transporters (GLUTs).[3]Readily taken up by cells.[1]
Metabolic Stability High stability in simulated gastrointestinal fluids and hepatocytes.[2][4]Rapidly metabolized in hepatocytes.[2][4]

Experimental Protocols

The methodologies for tracing the metabolic fate of 13C-labeled D-Allose and Glucose share common principles but are designed to investigate different outcomes. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Metabolic Stability in Hepatocytes

  • Objective: To determine the extent of liver metabolism of the 13C-labeled sugar.

  • Methodology:

    • Cryopreserved human or rat hepatocytes are thawed and suspended in an incubation medium.

    • This compound or 13C-Glucose is added to the hepatocyte suspension at a specific concentration.

    • The mixture is incubated, and samples are collected at various time points (e.g., 0, 30, and 240 minutes).

    • The reactions are terminated, and the remaining concentration of the labeled sugar is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

Protocol 2: Cell Culture and 13C Labeling for Metabolic Tracing

  • Objective: To trace the metabolic fate of the 13C-labeled sugar within a specific cell line.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., HuH-7, MDA-MB-231) are cultured in a complete medium to about 80% confluency.[1][5]

    • Isotope Labeling: The standard growth medium is replaced with a glucose-free medium supplemented with a specific concentration of [U-13C6] D-Allose or 13C-Glucose (a starting range of 5-25 mM can be considered for D-Allose).[1][5]

    • Incubation: Cells are incubated for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of 13C into various metabolites.[5]

    • Metabolite Extraction: Metabolism is quenched using a cold solvent mixture (e.g., 80% methanol). Cells are then scraped and lysed to extract polar metabolites.[5][6]

    • Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS to measure the enrichment of 13C in downstream metabolites.[1][6]

Protocol 3: In Vivo 13C Metabolic Tracer Experiments in Mice

  • Objective: To investigate the biodistribution and metabolic fate of the 13C-labeled sugar in a living organism.

  • Methodology:

    • Animal Preparation: Mice are acclimated and may be fasted to reduce endogenous glucose levels.[7]

    • Tracer Administration: A sterile solution of 13C-glucose or D-Allose-13C is administered, often via a bolus dose followed by continuous infusion through a catheterized vein (e.g., jugular vein) to achieve a steady-state concentration.[1][7]

    • Sample Collection: Blood samples are collected at predetermined time points. At the end of the experiment, animals are euthanized, and tissues of interest are rapidly dissected and flash-frozen.[1][7]

    • Sample Processing and Analysis: Plasma and tissue extracts are prepared and analyzed by LC-MS or GC-MS to measure 13C enrichment in various metabolites.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the distinct metabolic pathways of D-Allose and D-Glucose, and a general workflow for a 13C tracing experiment.

metabolic_fate_comparison cluster_allose This compound Metabolism cluster_glucose 13C-Glucose Metabolism D-Allose-13C-1_in This compound (Extracellular) D-Allose-13C-1_cell This compound (Intracellular) D-Allose-13C-1_in->D-Allose-13C-1_cell GLUTs Excretion Excreted Unchanged D-Allose-13C-1_cell->Excretion 13C-Glucose_in 13C-Glucose (Extracellular) 13C-Glucose_cell 13C-Glucose (Intracellular) 13C-Glucose_in->13C-Glucose_cell GLUTs Glycolysis Glycolysis 13C-Glucose_cell->Glycolysis PPP Pentose Phosphate Pathway 13C-Glucose_cell->PPP TCA TCA Cycle Glycolysis->TCA Metabolites Labeled Metabolites (e.g., Lactate, Amino Acids, Lipids) PPP->Metabolites TCA->Metabolites signaling_pathway D-Allose D-Allose p38_MAPK p38-MAPK Phosphorylation D-Allose->p38_MAPK Cell_Growth Inhibition of Cell Growth D-Allose->Cell_Growth GLUT1 GLUT1 Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake TXNIP TXNIP (Thioredoxin-Interacting Protein) TXNIP->GLUT1 Downregulates AMPK AMPK Activation p38_MAPK->AMPK AMPK->TXNIP Glucose_Uptake->Cell_Growth experimental_workflow Start Cell Culture / Animal Model Preparation Labeling Administer 13C-Labeled Tracer (this compound or 13C-Glucose) Start->Labeling Incubation Incubate for Time Course Labeling->Incubation Quenching Quench Metabolism & Collect Samples (Cells, Tissues, Biofluids) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Analysis (Isotopologue Distribution, Flux Calculation) Analysis->Data

References

D-Allose-13C-1: A Superior Negative Control for Glucose Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the choice of appropriate controls is paramount to the generation of robust and reliable data. When investigating glucose metabolism, particularly in the context of disease models and drug development, it is crucial to differentiate between effects stemming from active metabolic pathways and those arising from non-specific factors such as nutrient sensing or transport competition. While unlabeled D-glucose is often employed as a control, its active metabolism can confound the interpretation of results. This guide presents a comprehensive comparison of D-Allose-13C-1, a rare, metabolically inert sugar, with conventional controls, providing experimental data and detailed protocols to support its use as a superior negative control in glucose metabolism studies.

The Metabolic Inertness of D-Allose: A Key Advantage

D-Allose is a C-3 epimer of D-glucose, a structural difference that renders it a poor substrate for the enzymatic machinery of glycolysis.[1] While it can be transported into cells, primarily via glucose transporters such as SGLT1 in the intestine, its subsequent metabolic fate is minimal.[2][3] This metabolic inertia is the cornerstone of its utility as a negative control, allowing researchers to isolate the effects of glucose metabolism from other cellular phenomena.[4][5][6]

Comparative Performance: D-Allose vs. D-Glucose

The primary distinction between D-Allose and D-Glucose lies in their metabolic activity. D-Glucose is readily taken up by cells and rapidly enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.[4] In contrast, D-Allose is largely unmetabolized and is mostly excreted from the body in its original form.[5]

FeatureThis compound (Negative Control)D-Glucose (Unlabeled - Isotopic Control)
Metabolic Fate Minimally metabolized. Does not significantly enter glycolysis.Actively metabolized through glycolysis, PPP, and TCA cycle.
Primary Use To control for non-metabolic effects of sugar transport and concentration.To determine the baseline of glucose metabolism in a given system.
Cellular Uptake Transported into cells, likely via glucose transporters.Actively transported into cells via GLUT and SGLT transporters.
Phosphorylation by Hexokinase Can be phosphorylated, but with significantly lower affinity (Km is two orders of magnitude higher than for D-Glucose).Efficiently phosphorylated to Glucose-6-Phosphate.

Experimental Evidence: D-Allose as a Negative Control

The utility of D-Allose as a negative control is supported by experimental data demonstrating its limited impact on key metabolic pathways compared to D-Glucose.

Cellular Uptake and Phosphorylation
Inhibition of Glycolysis

Studies have shown that D-Allose has a weak inhibitory effect on cancer cell proliferation, with high IC50 values, further supporting its low level of metabolic activity.

Table 1: Comparative IC50 Values of Glucose Analogs in Cancer Cell Lines

Cell Line2-Deoxyglucose (2-DG) IC50 (mM)D-Allose IC50 (mM)
MIA PaCa21.45 - 13.3453.25
OVCAR-33.39>50

Data adapted from a study on the anti-proliferative effects of glucose analogs.

This data indicates that significantly higher concentrations of D-Allose are required to achieve a similar anti-proliferative effect as 2-DG, a known inhibitor of glycolysis. This is consistent with D-Allose being a poor substrate for glycolysis.

Experimental Protocols

To facilitate the use of this compound as a negative control, detailed experimental protocols are provided below.

Protocol 1: Comparative Metabolic Tracing of this compound and D-Glucose-13C-1 in Cultured Cells

Objective: To compare the metabolic fate of this compound and D-Glucose-13C-1 in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • D-Glucose-13C-6 (uniformly labeled)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Media Preparation: Prepare labeling media by supplementing glucose-free DMEM with 10% dFBS and either 10 mM this compound or 10 mM D-Glucose-13C-6.

  • Isotope Labeling:

    • Aspirate the growth medium and wash cells once with warm PBS.

    • Add 1 mL of the respective labeling medium to each well.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO2.

  • Metabolite Extraction:

    • At each time point, place the plate on ice and aspirate the labeling medium.

    • Wash the cells twice with 1 mL of ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well and incubate at -80°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples for GC-MS analysis (e.g., methoximation followed by silylation).

  • Data Analysis:

    • Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., lactate, citrate, glutamate).

    • Correct for natural isotope abundance.

    • Compare the 13C enrichment in metabolites from this compound and D-Glucose-13C-6 labeled cells.

Protocol 2: Quantification of Intracellular D-Allose-6-Phosphate and D-Glucose-6-Phosphate

Objective: To quantify the intracellular levels of D-Allose-6-Phosphate and D-Glucose-6-Phosphate after incubation with the respective sugars.

Materials:

  • Same as Protocol 1, but with unlabeled D-Allose and D-Glucose.

  • Reagents for a Glucose-6-Phosphate assay kit.

Procedure:

  • Follow steps 1-3 of Protocol 1 using unlabeled D-Allose and D-Glucose.

  • Metabolite Extraction: Follow step 4 of Protocol 1.

  • Quantification:

    • Use a commercial Glucose-6-Phosphate colorimetric or fluorometric assay kit to measure the concentration of Glucose-6-Phosphate in the cell lysates from glucose-treated cells.

    • For D-Allose-6-Phosphate, a specific detection method such as LC-MS/MS would be required, as standard G6P assays are unlikely to detect the allose isomer.

Visualizing the Rationale: Signaling and Experimental Workflows

To further clarify the concepts and procedures, the following diagrams illustrate the relevant pathways and workflows.

cluster_0 Cellular Environment cluster_1 Intracellular Space D-Glucose-13C-1 D-Glucose-13C-1 GLUT1 GLUT1 D-Glucose-13C-1->GLUT1 This compound This compound This compound->GLUT1 Hexokinase Hexokinase GLUT1->Hexokinase Transport G6P Glucose-6-Phosphate-13C Hexokinase->G6P Efficient Phosphorylation A6P Allose-6-Phosphate-13C Hexokinase->A6P Inefficient Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Minimal Metabolism Minimal Metabolism A6P->Minimal Metabolism

Figure 1: Comparative metabolic fate of D-Glucose-13C-1 and this compound.

Cell_Culture 1. Seed and Culture Cells Labeling 2. Incubate with this compound or D-Glucose-13C-1 Cell_Culture->Labeling Quenching 3. Quench Metabolism (Ice-cold PBS wash) Labeling->Quenching Extraction 4. Extract Metabolites (-80°C Methanol) Quenching->Extraction Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Interpretation 6. Compare Isotopologue Distribution Analysis->Data_Interpretation

Figure 2: Experimental workflow for comparative metabolic tracing.

Conclusion

The use of this compound as a negative control offers a significant advantage in studies of glucose metabolism. Its structural similarity to glucose allows it to be taken up by cells, yet its metabolic inertness prevents it from significantly entering downstream pathways. This unique characteristic enables researchers to dissect the specific effects of glucose metabolism from non-metabolic phenomena. The provided experimental protocols and comparative data serve as a valuable resource for scientists and drug development professionals seeking to enhance the rigor and clarity of their metabolic research. While further studies are needed to fully characterize the transport kinetics and intracellular fate of D-Allose in various cell types, the existing evidence strongly supports its use as a superior negative control.

References

Differentiating Transport from Metabolism: A Comparative Guide to D-Allose-¹³C₁ and Alternative Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate processes of cellular transport and metabolism is paramount. Distinguishing the rate of nutrient uptake from its subsequent metabolic conversion is a significant challenge. This guide provides a comprehensive comparison of D-Allose-¹³C₁, a novel isotopic tracer, with conventional alternatives for the express purpose of deconvoluting cellular transport from metabolism.

Stable isotope-labeled D-Allose, particularly D-Allose-¹³C₁, is emerging as a powerful tool to dissect the initial step of nutrient assimilation—transport across the cell membrane—from the myriad of downstream metabolic pathways.[1][2] Unlike D-glucose, which is readily taken up and rapidly metabolized by cells, D-Allose is a rare sugar that is transported into the cell but is poorly metabolized.[2][3] This fundamental difference in their intracellular fate forms the basis of their comparative utility in research.

Principles of Deconvolution: D-Allose vs. D-Glucose

The central premise for using D-Allose-¹³C₁ to isolate transport lies in its characteristics as a C-3 epimer of D-glucose.[1][4] While it can be recognized and transported by glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs), its structural configuration hinders its efficient entry into major metabolic pathways like glycolysis.[1][5]

Conversely, isotopically labeled D-glucose, such as ¹³C-glucose, is the standard tracer for mapping metabolic fluxes.[2][6] Upon entering the cell, it is swiftly phosphorylated and channeled into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This extensive metabolism, while ideal for studying pathway dynamics, complicates the precise measurement of transport kinetics alone.

The following table summarizes the key comparative aspects of D-Allose-¹³C₁ and ¹³C-glucose as metabolic tracers.

FeatureD-Allose-¹³C₁¹³C-Glucose
Cellular Uptake Transported via glucose transporters (e.g., GLUT1, SGLT1).[1][5]Actively transported by GLUT and SGLT transporters.[7][8]
Metabolic Fate Minimally metabolized; largely remains as D-Allose-6-phosphate or is excreted unchanged.[3]Extensively metabolized through glycolysis, PPP, and TCA cycle.[2]
Primary Application Deconvoluting transport from metabolism; serving as a control for glucose uptake.[2]Quantifying fluxes through central carbon metabolism.[2]
Label Incorporation Minimal incorporation of ¹³C into downstream metabolites.[3]Significant incorporation of ¹³C into a wide range of metabolites.[6]
Data Interpretation Intracellular accumulation of D-Allose-¹³C₁ primarily reflects transport activity.Labeled metabolite pools reflect a combination of transport and metabolic rates.

Visualizing the Concept: Transport vs. Metabolism

The following diagram illustrates the differential fates of D-Allose-¹³C₁ and ¹³C-Glucose upon entering a cell, providing a clear visual distinction of their utility.

Comparative Cellular Fate of D-Allose-¹³C₁ vs. ¹³C-Glucose cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_metabolism Metabolism D-Allose-13C D-Allose-13C GLUT Glucose Transporter D-Allose-13C->GLUT Transport 13C-Glucose 13C-Glucose 13C-Glucose->GLUT Transport D-Allose-13C_in D-Allose-¹³C₁ GLUT->D-Allose-13C_in 13C-Glucose_in ¹³C-Glucose GLUT->13C-Glucose_in Glycolysis Glycolysis PPP PPP TCA Cycle TCA Cycle Downstream Metabolites Downstream Metabolites D-Allose-13C_in->D-Allose-13C_in Accumulates (Poorly Metabolized) 13C-Glucose_in->Glycolysis Metabolized

Caption: Differential cellular processing of D-Allose-¹³C₁ and ¹³C-Glucose.

Experimental Protocols

To effectively utilize D-Allose-¹³C₁ for deconvoluting transport from metabolism, a robust experimental workflow is essential. The following protocols provide a general framework for cell culture-based assays.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cells with D-Allose-¹³C₁ to measure its uptake.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)[1]

  • Fetal Bovine Serum (FBS)[1]

  • Penicillin-Streptomycin solution[1]

  • D-Glucose-free medium[1]

  • D-Allose-¹³C₁

  • Phosphate Buffered Saline (PBS), ice-cold[1]

Procedure:

  • Cell Culture: Culture cells in complete medium to approximately 80% confluency.[1]

  • Acclimatization: Aspirate the complete medium and wash the cells once with D-Glucose-free medium.[9]

  • Labeling: Add D-Glucose-free medium supplemented with a known concentration of D-Allose-¹³C₁ (e.g., 10 mM) and 10% dialyzed FBS.[1][9]

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 5, 15, 30, 60 minutes) to measure the rate of uptake.[9]

Protocol 2: Metabolite Extraction

Objective: To quench metabolism and extract intracellular metabolites.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol/water solution[1]

  • Cell scraper[1]

  • Microcentrifuge tubes[1]

  • Liquid nitrogen[1]

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium.[1]

  • Washing: Wash the cells twice with ice-cold PBS.[1]

  • Lysis: Add pre-chilled (-80°C) 80% methanol/water solution to the cells to quench metabolic activity and lyse the cells.[1]

  • Harvesting: Scrape the cells and collect the cell suspension in a microcentrifuge tube.[1]

  • Freeze-Thaw Cycles: Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[1]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Collection: Collect the supernatant containing the polar metabolites for analysis.[9]

Protocol 3: LC-MS/MS Analysis

Objective: To quantify the intracellular concentration of D-Allose-¹³C₁.

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1] For GC-MS analysis, derivatization (e.g., methoximation followed by silylation) is required to make the metabolites volatile.[1]

  • LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Quantification: Monitor the specific precursor-to-product ion transitions for D-Allose-¹³C₁ to quantify its intracellular concentration.[10]

The following diagram outlines the general experimental workflow.

Experimental Workflow for D-Allose-¹³C₁ Uptake Assay Cell_Culture 1. Cell Culture (~80% confluency) Labeling 2. Isotope Labeling (D-Allose-¹³C₁) Cell_Culture->Labeling Quenching 3. Quench Metabolism (Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Interpretation 6. Data Interpretation (Transport Rate Calculation) Analysis->Data_Interpretation

Caption: A streamlined workflow for quantifying cellular uptake using D-Allose-¹³C₁.

Alternative Approaches to Deconvolute Transport

While D-Allose-¹³C₁ offers a direct method, other techniques can also be employed to differentiate transport from metabolism.

  • Radiolabeled Glucose Analogs: 2-deoxy-D-glucose (2-DG) is a glucose analog that is transported into the cell and phosphorylated by hexokinase but is not further metabolized.[11] Radiolabeled 2-DG (e.g., ³H-2-DG or ¹⁴C-2-DG) has been a classic tool for measuring glucose uptake.[11]

  • Inhibitors of Metabolism: Using metabolic inhibitors in conjunction with ¹³C-glucose can help isolate transport. For instance, inhibiting hexokinase would allow for the measurement of glucose transport without its subsequent entry into glycolysis. However, the off-target effects of inhibitors can be a concern.

  • Kinetic Modeling: Mathematical modeling of the labeling kinetics of intracellular metabolites from ¹³C-glucose can be used to estimate both transport and metabolic fluxes. This approach requires extensive time-course data and sophisticated computational analysis.

Conclusion

D-Allose-¹³C₁ presents a significant advancement for researchers seeking to uncouple cellular transport from metabolism. Its property of being a transport substrate but a poor metabolic one provides a cleaner experimental system compared to readily metabolized tracers like ¹³C-glucose.[2] While alternative methods exist, the use of D-Allose-¹³C₁ offers a more direct and potentially more accurate means of quantifying the transport of hexoses. This guide provides the foundational knowledge and protocols for researchers to begin incorporating this valuable tool into their studies of cellular physiology and drug development.

References

A Comparative Guide: NMR versus GC-MS for ¹³C Isotopomer Analysis of D-Allose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of ¹³C isotopomers of D-Allose, a rare hexose (B10828440) with therapeutic potential, is crucial for understanding its metabolic fate and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques employed for such stable isotope tracing studies. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal technique for their specific needs.

At a Glance: NMR vs. GC-MS for ¹³C Isotopomer Analysis

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of ¹³C nuclei to determine their position and connectivity within a molecule.Separates volatile derivatives of compounds based on their retention time and then detects the mass-to-charge ratio of the resulting ions to determine mass isotopologue distributions.
Sample Preparation Minimal, non-destructive, and generally does not require derivatization.[1]Requires derivatization to increase the volatility of the sugar for gas chromatography.[2]
Information Provided Provides detailed positional information on isotope enrichments (isotopomers).[1]Primarily provides mass isotopologue distributions (the number of labeled carbons per molecule). Positional information can sometimes be inferred from fragmentation patterns.[3]
Sensitivity Lower, typically in the micromolar (µM) to millimolar (mM) range.[1][4]Higher, capable of detecting metabolites in the nanomolar (nM) to femtomolar (fmol) range.[1][4][5]
Sample Amount Requires larger sample amounts, typically in the range of 10-30 mg for a complete analysis.[6]Requires smaller sample amounts, often in the microgram (µg) to nanogram (ng) range.
Precision High reproducibility is a fundamental advantage. Repeatability standard deviation can be ≤ 0.8‰ for isotopic abundance.[1][7]Good precision, with Relative Standard Deviation (RSD) for derivatized monosaccharides typically below 5-10%.[8]
Accuracy Highly accurate for determining positional enrichment.[7][9]Can be highly accurate, but may be influenced by derivatization efficiency and potential isotopic fractionation.[3]
Throughput Lower throughput due to longer acquisition times.Higher throughput, especially with autosamplers.
Data Analysis Spectral analysis can be complex, but provides direct structural information.Chromatographic and mass spectral data analysis is generally more straightforward for quantification.

Delving Deeper: A Quantitative Comparison

The following table summarizes representative quantitative data for the analysis of ¹³C-labeled monosaccharides using NMR and GC-MS. While specific values for D-Allose may vary depending on the experimental conditions, these provide a general reference for expected performance.

ParameterNMR SpectroscopyGC-MS
Limit of Detection (LOD) ~40 nmol[10]Up to 10 fmol[5]
Limit of Quantification (LOQ) Typically in the µM to mM range[4]Typically in the nM to µM range
Precision (RSD) < 1% for isotopic ratios[7]4.68% to 6.45% for derivatized monosaccharides[8]
Accuracy Error < 3.4% compared to ¹H NMR integration[11]Can be affected by derivatization and fragmentation patterns[3]
Typical Sample Amount 10-30 mg[6]< 1 mg

Experimental Workflows and Protocols

A successful isotopomer analysis relies on a well-defined experimental workflow. The following diagrams and protocols outline the key steps for both NMR and GC-MS analysis of ¹³C-labeled D-Allose.

cluster_0 General Workflow A Cell Culture with ¹³C-D-Allose B Metabolite Quenching & Extraction A->B C Sample Preparation B->C D1 NMR Analysis C->D1 NMR Path D2 GC-MS Analysis C->D2 GC-MS Path E1 NMR Data Processing & Isotopomer Analysis D1->E1 E2 GC-MS Data Processing & Isotopologue Analysis D2->E2

Caption: General experimental workflow for ¹³C isotopomer analysis.

Experimental Protocol 1: Metabolite Extraction from Mammalian Cells

This protocol is a general method for extracting polar metabolites, including D-Allose, from cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (80%), pre-chilled to -80°C

  • Liquid nitrogen or dry ice

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching Metabolism:

    • For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolic activity.

  • Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to the frozen cells.

    • Use a cell scraper to scrape the cells into the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at maximum speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying:

    • Dry the metabolite extracts completely using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Experimental Protocol 2: NMR Sample Preparation and Analysis

cluster_1 NMR Workflow F Dried Metabolite Extract G Reconstitute in D₂O with Internal Standard F->G H Transfer to NMR Tube G->H I Acquire ¹³C NMR Spectra H->I J Data Processing & Analysis I->J

Caption: Workflow for NMR-based ¹³C isotopomer analysis.

Materials:

  • Dried metabolite extract (from Protocol 1)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a known volume of D₂O containing a known concentration of an internal standard.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C NMR spectra to directly observe the ¹³C signals.

    • For more detailed structural information and to resolve overlapping signals, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals corresponding to the different carbon positions of D-Allose and its metabolites to determine the relative ¹³C enrichment at each position.

Experimental Protocol 3: GC-MS Sample Preparation and Analysis

cluster_2 GC-MS Workflow K Dried Metabolite Extract L Derivatization: Oximation & Silylation K->L M Transfer to GC Vial L->M N Inject into GC-MS M->N O Data Acquisition & Analysis N->O

Caption: Workflow for GC-MS-based ¹³C isotopologue analysis.

Materials:

  • Dried metabolite extract (from Protocol 1)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block

  • GC vials

Procedure:

  • Derivatization (Oximation):

    • To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine.

    • Incubate at a suitable temperature (e.g., 37°C) to convert carbonyl groups to oximes.

  • Derivatization (Silylation):

    • Add MSTFA with 1% TMCS to the sample.

    • Incubate at a suitable temperature (e.g., 70°C) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the sugar.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the derivatized D-Allose from other components in the mixture.

    • The mass spectrometer fragments the derivatized D-Allose and detects the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Analyze the mass spectra to determine the mass isotopologue distribution (the relative abundance of molecules with 0, 1, 2, etc., ¹³C atoms).

Signaling Pathways of D-Allose

While D-Allose is not extensively metabolized, it has been shown to influence cellular signaling pathways. In mammalian cells, D-Allose can modulate glucose transport and has been implicated in pathways related to cell growth and survival.[12][13]

cluster_3 D-Allose Signaling in Mammalian Cells Allose D-Allose GLUT Glucose Transporter (e.g., GLUT1) Allose->GLUT Modulates Activity Hexokinase Hexokinase Allose->Hexokinase Growth Inhibition of Cell Growth Allose->Growth Insulin Insulin Signaling Pathway Allose->Insulin Modulates Allose6P D-Allose-6-Phosphate Hexokinase->Allose6P Phosphorylation

Caption: Putative signaling actions of D-Allose in mammalian cells.

Conclusion: Choosing the Right Tool for the Job

Both NMR and GC-MS are invaluable techniques for ¹³C isotopomer analysis of D-Allose, each with its own set of strengths and weaknesses.

  • NMR is the preferred method when detailed positional information of the ¹³C label is crucial for elucidating specific metabolic transformations. Its non-destructive nature and high reproducibility make it ideal for complex structural analysis.

  • GC-MS is the superior choice when high sensitivity is required, for instance, when working with limited sample material or when D-Allose or its metabolites are present at low concentrations. Its higher throughput also makes it more suitable for large-scale screening studies.

For a comprehensive understanding of D-Allose metabolism, a combinatorial approach utilizing both NMR and GC-MS can be highly effective. GC-MS can provide sensitive quantification of overall ¹³C incorporation, while NMR can offer detailed insights into the specific metabolic pathways involved. The choice of technique will ultimately depend on the specific research question, the available instrumentation, and the amount of sample material.

References

Cross-Validation of D-Allose Metabolism: A Comparative Guide to Seahorse XF Assays and ¹³C Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful methodologies for investigating the metabolism of D-Allose: the Agilent Seahorse XF Analyzer and ¹³C stable isotope tracing with mass spectrometry. D-Allose, a rare sugar, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1] A thorough understanding of its metabolic fate and impact on cellular bioenergetics is crucial for its therapeutic development. This document outlines the principles of each technique, presents a framework for their cross-validation, and provides detailed experimental protocols to aid in the design and execution of robust metabolic studies.

At a Glance: Methodological Comparison

FeatureSeahorse XF Assay¹³C Stable Isotope Tracing
Principle Measures real-time extracellular fluxes of oxygen (Oxygen Consumption Rate, OCR) and protons (Extracellular Acidification Rate, ECAR) from live cells.[2]Tracks the incorporation of ¹³C atoms from labeled D-Allose into downstream metabolites using mass spectrometry.[2]
Primary Output Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[2]Mass isotopologue distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites.[2]
Key Advantage Provides a functional, real-time assessment of the overall cellular metabolic phenotype and its response to perturbations.[3]Provides a detailed and quantitative map of the metabolic fate of D-Allose carbons within the cell.[3]
Information Gained Overall rates of mitochondrial respiration and glycolysis, ATP production, and metabolic phenotype (e.g., aerobic vs. glycolytic).[2]Direct evidence of pathway engagement, identification of specific metabolic routes, and quantification of metabolic fluxes.[2]
Sample Type Cultured cells (adherent or suspension), isolated mitochondria, spheroids, and islets.[4]Cultured cells, tissues, and in vivo models.[3]

Delving Deeper: Understanding the Methodologies

The Seahorse XF Analyzer provides a systemic view of cellular metabolism by measuring two key parameters: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[5] By sequentially injecting pharmacological agents that modulate mitochondrial function, a detailed profile of cellular respiration can be obtained through a "Mito Stress Test". Similarly, a "Glycolysis Stress Test" reveals the cell's glycolytic capacity.

In contrast, ¹³C stable isotope tracing offers a molecular-level view of metabolic pathways. Cells are cultured with D-Allose in which specific carbon atoms are replaced with the stable isotope ¹³C. As the cells metabolize the labeled D-Allose, the ¹³C atoms are incorporated into various downstream metabolites. Mass spectrometry is then used to detect and quantify the ¹³C enrichment in these metabolites, allowing for the precise mapping of metabolic pathways and the calculation of metabolic fluxes.[6]

Cross-Validation: A Synergistic Approach

Cross-validating data from Seahorse XF assays and ¹³C tracing provides a more comprehensive and robust understanding of D-Allose metabolism. For instance, if ¹³C tracing reveals that D-Allose is being metabolized through glycolysis and the TCA cycle, this should be reflected in corresponding changes in ECAR and OCR as measured by the Seahorse XF Analyzer. An increase in ECAR would support the entry of D-Allose into glycolysis, while an increase in OCR would corroborate its utilization as a fuel for mitochondrial respiration.[2]

Hypothetical Comparative Data

The following tables illustrate the type of comparative data that can be obtained from a cross-validation study. Note: This is hypothetical data for illustrative purposes.

Table 1: Hypothetical ¹³C Labeling from [U-¹³C₆]-D-Allose

This table shows the percentage of ¹³C enrichment in key metabolites after incubation with uniformly labeled D-Allose, suggesting its entry into central carbon metabolism.[2]

Metabolite¹³C Enrichment (Control)¹³C Enrichment (D-Allose Treated)Interpretation
Fructose-6-Phosphate< 1%45%Confirms D-Allose enters upper glycolysis.[2]
Lactate (B86563)< 1%15%D-Allose can be converted to lactate via glycolysis.[2]
Citrate (TCA Cycle)< 1%25%D-Allose carbons are entering the TCA cycle.[2]
α-Ketoglutarate (TCA Cycle)< 1%22%D-Allose carbons progress through the TCA cycle.[2]
Malate (TCA Cycle)< 1%28%Suggests a significant contribution to anaplerosis.[2]

Table 2: Hypothetical Seahorse XF Mito Stress Test Data

This table demonstrates how D-Allose treatment might alter key parameters of mitochondrial respiration, corroborating the ¹³C tracing data.[2]

ParameterUnitsControlD-Allose TreatedInterpretation
Basal OCRpmol/min120155 (+29%)Increased mitochondrial respiration.[2]
ATP Productionpmol/min85115 (+35%)More ATP is generated via oxidative phosphorylation.[2]
Maximal OCRpmol/min250310 (+24%)Increased spare respiratory capacity.[2]

Table 3: Hypothetical Seahorse XF Glycolysis Stress Test Data

This table shows the potential impact of D-Allose on glycolytic function.[3]

ParameterUnitsControlD-Allose TreatedInterpretation
Basal ECARmpH/min5065 (+30%)Increased basal rate of glycolysis.
Glycolytic CapacitympH/min90110 (+22%)Increased maximum glycolytic rate.
Glycolytic ReservempH/min4045 (+12.5%)Increased capacity to respond to energetic demands via glycolysis.

Visualizing the Workflow and Pathways

D_Allose_Metabolism_Workflow cluster_Seahorse Seahorse XF Assay cluster_13C ¹³C Stable Isotope Tracing cluster_Validation Cross-Validation Cell_Seeding_S Cell Seeding Assay_Prep_S Assay Preparation Cell_Seeding_S->Assay_Prep_S Seahorse_Run Seahorse XF Analyzer Run (OCR & ECAR Measurement) Assay_Prep_S->Seahorse_Run Data_Analysis_S Data Analysis Seahorse_Run->Data_Analysis_S Integration Integrative Analysis Data_Analysis_S->Integration Cell_Culture_13C Cell Culture & ¹³C-D-Allose Labeling Metabolite_Extraction Metabolite Extraction Cell_Culture_13C->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Data_Analysis_13C Data Analysis (Flux Calculation) MS_Analysis->Data_Analysis_13C Data_Analysis_13C->Integration

Cross-validation workflow for D-Allose metabolism.

D_Allose_Metabolic_Pathway D_Allose D-Allose D_Allose_6P D-Allose-6-Phosphate D_Allose->D_Allose_6P Hexokinase Fructose_6P Fructose-6-Phosphate D_Allose_6P->Fructose_6P Glycolysis Glycolysis Fructose_6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Mitochondrial_Respiration Mitochondrial Respiration TCA_Cycle->Mitochondrial_Respiration

Hypothesized metabolic pathway of D-Allose.

Detailed Experimental Protocols

Seahorse XF Cell Mito Stress Test

This assay assesses mitochondrial function by measuring key parameters of cellular respiration.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

2. Sensor Cartridge Hydration:

  • The day before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

  • Incubate overnight in a non-CO₂ incubator at 37°C.

3. Assay Preparation:

  • One hour before the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Add the final volume of assay medium to the wells and incubate in a non-CO₂ incubator at 37°C for one hour.

4. Compound Loading:

  • Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A in the assay medium.

  • Load the compounds into the appropriate injector ports of the hydrated sensor cartridge.

5. Seahorse XF Analyzer Run:

  • Calibrate the instrument with the sensor cartridge.

  • Replace the calibrant plate with the cell culture plate and initiate the assay.

  • The instrument will measure basal OCR before sequentially injecting the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

¹³C-D-Allose Stable Isotope Tracing

This protocol outlines the general steps for tracing the metabolic fate of D-Allose using ¹³C labeling.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₆]-D-Allose.

  • Incubate the cells for a specific period to allow for the incorporation of the ¹³C label into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

  • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

3. Sample Preparation for Mass Spectrometry:

  • Separate the polar metabolites from proteins and lipids, often through centrifugation.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the samples to make them volatile.

4. Mass Spectrometry Analysis:

  • Analyze the prepared samples using either LC-MS or GC-MS to determine the mass isotopologue distributions (MIDs) of the targeted metabolites.

5. Data Analysis:

  • Correct the raw data for the natural abundance of ¹³C.

  • Use the MIDs to calculate metabolic flux rates through various pathways using specialized software.

Conclusion

The cross-validation of D-Allose metabolism using both Seahorse XF assays and ¹³C stable isotope tracing provides a powerful and comprehensive approach to understanding its biological effects. While Seahorse XF assays offer a real-time, functional overview of cellular bioenergetics, ¹³C tracing provides a detailed map of the specific metabolic pathways involved. By integrating the data from these two complementary techniques, researchers can gain deeper insights into the mechanism of action of D-Allose, facilitating its development as a potential therapeutic agent.

References

Inter-laboratory Comparison of D-Allose-13C Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of D-Allose-13C, a stable isotope-labeled rare sugar of increasing interest in biomedical and pharmaceutical research. The data and protocols presented herein are based on a hypothetical inter-laboratory study designed to assess the reproducibility, accuracy, and precision of a standardized analytical method. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, offering insights into expected analytical variability and best practices for quantification.

Quantitative Data Summary

In a hypothetical study, three laboratories (Lab Alpha, Lab Beta, and Lab Gamma) analyzed plasma samples spiked with a known concentration of D-Allose-13C (50.0 µg/mL).[1] Each laboratory processed and analyzed five replicates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The results, summarized in the table below, demonstrate a high degree of accuracy and precision across the participating laboratories, validating the robustness of the standardized protocol.

Table 1: Inter-laboratory Comparison of D-Allose-13C Quantification [1]

LaboratoryMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (%)
Lab Alpha49.51.83.6%99.0%
Lab Beta51.22.14.1%102.4%
Lab Gamma48.91.53.1%97.8%

Accuracy was calculated as: (Mean Measured Concentration / True Concentration) * 100.[1]

Experimental Protocols

To minimize methodological variability, a standardized protocol was distributed to all participating laboratories.[1] The key steps of this protocol are detailed below.

Sample Preparation: Protein Precipitation[1]
  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
  • Instrumentation : Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.[1]

  • Column : ACQUITY UPLC BEH Amide Column, 1.7 µm, 2.1 mm x 100 mm.[1]

  • Mobile Phase A : Water with 0.1% formic acid.[1]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.[1]

  • Gradient : A linear gradient from 95% B to 50% B over 5 minutes.[1]

  • Flow Rate : 0.4 mL/min.[1]

  • Injection Volume : 5 µL.[1]

  • Ionization Mode : Electrospray Ionization (ESI), Positive.[1]

  • MRM Transitions : Specific precursor-to-product ion transitions for D-Allose-13C and the internal standard were monitored.[1]

Alternative methods for analyzing isotopically labeled sugars often involve techniques like high-performance anion-exchange chromatography with tandem mass spectrometry (HPAEC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[1] Isotope dilution mass spectrometry is a common approach for achieving high accuracy and precision in quantification.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key steps in the analytical workflow and a hypothetical metabolic pathway for D-Allose.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing SampleReceipt Sample Receipt Thawing Thaw Plasma Samples SampleReceipt->Thawing Precipitation Protein Precipitation (Acetonitrile) Thawing->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation LC Separation (BEH Amide Column) SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for D-Allose-13C quantification.[1]

D-Allose is a rare sugar and an epimer of D-glucose.[1] While its metabolic fate is not fully elucidated, it can be phosphorylated by hexokinase.[1] The diagram below depicts a hypothetical pathway where D-Allose-6-Phosphate, derived from D-Allose-13C, enters the Pentose Phosphate Pathway (PPP), a key metabolic route.[1]

G D_Allose_13C D-Allose-13C D_Allose_6P D-Allose-6-Phosphate-13C D_Allose_13C->D_Allose_6P Hexokinase PPP Pentose Phosphate Pathway (PPP) D_Allose_6P->PPP Metabolites Downstream Metabolites-13C PPP->Metabolites

Caption: Hypothetical entry of D-Allose into central metabolism.[1]

References

A Comparative Guide to D-Allose-13C-1 and Other ¹³C Labeled Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the precise measurement of metabolic fluxes is paramount to understanding physiological and pathological states. ¹³C Metabolic Flux Analysis (MFA) is a powerful technique that provides a quantitative snapshot of intracellular reaction rates. The choice of the ¹³C labeled tracer is a critical determinant of the quality and resolution of the flux map. This guide offers an objective comparison of the novel tracer, D-Allose-¹³C-1, with established ¹³C labeled tracers, supported by experimental data and detailed methodologies.

Core Principles of ¹³C Metabolic Flux Analysis

¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites. The pattern of ¹³C enrichment in these metabolites, known as mass isotopomer distributions, is measured by mass spectrometry. This data, in conjunction with a stoichiometric model of cellular metabolism, is used to calculate intracellular fluxes.

The selection of an appropriate tracer is crucial, as it dictates the precision and accuracy of flux estimations for specific pathways. Different tracers, with varying labeling patterns, provide distinct advantages for interrogating different parts of the metabolic network.

Comparison of Commonly Used ¹³C Tracers

The most widely used ¹³C tracers for MFA in mammalian systems are isotopologues of glucose and glutamine, the primary carbon and nitrogen sources for many cell types. The performance of these tracers is evaluated based on their ability to provide precise flux estimates for key metabolic pathways.

Data Presentation: Quantitative Comparison of ¹³C Tracers

The following table summarizes the performance of commonly used ¹³C tracers in providing precise flux estimations for central carbon metabolism, based on computational and experimental evaluations in mammalian cells. The precision is often represented by the confidence interval of the flux estimate, with smaller intervals indicating higher precision.

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantagesRelative Flux Precision Score (Hypothetical)*
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP), GlycolysisProvides high precision for fluxes in the PPP and upper glycolysis.[1][2] Considered one of the best single tracers for overall network analysis.[1]May provide less resolution for the TCA cycle compared to other tracers.95
[U-¹³C₆]Glucose Glycolysis, TCA Cycle, LipogenesisLabels all carbons, providing a general overview of glucose metabolism and its downstream pathways.Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios. Less precise for PPP fluxes compared to [1,2-¹³C₂]Glucose.80
[1-¹³C]Glucose Glycolysis, PPPHistorically common and relatively inexpensive.Outperformed by [2-¹³C] and [3-¹³C]glucose for overall network precision.[1][2]65
[U-¹³C₅]Glutamine TCA Cycle, AnaplerosisThe preferred tracer for precise analysis of the TCA cycle.[1][2]Provides limited information on glycolytic and PPP fluxes.90 (for TCA Cycle)
D-Allose-¹³C-1 D-Allose uptake and specific, low-flux pathwaysPotential as a control for non-metabolic carbon distribution. May trace unique, cell-type specific D-Allose metabolic pathways.Not suitable for probing high-flux pathways in central carbon metabolism due to its limited metabolism.[3]Not Applicable (for central carbon metabolism)

*Hypothetical precision scores are on a scale of 0-100, with 100 representing the highest precision for a given pathway. These scores are derived from qualitative statements in the referenced literature.

D-Allose-¹³C-1: A Novel Tracer with a Unique Profile

D-Allose is a rare sugar and an epimer of D-glucose. A growing body of evidence indicates that D-Allose is poorly metabolized in most mammalian cells and is largely excreted unmetabolized.[3] This characteristic positions D-Allose-¹³C-1 not as a direct competitor to conventional tracers for measuring high-flux pathways, but as a valuable tool for specific applications:

  • Control for Cellular Uptake and Non-Specific Labeling: Due to its metabolic inertness, D-Allose-¹³C-1 can be used to distinguish between active metabolic processing and other phenomena such as cellular uptake, biodistribution, and non-specific binding.[3]

  • Investigating Specific D-Allose Metabolism: In cell types or organisms that may possess unique enzymatic machinery to metabolize D-Allose, D-Allose-¹³C-1 is the ideal tracer to elucidate these specific pathways.

Experimental Protocols

The following are generalized protocols for conducting ¹³C-MFA experiments with established tracers and a proposed protocol for D-Allose-¹³C-1.

Protocol 1: ¹³C-MFA with [1,2-¹³C₂]Glucose in Mammalian Cells

This protocol is adapted from established methods for performing ¹³C-MFA in mammalian cell culture.

  • Cell Culture and Adaptation: Culture mammalian cells in a chemically defined medium to ensure a consistent nutrient environment. Cells should be in a state of balanced exponential growth to approximate a metabolic steady state.

  • Labeling Experiment: Replace the standard medium with a medium containing a known concentration of [1,2-¹³C₂]Glucose. The concentration and labeling duration should be optimized for the specific cell line and experimental objectives. A typical labeling period is 24 hours to reach isotopic steady state.

  • Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting metabolites with a cold solvent, such as 80% methanol.

  • Sample Preparation and Analysis: Hydrolyze protein pellets to release amino acids. Derivatize the amino acids and other metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C. Use the corrected data along with a metabolic network model and measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates) to estimate intracellular fluxes using software such as INCA or 13CFLUX2.

Protocol 2: Proposed ¹³C-MFA with D-Allose-¹³C-1

This hypothetical protocol is designed to investigate the metabolic fate of D-Allose.

  • Cell Culture and Viability Assessment: Culture cells in a medium containing unlabeled D-Allose to assess tolerance and the ability to utilize it as a carbon source.

  • Labeling Experiment: Replace the medium with one containing a defined concentration of D-Allose-¹³C-1. Due to the anticipated slow metabolism, a longer incubation time may be necessary. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction: Follow the same procedure as for the glucose tracer to quench metabolism and extract metabolites.

  • Sample Preparation and Analysis: Analyze the cell extracts using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) to detect potential labeled metabolites, as the expected low incorporation may be challenging to detect with GC-MS.

  • Data Analysis: Scan the data for mass shifts corresponding to the incorporation of ¹³C from D-Allose-¹³C-1. If labeled metabolites are detected, their identities can be confirmed using tandem MS (MS/MS). The very low levels of enrichment will likely preclude a full flux map of central carbon metabolism but will reveal the pathway(s) of D-Allose catabolism.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.

G General Workflow for ¹³C-Metabolic Flux Analysis cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture at Metabolic Steady State B Introduction of ¹³C Labeled Tracer A->B C Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Measurement of Mass Isotopomer Distributions D->E G Flux Estimation (Software) E->G F Metabolic Network Model F->G H Flux Map and Statistical Analysis G->H

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

G Central Carbon Metabolism Traced by ¹³C-Glucose Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP [1,2-¹³C₂]Glucose is informative GAP Glyceraldehyde-3-P F6P->GAP PYR Pyruvate GAP->PYR AcCoA Acetyl-CoA PYR->AcCoA Lactate Lactate PYR->Lactate CIT Citrate AcCoA->CIT aKG α-Ketoglutarate CIT->aKG MAL Malate aKG->MAL MAL->CIT G Hypothesized Metabolic Fate of D-Allose in Mammalian Cells Allose D-Allose-¹³C-1 Allose_in Intracellular D-Allose-¹³C-1 Allose->Allose_in Uptake A6P D-Allose-6-P (low abundance) Allose_in->A6P Hexokinase (potential) Excretion Excreted D-Allose-¹³C-1 Allose_in->Excretion Glycolysis Entry into Glycolysis (very low flux) A6P->Glycolysis

References

A Comparative Guide to D-Allose-13C-1: Isotopic Purity and Stability for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the choice of isotopically labeled tracers is paramount to the accuracy and reliability of experimental outcomes. D-Allose-13C-1, a stable isotope-labeled rare sugar, has emerged as a valuable tool for elucidating complex biological pathways. This guide provides an objective comparison of this compound with alternative labeled monosaccharides, focusing on isotopic purity and stability, supported by experimental data and detailed protocols.

Isotopic Purity: A Critical Parameter

Isotopic purity, or enrichment, refers to the percentage of molecules in which the designated carbon atom is the 13C isotope. High isotopic purity is crucial for minimizing background noise and ensuring the accurate tracing of metabolic fates. Commercially available this compound and its alternatives typically boast high levels of enrichment.

ProductSupplier ExampleChemical PurityIsotopic Enrichment
D-Allose-1,2,3,4,5,6-13C6Synthose≥98% (¹H-NMR)99 atom % 13C[1]
D-Glucose-1-13CCambridge Isotope Laboratories98-99%98-99 atom % 13C[2]
L-Glucose-1-13CCambridge Isotope Laboratories, Inc., ChemScene≥98%≥99 atom % 13C
D-Glucose-1,2-13C2Sigma-AldrichNot specified99 atom % 13C[3]
D-Glucose-U-13C6Sigma-AldrichNot specified99 atom % 13C[3]

Table 1: Comparison of Isotopic Purity of Commercially Available Labeled Monosaccharides. This table summarizes the typical chemical purity and isotopic enrichment of D-Allose-13C and common alternatives.

Stability Considerations: Ensuring Tracer Integrity

The stability of an isotopic tracer under experimental conditions is critical for valid data interpretation. Degradation of the tracer can lead to misleading results. D-Allose has demonstrated considerable stability in various conditions. The following table presents a comparative summary of the stability of this compound and its alternatives. While direct comparative studies are limited, this table provides an overview based on available data for the parent compounds.

CompoundConditionStabilityReference
D-AlloseSimulated Gastric Fluid (pH 1.2)High (97.8% remaining after 60 min)[4]
D-AlloseSimulated Intestinal Fluid (pH 6.8)High (101.3% remaining after 240 min)[4]
D-AlloseHuman and Rat HepatocytesHigh (94.5-96.8% remaining after 240 min)[4]
D-GlucoseAqueous SolutionStable, but lower tendency to remain in stable cyclic form compared to other aldohexoses[5]
L-GlucoseAqueous SolutionGenerally stable, but can undergo degradation over time[6]

Table 2: Comparative Stability of D-Allose and Alternative Sugars. This table highlights the stability of D-Allose in biorelevant media and hepatocytes compared to the general stability of D-Glucose and L-Glucose.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by LC-MS

This protocol outlines a general method for determining the isotopic purity of 13C-labeled monosaccharides using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • 13C-labeled sugar sample (e.g., this compound)

  • Unlabeled sugar standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • LC-MS system with a suitable column for polar compounds (e.g., HILIC)

Procedure:

  • Sample Preparation: Prepare stock solutions of the 13C-labeled sugar and the unlabeled standard in HPLC-grade water at a concentration of 1 mg/mL. Create a series of dilutions for calibration.

  • LC Separation: Inject the samples onto the LC system. A typical mobile phase could be a gradient of acetonitrile and water.

  • MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the molecular ions of the unlabeled (M) and labeled (M+1 for single label) sugars.

  • Data Analysis: Integrate the peak areas for the M and M+1 ions. Calculate the isotopic enrichment using the formula: Isotopic Enrichment (%) = (Area(M+1) / (Area(M) + Area(M+1))) * 100 Correct for the natural abundance of 13C in the unlabeled standard for high-precision measurements.

Protocol 2: Comparative Stability Study in Aqueous Solution

This protocol describes a method to compare the stability of this compound and an alternative labeled sugar (e.g., D-Glucose-13C-1) under different pH and temperature conditions.

Materials:

  • This compound

  • D-Glucose-13C-1

  • Buffer solutions of varying pH (e.g., pH 4, 7, 9)

  • Incubators set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of each labeled sugar in the different buffer solutions at a known concentration.

  • Incubation: Aliquot the solutions into vials and incubate them at the specified temperatures.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition and immediately freeze it at -80°C to halt any degradation.

  • Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent compound using a validated LC-MS method as described in Protocol 1.

  • Data Analysis: Plot the concentration of the intact labeled sugar against time for each condition. Calculate the degradation rate for each compound under each condition to compare their stability.

Visualizing Biological and Experimental Processes

Diagrams are essential for understanding complex signaling pathways and experimental workflows. The following visualizations were created using the DOT language.

cluster_workflow Experimental Workflow for Metabolic Flux Analysis A Cell Culture B Isotope Labeling (e.g., this compound) A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis C->D E Data Analysis & Flux Calculation D->E

Figure 1: Experimental Workflow for 13C Metabolic Flux Analysis. This diagram outlines the key steps involved in a typical metabolic flux experiment using a 13C-labeled tracer.

cluster_pathway D-Allose Anti-Cancer Signaling Pathway D_Allose D-Allose p38_MAPK p38 MAPK Activation D_Allose->p38_MAPK AMPK AMPK Activation p38_MAPK->AMPK TXNIP TXNIP Upregulation AMPK->TXNIP GLUT1 GLUT1 Downregulation TXNIP->GLUT1 inhibits Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake Cell_Growth Inhibition of Cancer Cell Growth Glucose_Uptake->Cell_Growth

Figure 2: D-Allose Anti-Cancer Signaling Pathway. This diagram illustrates the proposed mechanism by which D-Allose exerts its anti-proliferative effects in cancer cells.

Conclusion

This compound stands as a robust and reliable tool for metabolic research, characterized by high isotopic purity and stability. Its minimal metabolism in biological systems makes it an excellent control for glucose uptake studies and for investigating specific, less-common metabolic pathways.[7] In contrast, tracers like D-Glucose-13C are extensively metabolized, providing a comprehensive view of central carbon metabolism.[7] The choice between this compound and its alternatives should be guided by the specific research question. For studies requiring a non-metabolized tracer to dissect transport from metabolism, this compound is an ideal candidate. For comprehensive metabolic flux analysis, uniformly labeled glucose or other actively metabolized sugars are more appropriate. The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their experimental designs, ultimately leading to more accurate and insightful scientific discoveries.

References

Safety Operating Guide

Proper Disposal of D-Allose-13C-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, D-Allose-13C-1 is generally not classified as a hazardous substance; however, proper disposal protocols are essential to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound in various forms.

The disposal of this compound, a stable isotope-labeled sugar, is primarily governed by its non-hazardous nature. The presence of the 13C isotope does not alter its chemical properties in a way that would necessitate special disposal procedures beyond those for standard D-Allose. Adherence to federal, state, and local environmental regulations is paramount.

Disposal Procedures for this compound

Proper disposal begins with waste characterization. It is crucial to determine if the this compound waste is pure and uncontaminated or if it has been mixed with hazardous materials during experimentation.

Uncontaminated this compound

For pure this compound or its aqueous solutions, the following disposal methods are generally acceptable:

  • Solid Waste (Small Quantities): Small amounts of solid this compound can typically be securely contained and disposed of in the regular laboratory trash.[1]

  • Aqueous Solutions: Dilute aqueous solutions can often be disposed of down the sanitary sewer system. It is recommended to flush with a large amount of water to ensure adequate dilution.[1]

  • Large Quantities: For the disposal of larger quantities of either solid or dissolved this compound, engaging a licensed professional waste disposal service is the best practice to ensure compliance with all regulations.[1]

Contaminated this compound

If this compound waste is contaminated with hazardous substances, it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the hazardous components.

  • Segregation: Keep contaminated this compound waste separate from non-hazardous waste streams.[1]

  • Labeling: Clearly label the hazardous waste container with its complete contents, including the names and concentrations of all components.[1]

  • Storage: Store the sealed, compatible hazardous waste container in a designated satellite accumulation area.[1]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Accidental Spills

In the event of a spill, the following steps should be taken:

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[2]

  • Avoid generating dust.[2][3]

  • For solid spills, vacuum or sweep up the material.[2] For liquid spills, absorb with an inert material.[2]

  • Place the collected material into a suitable, labeled container for disposal.[2]

  • Consult local regulations for final disposal of the collected waste.[2]

Summary of Disposal Recommendations

Waste TypeDisposal Procedure
Uncontaminated Solid (Small Quantity) Dispose of in regular laboratory trash in a secure container.[1]
Uncontaminated Aqueous Solution Dispose of down the sanitary sewer with copious amounts of water.[1]
Uncontaminated (Large Quantity) Contact a licensed professional waste disposal service.[1]
Contaminated Waste Treat as hazardous waste; segregate, label, and use a licensed disposal service.[1]
Empty Containers Triple-rinse with a suitable solvent (e.g., water). The rinsate should be disposed of as an aqueous solution. Decontaminated containers can then be disposed of in regular trash or recycled.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

D_Allose_13C_1_Disposal_Workflow start Start: this compound Waste Generated waste_char Waste Characterization: Is the waste mixed with hazardous substances? start->waste_char non_hazardous Non-Hazardous Waste Stream waste_char->non_hazardous No hazardous Hazardous Waste Stream waste_char->hazardous Yes solid_liquid Is the waste solid or liquid? non_hazardous->solid_liquid hazardous_protocol Follow Hazardous Waste Protocol: 1. Segregate 2. Label 3. Store Securely 4. Contact Licensed Disposal Service hazardous->hazardous_protocol solid_waste Solid Waste solid_liquid->solid_waste Solid liquid_waste Aqueous Solution solid_liquid->liquid_waste Liquid small_large_solid Small or Large Quantity? solid_waste->small_large_solid sewer_disposal Dispose Down Sanitary Sewer (Flush with Ample Water) liquid_waste->sewer_disposal small_solid Dispose in Regular Lab Trash (Securely Contained) small_large_solid->small_solid Small large_solid Contact Licensed Waste Disposal Service small_large_solid->large_solid Large end End: Proper Disposal Complete small_solid->end large_solid->end sewer_disposal->end hazardous_protocol->end

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling D-Allose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds. This document provides essential guidance for the safe handling and disposal of D-Allose-13C-1, a non-radioactive, stable isotope-labeled sugar.

Core Safety Principles

The key safety consideration for this compound is that the carbon-13 (¹³C) isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required are identical to those for the unlabeled D-Allose. D-Allose is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety in the laboratory. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.[1][5]Protects eyes from potential splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[1][3][6]Prevents direct skin contact with the compound.
Body Protection A clean lab coat or other protective clothing.[1][6]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for non-volatile solids. Use a particulate filter device (EN 143, P1) if dust formation is likely.[3]Protects against inhalation of aerosolized powder.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe and efficient handling of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Preparation Preparation Storage->Preparation Retrieve for Use Experimentation Experimentation Preparation->Experimentation Accurate Weighing Decontamination Decontamination Experimentation->Decontamination Post-Experiment Disposal Disposal Decontamination->Disposal Segregate Waste

Workflow for handling this compound.

Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage. Verify that the product matches the order specifications.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1][7] A recommended storage temperature is between 0 to 8 °C.[2]

  • Preparation and Handling:

    • Work in a well-ventilated area.[1] For procedures that may generate dust, such as weighing, it is advisable to work in a chemical fume hood or use a balance enclosure.[1]

    • Avoid direct contact with the substance. Do not eat, drink, or smoke in the laboratory.

    • When transferring the solid, minimize dust formation.

  • Experimental Use: Follow standard laboratory protocols for incorporating the labeled compound into your experiments. The presence of the ¹³C isotope does not necessitate any deviation from standard chemical procedures.

  • Decontamination: Clean all equipment and work surfaces thoroughly after use. Standard laboratory cleaning procedures are sufficient.

Disposal Plan

As this compound is a non-radioactive, stable isotope-labeled compound, its disposal is straightforward.

  • Solid Waste: Uncontaminated this compound can be disposed of as general laboratory waste, in accordance with local regulations.[8][] It is generally considered a non-hazardous solid suitable for sanitary landfill.[10]

  • Liquid Waste: Solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain other hazardous chemicals.[10] Always adhere to local institutional and environmental regulations for liquid waste disposal.

  • Empty Containers: Empty containers should be rinsed and can then be disposed of in the regular trash.[10] Ensure container labels are defaced to prevent misidentification.[10]

It is imperative to consult your institution's Environmental, Health, and Safety (EH&S) department for specific disposal guidelines.[] Do not mix with radioactive waste.[8]

References

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